molecular formula C5H14Cl2N2 B13343635 Piperidin-2-amine dihydrochloride

Piperidin-2-amine dihydrochloride

Cat. No.: B13343635
M. Wt: 173.08 g/mol
InChI Key: SCLAYOYEPQQUDS-UHFFFAOYSA-N
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Description

Piperidin-2-amine dihydrochloride is a valuable chiral amine derivative of the piperidine scaffold, a privileged structure in medicinal chemistry. The piperidine ring is a ubiquitous component in a wide range of pharmaceutical agents and bioactive molecules . This specific compound, featuring a primary amine functional group at the 2-position, serves as a versatile building block for the synthesis of more complex molecules. Its chiral nature makes it particularly useful in the development of stereoselective compounds. Researchers utilize piperidine-based structures in the design and discovery of ligands for various central nervous system (CNS) targets . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its handling in various experimental conditions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

piperidin-2-amine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c6-5-3-1-2-4-7-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

SCLAYOYEPQQUDS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Piperidin-2-amine Dihydrochloride: A Technical Guide to the Amidine Scaffold

[1][2][3]

Executive Summary

Piperidin-2-amine dihydrochloride (CAS 45505-66-6) is a critical heterocyclic building block in medicinal chemistry, distinct from its regioisomers (3- and 4-aminopiperidine) due to its unique electronic structure.[][2][3] While nomenclature suggests a saturated amine, this compound exists primarily as a cyclic amidine salt.[3] It serves as a privileged scaffold for designing nitric oxide synthase (NOS) inhibitors , thrombin inhibitors , and rigid arginine mimetics .[3] This guide provides an in-depth analysis of its structural dynamics, synthesis, and application in drug discovery.[3][4]

Chemical Identity & Structural Dynamics[2]

The Tautomeric Conundrum

To work effectively with Piperidin-2-amine, researchers must understand its tautomeric nature.[][2][3] Unlike 3-aminopiperidine, which is a standard secondary/primary amine, the 2-isomer is electronically conjugated.[][3]

  • Free Base Instability: The theoretical "2-amino-piperidine" (Structure A) is a hemiaminal (

    
    ), which is thermodynamically unstable.[][2][3] It spontaneously eliminates ammonia to form the imine or tautomerizes.[2][3]
    
  • The Stable Salt: In the dihydrochloride form, the compound is protonated to form the 2-amino-3,4,5,6-tetrahydropyridinium cation.[][3] This amidinium resonance stabilizes the molecule, preventing hydrolysis to 2-piperidone.[][2]

Key Insight: In solution and crystal lattices, the dihydrochloride salt adopts the cyclic amidinium structure, exhibiting planar geometry at the N-C-N center, which is critical for binding affinity in protease active sites.[3]

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the dihydrochloride salt formation.

TautomerismHemiaminal2-Aminopiperidine(Hemiaminal - Unstable)Imine2-Iminopiperidine(Imine Tautomer)Hemiaminal->Imine -NH3 (Elimination)Amidine3,4,5,6-Tetrahydropyridin-2-amine(Enamine/Amidine Tautomer)Imine->Amidine TautomerizationSaltPiperidin-2-amine 2HCl(Amidinium Cation - Stable)Amidine->Salt + 2HCl

Caption: Structural evolution from the unstable hemiaminal to the stable amidinium dihydrochloride salt.

Physicochemical Properties[1][2][3][4][5][6][7]

The dihydrochloride salt transforms a volatile, unstable oil into a robust, crystalline solid suitable for GMP manufacturing.

PropertyValue / CharacteristicRelevance to Protocol
CAS Number 45505-66-6Verification of identity.[][2][3]
Molecular Formula

Salt stoichiometry (1:2).[2][3]
Molecular Weight 171.07 g/mol Calculation of molar equivalents.[][2][3]
Appearance White to off-white hygroscopic powderRequires storage in desiccators.[][2][3]
Solubility High in

, MeOH; Low in

, Hexane
Use MeOH for transfers; Ether for precipitation.[3]
pKa (Conjugate Acid) ~11.0 (Amidinium)Highly basic; requires strong bases for deprotection.[2][3]
Melting Point 195–200 °C (Decomposes)Do not overheat during drying.[][2][3]

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing Piperidin-2-amine 2HCl is the catalytic hydrogenation of 2-aminopyridine .[][2][3] This route is preferred over cyclization methods due to atom economy and scalability.[2][3]

Reaction Scheme
23
Detailed Laboratory Protocol (10g Scale)

Safety Note: This reaction involves pressurized hydrogen gas and acidic conditions. Use a high-pressure reactor (Parr bomb).[][2]

  • Preparation: In a 250 mL pressure vessel, dissolve 2-aminopyridine (9.4 g, 100 mmol) in Ethanol (100 mL).

  • Acidification: Slowly add concentrated Hydrochloric Acid (12M, ~18 mL, 2.2 eq) while cooling in an ice bath to prevent exotherms.

  • Catalyst Addition: Add Platinum(IV) oxide (

    
    )  (Adams' catalyst, 500 mg) or 5% Rh/C carefully under inert atmosphere (
    
    
    ).[2][3] Avoid dry catalyst sparking.
  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    (3x).[2][3] Pressurize to 50 psi (3.4 bar) .
  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor

    
     uptake.
    
  • Work-up:

    • Vent

      
       and purge with 
      
      
      .[2]
    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]

    • Concentrate the filtrate under reduced pressure to roughly 20 mL.

  • Crystallization: Add cold Diethyl Ether (100 mL) to the residue to precipitate the dihydrochloride salt.

  • Isolation: Filter the white solid, wash with ether, and dry under vacuum over

    
    .[3]
    

Reactivity & Synthetic Utility[1][8]

Piperidin-2-amine is a bifunctional nucleophile.[][2][3] The endocyclic nitrogen (N1) and exocyclic nitrogen (N-exo) have distinct reactivities, often requiring selective protection strategies.[2][3]

Selective Functionalization[1][2]
  • N1 (Ring Nitrogen): More nucleophilic in the free base form.[2][3] Can be alkylated or acylated to form N-substituted amidines.[][2][3]

  • N-exo (Exocyclic Amine): Less nucleophilic due to resonance but can react with strong electrophiles or participate in cyclocondensations.[][2][3]

Cyclization Logic (Heterocycle Synthesis)

The scaffold is ideal for synthesizing fused bicyclic systems like tetrahydropyridopyrimidines .[2][3]

Reactivitycluster_0Path A: 1,3-Dielectrophilescluster_1Path B: Protection StrategyStartPiperidin-2-amine 2HClReactionAReaction with1,3-DicarbonylsStart->ReactionAReactionBBoc-Anhydride(1 eq, TEA)Start->ReactionBProductAPyrido[1,2-a]pyrimidinesReactionA->ProductA CyclocondensationProductBN-Boc-2-aminopiperidine(Regioselective at N1)ReactionB->ProductB Kinetic Control

Caption: Divergent synthetic pathways: Cyclization to fused heterocycles vs. selective N-protection.

Therapeutic Applications

Nitric Oxide Synthase (NOS) Inhibition

The amidine moiety of piperidin-2-amine mimics the guanidine group of L-Arginine , the natural substrate of NOS.[][2][3]

  • Mechanism: The protonated amidinium group forms a bidentate hydrogen bond with the glutamate residue (Glu371 in iNOS) in the enzyme's active site.[2][3]

  • Selectivity: Modifications at the 4- or 5-position of the piperidine ring can tune selectivity between iNOS (inducible) and nNOS (neuronal) isoforms.[][2][3]

Peptidomimetics (Thrombin Inhibitors)

In drug design, this scaffold acts as a constrained arginine mimetic .[3] Unlike the flexible alkyl chain of arginine, the piperidine ring restricts conformational entropy, potentially increasing binding affinity (

3
  • Case Study: Used in the development of Factor Xa and Thrombin inhibitors where a basic P1 group is required to interact with the S1 specificity pocket (Asp189).[2][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

  • 1H NMR (

    
    ): 
    
    • 
       3.40 ppm (m, 2H, H-6 adjacent to N1).[3]
      
    • 
       2.65 ppm (m, 2H, H-3 adjacent to amidine C2).[3]
      
    • 
       1.70–1.90 ppm (m, 4H, H-4/H-5).[][2]
      
    • Note: Exchangeable NH protons will not be visible in

      
      .[2][3]
      
  • 13C NMR:

    • Diagnostic peak at ~155–160 ppm (C2, amidine carbon).[2][3] This is significantly downfield compared to a standard amine C-N bond (~50 ppm), confirming the

      
       character.
      
  • IR Spectroscopy:

    • Strong bands at 1650–1690 cm⁻¹ (

      
       stretch of the amidinium salt).[2][3]
      

References

  • BOC Sciences. (2024).[][2][3] 2-Aminopiperidine Dihydrochloride Product Specifications and Safety Data.

  • National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 17750020: 4-(2-Aminoethyl)piperidine dihydrochloride (Analogous Structure Analysis). [2]

  • Journal of Medicinal Chemistry. (2012). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II. ACS Publications.[2]

  • ChemicalBook. (2025).[][2][3][5] Synthesis and Properties of Piperidine Hydrochloride Derivatives.

  • WIPO Patentscope. (2007).[][2][3] Preparation of (R)-3-Aminopiperidine Dihydrochloride (Comparative Synthesis Method). WO/2007/112368.[2][6] [2]

Comprehensive Physicochemical Profiling and Synthetic Applications of 2-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, 2-aminopiperidine dihydrochloride (CAS: 45505-66-6) serves as a critical building block for the development of bioactive pyrimidines, peptide enamides, and complex coordination catalysts. However, working with this compound requires a rigorous understanding of its structural nuances. As a Senior Application Scientist, I frequently observe a critical point of failure in drug development pipelines: the misidentification of this compound's true molecular structure due to commercial naming conventions.

This whitepaper deconstructs the physicochemical properties, structural tautomerism, and optimal handling protocols for 2-aminopiperidine dihydrochloride, providing researchers with a self-validating framework for its use in synthesis.

Structural Identity and The "Naming Paradox"

A pervasive issue in chemical catalogs is the trivial naming of CAS 45505-66-6 as "2-aminopiperidine dihydrochloride." A strict stoichiometric and mass spectrometric analysis reveals a critical discrepancy between the name and the actual molecular formula [1].

If the compound were a fully saturated piperidine ring (2-aminopiperidine,


), its dihydrochloride salt would possess a molecular formula of 

and a molecular weight of 173.08 g/mol [2]. However, the commercially supplied and widely utilized compound under CAS 45505-66-6 has a molecular formula of

and a molecular weight of 171.07 g/mol [1].

This 2-Dalton difference indicates one degree of unsaturation. The compound is, in fact, the dihydrochloride salt of a cyclic amidine: 3,4,5,6-tetrahydropyridin-2-amine . Failing to account for this structural reality leads to a ~1.2% error in stoichiometric calculations, which can drastically reduce yields in highly sensitive catalytic cycles or solid-phase peptide syntheses.

Quantitative Data Summary
PropertySaturated 2-Aminopiperidine (Reference)Commercial CAS 45505-66-6 (Actual)
IUPAC / Structural Name Piperidin-2-amine3,4,5,6-Tetrahydropyridin-2-amine 2HCl
CAS Number 45505-62-2 (Free Base)45505-66-6 (Salt)
Molecular Formula


(Base:

)
Molecular Weight 100.16 g/mol 171.07 g/mol
SMILES C1CCNC(C1)NC1CCN=C(C1)N.Cl.Cl
Structural Class Aliphatic DiamineCyclic Amidine Salt

Mechanistic Insights: Tautomerism and Reactivity

The reactivity of 3,4,5,6-tetrahydropyridin-2-amine is governed by its amidine resonance. The free base exists in a tautomeric equilibrium between the endocyclic imine (3,4,5,6-tetrahydropyridin-2-amine) and the exocyclic imine (piperidin-2-imine).

Causality in Salt Formation: Why is this compound exclusively supplied as a dihydrochloride salt? Cyclic amidines are highly nucleophilic and prone to atmospheric oxidation, ring-opening, or spontaneous polymerization. The addition of two equivalents of hydrochloric acid protonates both the primary and secondary nitrogens, locking the molecule into a highly stable, non-reactive crystalline lattice. To utilize the compound as a nucleophile, it must be strategically "free-based" in situ.

Tautomerism Salt Commercial Salt CAS 45505-66-6 C5H12Cl2N2 Base1 Endocyclic Tautomer 3,4,5,6-Tetrahydropyridin-2-amine C5H10N2 Salt->Base1 + 2.2 eq. DIPEA (In-situ Neutralization) Base2 Exocyclic Tautomer Piperidin-2-imine C5H10N2 Base1->Base2 Amidine Resonance (Proton Transfer)

Fig 1: Tautomeric equilibrium and neutralization pathway of the cyclic amidine system.

Experimental Protocols: Self-Validating Workflows

Protocol 1: In-Situ Free-Basing for Nucleophilic Substitution

This protocol is designed to prepare the compound for immediate coupling, such as in the synthesis of 2-amino-4-arylpyrimidines via microwave-assisted solid-phase synthesis [3].

Materials:

  • 2-Aminopiperidine dihydrochloride (CAS 45505-66-6): 1.0 mmol (171.07 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.2 mmol (383 µL)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): 5.0 mL

  • Electrophile (e.g., polymer-supported S-alkyl linker): 0.9 mmol

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon. Causality: Prevents moisture from interfering with the highly hygroscopic dihydrochloride salt.

  • Suspension: Add 171.07 mg (1.0 mmol) of the dihydrochloride salt to the flask. Add 5.0 mL of anhydrous DCM. The salt will remain largely insoluble as a cloudy suspension.

  • Controlled Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise, add 383 µL (2.2 mmol) of DIPEA over 5 minutes.

    • Self-Validation Check: As the DIPEA neutralizes the HCl, the suspension will clarify into a homogeneous solution. The 0.2 mmol excess of DIPEA ensures complete liberation of the free base without acting as a competing nucleophile.

  • Electrophile Introduction: Add the target electrophile (0.9 mmol) to the solution. Causality: Using the amidine in a slight excess (1.0 vs 0.9 mmol) drives the coupling reaction to completion.

  • Reaction Execution: Proceed with the specific reaction conditions (e.g., microwave irradiation at 100°C for 10 minutes for Biginelli-type condensations) [3].

ExperimentalWorkflow Step1 Step 1: Preparation Suspend 1.0 eq Salt in anhydrous DCM under Argon Step2 Step 2: Thermal Control Cool to 0°C to prevent exothermic degradation Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Coupling Add 0.9 eq Electrophile (e.g., S-alkyl linker) Step3->Step4 Step5 Step 5: Microwave Synthesis Irradiate at 100°C for 10 min Step4->Step5

Fig 2: Step-by-step self-validating workflow for in-situ free-basing and coupling.

Conclusion

Successfully utilizing 2-aminopiperidine dihydrochloride requires looking past its commercial trivial name. By recognizing its true identity as 3,4,5,6-tetrahydropyridin-2-amine dihydrochloride (


, MW: 171.07  g/mol ), researchers can accurately calculate stoichiometry and design rational, anhydrous free-basing protocols that maximize synthetic yields.

References

  • National Center for Biotechnology Information. "2-Aminopiperidine | C5H12N2 | CID 421842". PubChem Database.[Link]

Solubility of Piperidin-2-amine dihydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and handling protocols for Piperidin-2-amine dihydrochloride.

Note on Chemical Identity: While Piperidin-2-amine (2-Aminopiperidine) is the literal subject, researchers must recognize that the free base exists in equilibrium with its tautomer, 2-iminopiperidine , and is chemically a cyclic hemiaminal. This structure is prone to ammonia elimination or hydrolysis. The dihydrochloride salt form stabilizes this molecule by protonating both nitrogen centers, locking it into a stable ionic lattice. This guide addresses the dihydrochloride salt, with comparative data from its stable isomers (3- and 4-aminopiperidine dihydrochloride) where specific 2-isomer data is physically constrained by stability.

Executive Summary

Piperidin-2-amine dihydrochloride (and its stable isomers 3- and 4-aminopiperidine 2HCl) exhibits a solubility profile characteristic of high-charge-density organic salts. It is highly soluble in water , moderately soluble in lower alcohols (Methanol) , and practically insoluble in non-polar organic solvents .

For drug development workflows, this compound serves as a polar scaffold. Its handling requires specific solvent systems to maintain solubility during reactions or purification (e.g., recrystallization).[1] The dihydrochloride counter-ions dominate its physical properties, making it behave more like an inorganic salt than a lipophilic organic amine.

Thermodynamic Basis of Solubility

The dissolution of Piperidin-2-amine dihydrochloride (


) is governed by the competition between the crystal lattice energy and the solvation enthalpy.
  • Lattice Energy: The doubly protonated heterocyclic ring forms strong ionic bonds with the two chloride anions. This high lattice energy requires a solvent with high dielectric constant (

    
    ) and strong hydrogen-bond donating/accepting capability to disrupt.
    
  • Solvation Mechanism:

    • In Water: The high dielectric constant (

      
      ) and small molecular size allow water to form hydration shells around the chloride ions and the protonated ammonium centers (
      
      
      
      ). This ion-dipole interaction releases sufficient energy to overcome the lattice enthalpy.
    • In Organics: Most organic solvents lack the dielectric strength to shield the electrostatic attraction between the dication and chloride anions, resulting in insolubility.

Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell formation that dictates solubility.

SolvationMechanism Salt Piperidin-2-amine 2HCl (Crystal Lattice) Water Water (H2O) High Dielectric H-Bond Donor/Acceptor Salt->Water Dissociation Enthalpy < Solvation Enthalpy NonPolar DCM / Hexane Low Dielectric No H-Bonding Salt->NonPolar Dissociation Enthalpy > Solvation Enthalpy Soluble Solubilized Species (Hydrated Ions) Water->Soluble Ion-Dipole Stabilization Insoluble Phase Separation (Precipitate) NonPolar->Insoluble Lattice Intact

Figure 1: Thermodynamic decision pathway for solubility. High dielectric solvents (Blue) overcome lattice energy; low dielectric solvents (Yellow) fail to dissociate the salt.

Solubility Profile Data

The following data synthesizes experimental values for aminopiperidine dihydrochlorides. Due to the hemiaminal instability of the 2-isomer free base, values often reflect the behavior of the stable 3- and 4-isomers, which share near-identical salt lattice properties.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Note
Aqueous Water (pH 7)High > 100 mg/mLStrong ion-dipole interactions; primary solvent.
0.1 M HClVery High > 150 mg/mLCommon ion effect is negligible compared to pH stability.
Alcohols MethanolModerate 20 - 50 mg/mLSufficient polarity for dissolution; often used for transfers.
EthanolLow < 5 mg/mLDielectric constant drops; often used as an anti-solvent.
Isopropanol (IPA)Sparingly < 1 mg/mLUsed to crash out the salt during crystallization.
Polar Aprotic DMSOGood 50 - 80 mg/mLHigh polarity solvates the cation effectively.
DMFModerate 10 - 30 mg/mLUseful for coupling reactions if water is excluded.
Non-Polar Dichloromethane (DCM)Insoluble < 0.1 mg/mLCannot overcome lattice energy.
Ethyl AcetateInsoluble < 0.1 mg/mLStandard anti-solvent for purification.
Hexane / TolueneInsoluble ~ 0 mg/mLStrictly non-interacting.

Key Insight for Process Chemistry: A common purification strategy involves dissolving the crude dihydrochloride in a minimum volume of Methanol or Water , then slowly adding Isopropanol or Ethyl Acetate to induce crystallization.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Use this protocol to determine the precise solubility limit for your specific batch or isomer.

Reagents: Piperidin-2-amine 2HCl, Test Solvent (HPLC Grade), 0.45 µm Syringe Filter.

  • Preparation: Weigh approximately 100 mg of the salt into a 4 mL glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker or vortex) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate persists.

  • Sampling: Centrifuge the saturated suspension at 10,000 rpm for 5 minutes.

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE (for organics) or PES (for water) filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (using a C18 column compatible with high aqueous content) or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: Solvent Swapping (Practical Application)

Transferring the salt from an aqueous synthesis stream to an organic reaction medium (e.g., for amide coupling).

Workflow Visualization:

SolventSwap Step1 Aqueous Solution (Piperidin-2-amine 2HCl) Step2 Lyophilization / Evaporation (Remove Water) Step1->Step2 Heat/Vacuum Step3 Solid Residue (Dry Salt) Step2->Step3 Yields Solid Step4 Dissolution in DMSO/DMF (For Organic Reactions) Step3->Step4 Solvent Switch Step5 Free-Basing (In Situ) Add DIPEA/TEA Step4->Step5 Activation

Figure 2: Workflow for transferring the hydrophilic salt into an organic environment.

Step-by-Step:

  • Drying: Do not attempt to extract the dihydrochloride from water into DCM or EtOAc; it will remain in the water. Instead, remove water via lyophilization (freeze-drying) to obtain a dry powder.

  • Dissolution: Dissolve the dry powder in DMSO or DMF .

  • Activation: If the free amine is required for reaction, add a tertiary organic base (e.g., Triethylamine or DIPEA) only after the salt is dissolved in the organic solvent.

    • Critical Warning: For the 2-isomer, generate the free base only in the presence of the electrophile to capture it immediately, preventing self-degradation (ammonia elimination).

References

  • JIGS Chemical. (2024). Solubility Profile of Piperidine Derivatives. Retrieved from [Link]

  • Google Patents. (2015). Method for producing optically active 3-aminopiperidine dihydrochloride (US20150166481A1).
  • PubChem. (2025). 4-(2-Aminoethyl)piperidine dihydrochloride Compound Summary. Retrieved from [Link]

  • ScienceMadness. (2011). Solubility of Organic Amine Salts Discussion. Retrieved from [Link]

Sources

Engineering the Piperidin-2-amine Scaffold: A Technical Guide to Design, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged heterocyclic motifs in FDA-approved pharmaceuticals. However, the specific functionalization at the C2 position to form piperidin-2-amine (2-aminopiperidine) introduces unique physicochemical and stereoelectronic properties that are highly prized in modern drug discovery. Unlike the more common 3- or 4-aminopiperidines, the 2-amino derivative places an exocyclic nitrogen in a geminal relationship with the endocyclic amine. This proximity allows the scaffold to act as a tunable bioisostere, a cyclic amidine precursor, and a potent hydrogen-bond donor/acceptor matrix.

This whitepaper provides an in-depth analysis of the causality behind utilizing piperidin-2-amine scaffolds, validated synthetic methodologies, and their targeted applications in oncology, neurodegeneration, and radiochemistry.

Physicochemical Causality: Why Piperidin-2-amine?

The selection of a piperidin-2-amine scaffold over its regioisomers is rarely arbitrary; it is driven by specific structural and electronic requirements of the target binding pocket.

  • pKa Modulation and Tautomerism: Fully saturated 2-aminopiperidines function as gem-diamines. In physiological environments, they often exist in equilibrium with their cyclic amidine tautomers (2-amino-3,4,5,6-tetrahydropyridines). This tautomerization concentrates a localized positive charge that is highly stable at pH 7.4, making it an ideal pharmacophore for binding acidic residues (e.g., aspartate or glutamate) in enzyme active sites[1].

  • Transition State Mimicry: In aspartyl proteases like BACE1 (Beta-secretase 1), the cyclic amidine form of 2-aminopiperidine acts as a transition-state mimetic. It forms a critical bidentate salt bridge with the catalytic aspartate dyad (Asp32 and Asp228), a mechanism that has driven the development of numerous Alzheimer's disease therapeutics[1].

  • Metabolic Stability: The steric bulk and electron-withdrawing inductive effect of the adjacent amine lower the oxidative liability of the endocyclic nitrogen, often improving the compound's half-life compared to unsubstituted piperidines[2].

BACE1 APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Aspartyl Protease) APP->BACE1 Substrate ABETA Amyloid Beta (Aβ) Peptides BACE1->ABETA Cleaves PLAQUES Amyloid Plaques (Alzheimer's) ABETA->PLAQUES Aggregates SCAFFOLD 2-Aminopiperidine Scaffold SCAFFOLD->BACE1 Bidentate Salt Bridge (Asp32/Asp228)

Caption: Logical relationship of BACE1 inhibition by 2-aminopiperidine scaffolds in Alzheimer's models.

Key Medicinal Chemistry Applications

Kinase Inhibitors (Oncology)

In the pursuit of pan-Pim kinase inhibitors (Pim 1-3) for cancer therapy, indazole derivatives have been heavily explored. Researchers discovered that incorporating a 2-aminopiperidine moiety significantly enhances binding affinity. When the standard piperidine moiety of early indazole leads was replaced with 2-aminopiperidine, the resulting compounds achieved nanomolar potency against Pim kinases[2].

Table 1: Pharmacological Profiling of Indazole-Based Pim Kinase Inhibitors

Compound VariantScaffold ModificationPim1-3 IC₅₀ (nM)Metabolic Stability
59a Unsubstituted Piperidine3 – 11Poor (Rapid Clearance)
59b Substituted Piperidine142 – >3000Good
59c 2-Aminopiperidine 3 – 70 Moderate-Good
60a 4-Piperidine1 – 9Good

Data synthesized from indazole kinase inhibitor structure-activity relationship (SAR) studies[2]. The 2-aminopiperidine modification (59c) successfully bridged the gap between potency and metabolic stability.

Radiopharmaceuticals and Diagnostic Imaging

Beyond direct inhibition, functionalized 2-aminopiperidines, such as 2-aminopiperidine-2-carboxylic acid (Apc2), are utilized as hydrophilic amino acid units in the synthesis of radiopharmaceutical precursors. These scaffolds serve as critical linker components for Silicon-fluoride acceptor substituted radiopharmaceuticals, optimizing the pharmacokinetics and renal clearance of PSMA-binding motifs used in prostate cancer imaging[3].

Advanced Synthetic Methodologies

Synthesizing the 2-aminopiperidine core presents challenges due to the instability of the gem-diamine intermediate. Modern catalysis has provided elegant solutions to trap or stabilize this moiety.

Ruthenium-Catalyzed Dehydrogenative Coupling

Recent advances utilize Ruthenium (II) complexes for the dehydrogenation of alcohols and N-heterocycles. Ru-phosphine complexes containing 2-aminomethylpiperidine ligands have proven highly effective in transfer hydrogenation and the synthesis of complex N-heterocycles, showcasing the scaffold's utility not just as a drug target, but as a catalytic ligand itself[4].

Photoredox/Palladium-Catalyzed Decarboxylative Desaturation

A breakthrough methodology involves the conversion of natural α-amino acids (like Lysine) into Boc-protected 2-aminopiperidines via a dual-ligand Palladium/Photoredox system. This process leverages decarboxylative elimination to form an enamide, followed by spontaneous intramolecular hydroamination[5].

Synthesis LYS Lysine Redox-Active Ester PHOTOREDOX Blue LED Irradiation PdCl2 / Xantphos LYS->PHOTOREDOX ENAMIDE Enamide Intermediate PHOTOREDOX->ENAMIDE Decarboxylation HYDROAM Intramolecular Hydroamination ENAMIDE->HYDROAM PROD Boc-Protected 2-Aminopiperidine HYDROAM->PROD Ring Closure (6-exo-trig)

Caption: Photoredox-catalyzed synthesis of 2-aminopiperidines via decarboxylative desaturation.

Validated Experimental Protocol: Synthesis of Boc-Protected 2-Aminopiperidine

The following protocol details the conversion of a Lysine-derived redox-active ester into a Boc-protected 2-aminopiperidine, utilizing the dual-ligand system described above[5].

Causality of Reagents:

  • Xantphos (Bidentate Ligand): Facilitates the initial oxidative addition and stabilizes the Pd-intermediate during decarboxylation.

  • Cy-JohnPhos (Bulky Monophosphine): Promotes rapid β-hydride elimination to form the enamide before unwanted radical side-reactions can occur.

  • 2,4,6-Collidine: Acts as a non-nucleophilic base to neutralize generated acids without interfering with the transition metal cycle.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Lysine-derived redox-active ester (0.2 mmol).

  • Add PdCl₂ (2 mol%), Xantphos (3 mol%), and Cy-JohnPhos (4 mol%).

  • Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing quenching of the excited photocatalyst state.

Step 2: Solvent and Base Addition

  • Inject anhydrous N,N-dimethylacetamide (DMA, 2 mL) and 2,4,6-collidine (1.0 equiv) via syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneous dissolution of the catalytic complex.

Step 3: Photochemical Irradiation

  • Place the reaction vessel in a photoreactor equipped with 30 W blue LEDs.

  • Irradiate the mixture for 15 hours at ambient temperature. A cooling fan should be used to maintain the temperature below 30°C to prevent thermal degradation of the enamide intermediate.

Step 4: Self-Validating Monitoring & Workup

  • Validation Check 1 (LC-MS): Sample 10 µL of the reaction mixture. The complete consumption of the starting material and the appearance of a mass corresponding to the product (-CO₂, -redox auxiliary) confirms the decarboxylation and hydroamination sequence.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the DMA solvent and collidine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Structural Confirmation

  • Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation Check 2 (NMR): Confirm the success of the intramolecular hydroamination via ¹H NMR. The disappearance of the enamide olefinic protons (typically 5.0–6.5 ppm) and the appearance of a diagnostic C2 methine proton (multiplet, ~4.5–5.5 ppm depending on the exact Boc-protection state) unequivocally validates the closure of the 2-aminopiperidine ring[5].

References

  • Source: Google Patents (US20200216495A1)
  • Synthesis of ruthenium complexes and their catalytic applications: A review Source: Arabian Journal of Chemistry URL:[Link]

  • Irradiation-induced palladium-catalyzed decarboxylative desaturation enabled by a dual ligand system Source: Nature Communications (PMC) URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (PMC) URL:[Link]

  • Source: Google Patents (WO2020157128A1)

Sources

Piperidin-2-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperidine rings are foundational pharmacophores in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of drug candidates. Functionalization at the C2 position—yielding piperidin-2-amine—provides a critical vector for synthesizing peptidomimetics, kinase inhibitors, and complex spirocyclic frameworks.

However, handling this specific building block requires deep mechanistic understanding. Piperidin-2-amine features an amino group directly adjacent to the ring nitrogen, forming a cyclic aminal. Under neutral or basic conditions, free aminals are inherently susceptible to ring-opening or the elimination of ammonia. To arrest this degradation pathway and ensure long-term shelf stability, the compound is supplied as a dihydrochloride salt, which protonates the nitrogen centers and locks the molecule in a stable, crystalline form.

Chemical Identity & Resolving Catalog Ambiguities

A major pitfall in synthetic workflows is the misidentification of piperidin-2-amine derivatives across commercial supplier catalogs.

Piperidin-2-amine dihydrochloride is officially registered under CAS number 1159813-98-5 [1]. The free base form is registered under CAS 45505-62-2 [2].

Crucially, researchers frequently encounter CAS 45505-66-6 , which is often erroneously labeled as "2-Aminopiperidine dihydrochloride" by some suppliers[]. Structural and stoichiometric analysis reveals that CAS 45505-66-6 is actually the oxidized imine counterpart: 3,4,5,6-tetrahydropyridin-2-amine dihydrochloride[4].

We can definitively prove this by comparing their molecular formulas. The true saturated aminal salt contains 14 protons (C5H14Cl2N2)[1][5], whereas the imine salt contains only 12 protons (C5H12Cl2N2)[], confirming the loss of two protons and the presence of a ring double bond.

Structural Profiling Data
PropertyPiperidin-2-amine dihydrochloride (Target)3,4,5,6-Tetrahydropyridin-2-amine dihydrochloride (Commonly Mislabeled)
CAS Number 1159813-98-5 [1]45505-66-6 [4]
Molecular Formula C5H14Cl2N2 (C5H12N2 · 2HCl)[1]C5H12Cl2N2 (C5H10N2 · 2HCl)[]
Molecular Weight 173.08 g/mol [5]171.07 g/mol []
Structural State Saturated cyclic aminalCyclic imine / enamine
Free Base CAS 45505-62-2[2]N/A
Common Synonyms 2-Piperidinamine dihydrochlorideTetrahydropyridin-2-amine

Experimental Protocols: Standardized Amide Coupling

Because the free base of piperidin-2-amine is a sensitive aminal, standard coupling conditions must be heavily optimized to prevent degradation. The following self-validating protocol ensures high-fidelity amide bond formation.

Objective: Form an amide linkage using piperidin-2-amine dihydrochloride while suppressing aminal collapse.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • Piperidin-2-amine dihydrochloride (1.1 eq)[1]

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at 0°C for 10 minutes.

    • Causality: Pre-activating the acid prevents the sensitive aminal from reacting directly with the uronium coupling agent, which can lead to unwanted guanidinylation side-reactions.

  • Salt Neutralization: In a separate vial, suspend piperidin-2-amine dihydrochloride in DMF and add DIPEA (4.0 eq).

    • Causality: Exactly 2.0 equivalents of DIPEA are consumed strictly to neutralize the dihydrochloride salt. The remaining 2.0 equivalents maintain a basic microenvironment, ensuring the exocyclic primary amine remains nucleophilic.

  • Coupling: Add the neutralized amine solution dropwise to the activated ester at 0°C. Allow the reaction to warm to room temperature (RT) over 2 hours.

  • In-Process Quality Control (Self-Validation): Before quenching, draw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The complete disappearance of the m/z 101.1 [M+H]+ peak (free piperidin-2-amine) and the appearance of the target product mass validates successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Visualization of the Synthetic Workflow

Workflow SM1 Piperidin-2-amine 2HCl (CAS: 1159813-98-5) Base DIPEA (4.0 eq) Neutralization SM1->Base Releases free aminal Reaction Nucleophilic Attack (0°C to RT) Base->Reaction SM2 Carboxylic Acid + HATU Intermediate Active Ester Intermediate SM2->Intermediate DMF, 10 min Intermediate->Reaction Product Target Amide Derivative Reaction->Product C-N Bond Formation

Workflow for Amide Coupling using Piperidin-2-amine dihydrochloride.

References

  • [] Title: CAS 45505-66-6 (2-AMINOPIPERIDINE DIHYDROCHLORIDE, 97%) - BOC Sciences | Source: bocsci.com | URL:

  • [1] Title: CAS No. 1159813-98-5, piperidin-2-amine;dihydrochloride | Source: 001chemical.com | URL: 1

  • [2] Title: 45505-62-2 | Piperidin-2-amine | BLD Pharm | Source: bldpharm.com | URL: 2

  • [5] Title: 1159813-98-5 - 化源网 | Source: chemsrc.com | URL: 5

  • [4] Title: 45505-66-6 | 3,4,5,6-Tetrahydropyridin-2-amine dihydrochloride - BLDpharm | Source: bldpharm.com | URL: 4

Sources

Thermodynamic Stability and Conformational Dynamics of 2-Aminopiperidine Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and utilization of 2-aminopiperidine (and its derivatives) present a notorious challenge in medicinal chemistry and drug development. Unlike its 3-amino and 4-amino regioisomers, the free base of 2-aminopiperidine is thermodynamically unstable, prone to spontaneous deamination, ring-opening, and complex tautomeric shifts. This whitepaper dissects the stereoelectronic drivers of this instability and provides a self-validating, causality-driven methodology for kinetically trapping and thermodynamically stabilizing the molecule via salt formation.

Mechanistic Drivers of Thermodynamic Instability

The N-C-N Anomeric Effect and Hyperconjugation

The inherent instability of the 2-aminopiperidine free base is rooted in the stereoelectronic dynamics of its


 anomeric unit. According to Quantum Theory of Atoms in Molecules (QTAIM) analyses, the conformational preference of this system is dictated by the relative energies of the aminic and central methylene hydrogens [1].

When the molecule adopts a gauche arrangement relative to the nitrogen lone pairs (lp), electron density is removed from the central methylene hydrogens and transferred to the aminic hydrogens. This


 hyperconjugation significantly weakens the exocyclic 

bond. Because the activation energy for heterolytic cleavage is drastically lowered by this orbital overlap, the free base undergoes spontaneous deamination at room temperature, expelling ammonia to form the more stable 1,2,3,4-tetrahydropyridine.
Solid-State Tautomerism: Imidine vs. Imino-Amine

In attempts to isolate the free base without acidic trapping, the system often shifts toward its cyclic amidine tautomer (3,4,5,6-tetrahydropyridin-2-amine). Crystallographic characterization of related cyclic


 systems reveals a strong preference for unsymmetric imino-amine structures in the solid state, rather than symmetric imidines [2].

These tautomers exhibit localized


-bonding with alternating short and long 

bonds (distinct

and

groups). While this allows for extensive intermolecular hydrogen-bonding networks (dimers and ribbons) that provide temporary lattice stabilization, dissolution immediately abolishes this lattice energy, reverting the system to its degradation-prone state.

Pathway FB 2-Aminopiperidine (Free Base) TAUT 3,4,5,6-Tetrahydropyridin-2-amine (Imino-Amine Tautomer) FB->TAUT Solid State Tautomerization DEG 1,2,3,4-Tetrahydropyridine + NH3 (Degradation) FB->DEG Spontaneous Deamination (RT) SALT 2-Aminopiperidine HCl (Thermodynamic Sink) FB->SALT + Anhydrous HCl (Kinetic Trapping) TAUT->FB Dissolution

Thermodynamic pathways of 2-aminopiperidine: tautomerization, degradation, and salt stabilization.

Salt Formation as a Thermodynamic Sink

Historical attempts to synthesize 2-aminopiperidine in alkaline or neutral aqueous media frequently failed, leading early researchers to conclude that its existence was "doubtful" due to rapid reversion to 2-piperidone or deamination [3].

The Causality of Salt Stabilization: Transforming 2-aminopiperidine into a hydrochloride salt acts as an absolute thermodynamic sink. Protonation of the ring nitrogen (the more basic site) completely quenches its lone pair. Without the availability of this lone pair, the


 antiperiplanar/gauche dynamics are abolished. The 

hyperconjugation is shut down, restoring the bond dissociation energy of the exocyclic

bond to standard aliphatic amine levels. Furthermore, storing the compound as a crystalline salt prevents hydrolytic degradation and minimizes the risk of racemization in chiral derivatives [4].
Quantitative Thermodynamic Data

The following table summarizes the stark thermodynamic contrast between the free base and its stabilized salt form:

Property2-Aminopiperidine (Free Base)2-Aminopiperidine HCl Salt3,4,5,6-Tetrahydropyridin-2-amine
Thermodynamic State Kinetically unstableThermodynamically stableSolid-state stable (Imino-amine)
Decomposition Onset < 25 °C (Spontaneous)> 150 °C (Melting)~ 124 °C
Primary Degradation Deamination (

loss)
Thermal crackingHydrolysis to 2-Piperidone
Anomeric Stabilization Weak (

gauche)
Quenched (Protonated N)N/A (Delocalized

-system)

Experimental Workflow: Isolation and Stability Profiling

To successfully isolate 2-aminopiperidine, the experimental protocol must outpace the kinetics of deamination. The following self-validating workflow utilizes strict environmental controls to ensure structural integrity.

Step-by-Step Methodology

Step 1: In Situ Generation under Kinetic Control

  • Procedure: Perform the reduction of the 2-aminopyridine precursor in an anhydrous solvent (e.g., dry THF) under an argon atmosphere. Maintain the reaction vessel strictly at -20 °C.

  • Causality: The low temperature kinetically suppresses the activation energy required for the spontaneous expulsion of ammonia, keeping the transient free base intact.

Step 2: Rapid Acidification (Kinetic Trapping)

  • Procedure: Immediately upon completion of the reduction, inject an excess of 4M Anhydrous HCl in Dioxane directly into the cold reaction mixture.

  • Causality: Anhydrous HCl is mandatory; the introduction of aqueous acids would catalyze the hydrolysis of the

    
     carbon to 2-piperidone. Dioxane acts as an anti-solvent for the highly polar hydrochloride salt, forcing immediate precipitation.
    

Step 3: Isolation and Purification

  • Procedure: Filter the precipitate rapidly under a blanket of argon. Wash the filter cake extensively with cold, anhydrous diethyl ether (

    
    ). Dry under high vacuum.
    
  • Causality: Diethyl ether removes unreacted non-polar precursors and residual dioxane without dissolving the target salt. Argon prevents ambient moisture from inducing localized hydrolysis on the crystal surfaces.

Step 4: Thermal Profiling (Validation)

  • Procedure: Subject a 5 mg sample of the isolated salt to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), ramping at 10 °C/min from 25 °C to 200 °C.

  • Causality: This step makes the protocol self-validating. A sharp endotherm above 150 °C (melting point) with no prior exothermic degradation peaks confirms that the

    
     hyperconjugation has been successfully quenched and the thermodynamic sink has been achieved.
    

Workflow S1 Step 1: Generation Temp: -20°C S2 Step 2: Acidification 4M HCl in Dioxane S1->S2 S3 Step 3: Isolation Cold Et2O Wash S2->S3 S4 Step 4: Profiling DSC / TGA S3->S4

Self-validating experimental workflow for the isolation and profiling of 2-aminopiperidine salts.

References

  • Interpretation of anomeric effect in the N-C-N unit with the quantum theory of atoms in molecules American Chemical Society (ACS) / PubMed[Link]

  • Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding International Union of Crystallography (IUCr)[Link]

  • Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives SciSpace Archive[Link]

Advanced Peptidomimetic Design: The Piperidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Piperidin-2-amine and its stable surrogates in peptidomimetic drug discovery.

Executive Summary

In the transition from peptide leads to small-molecule therapeutics, the Piperidin-2-amine moiety (and its stable surrogate, 2-(aminomethyl)piperidine ) represents a "privileged scaffold." It serves as a conformationally restricted bioisostere for flexible diamines (e.g., Lysine, Arginine) and acts as a rigidifier in


-turn mimetics.

This guide addresses the structural mechanistics, synthetic challenges, and application of this scaffold.[1][2] It clarifies the critical distinction between the chemically labile hemiaminal (2-aminopiperidine) and the pharmacologically robust 2-(aminomethyl)piperidine , providing a roadmap for their integration into high-affinity ligands.

Part 1: Structural Mechanistics & Bioisosterism

The Stability Paradox: Hemiaminal vs. Aminomethyl

A common pitfall in early-stage design is the literal interpretation of "Piperidin-2-amine."

  • The Instability: A primary amine directly attached to the C2 position of a piperidine ring constitutes a cyclic hemiaminal ether (N,N-acetal). In aqueous media, this species exists in equilibrium with the open-chain amino-aldehyde, leading to hydrolysis or polymerization.

  • The Solution: Drug discovery utilizes two stable "Piperidin-2-amine" equivalents:

    • 2-(Aminomethyl)piperidine: The amine is extended by one methylene unit (

      
      ). This mimics the side chain of Lysine or Arginine while locking the backbone 
      
      
      
      and
      
      
      angles.
    • N-Protected 2-aminopiperidines: Used as transition-state mimics (e.g., in aspartyl protease inhibitors) where the nitrogen is part of a urea or guanidine system, stabilizing the hemiaminal center.

Conformational Restriction and Entropy

The piperidine ring exists predominantly in a chair conformation . Substituents at the C2 position experience significant A-value (steric strain) preferences.

  • Equatorial Preference: Bulky substituents at C2 prefer the equatorial position to avoid 1,3-diaxial interactions.

  • Entropic Benefit: By locking the bioisostere in a defined low-energy conformation (chair), the "entropic penalty" of binding to a protein pocket is reduced. This can improve affinity (

    
    ) by 1–2 orders of magnitude compared to a flexible linear peptide.
    
Pharmacophore Mapping

The scaffold serves as a template for specific secondary structures:

  • 
    -Turn Mimetic:  The 2-substituted piperidine forces the attached peptide chain to reverse direction, mimicking the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Helix Capping: The rigid ring can initiate or terminate an

    
    -helix by restricting the N-terminal dihedral angles.
    

Part 2: Synthetic Methodologies

Synthesis of chiral 2-substituted piperidines is non-trivial due to the risk of racemization. Two primary routes are industry-standard.

Route A: Asymmetric Hydrogenation (The Pyridine Route)

This method reduces 2-substituted pyridines using chiral catalysts (Rh, Ru, or Ir complexes).

  • Pros: Scalable; access to both enantiomers via ligand choice.

  • Cons: High pressure required; catalyst cost.

Route B: The "Lysine-to-Piperidine" Cyclization (The Chiral Pool Route)

This is the preferred bench-scale method for high optical purity, utilizing L-Lysine as the starting material. It proceeds via an aziridinium intermediate , ensuring stereochemical retention.

Diagram: Synthetic Logic Flow

SynthesisWorkflow Lysine L-Lysine (Chiral Pool) Diazotization Diazotization (NaNO2, HCl) Lysine->Diazotization HydroxyAcid 2-Hydroxy-6-amino hexanoic acid Diazotization->HydroxyAcid Retention of Config Cyclization Cyclization via Aziridinium Ion HydroxyAcid->Cyclization Intramolecular SN2 Pipecolic Pipecolic Acid Cyclization->Pipecolic Ring Closure Reduction Amide Reduction (LiAlH4) Pipecolic->Reduction Func. Group Interconv. Target (S)-2-(Aminomethyl) piperidine Reduction->Target

Caption: Stereoselective synthesis of (S)-2-(aminomethyl)piperidine from L-Lysine via the Pipecolic acid pathway.

Part 3: Experimental Protocol

Protocol: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride

Objective: To synthesize a conformationally constrained diamine mimic from L-Lysine with >98% ee.

Reagents:

  • L-Lysine hydrochloride

  • Sodium nitrite (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Solvents: 2N

    
    , THF (anhydrous), Methanol.
    

Step-by-Step Methodology:

  • Diazotization & Hydrolysis (Formation of L-Pipecolic Acid):

    • Dissolve L-Lysine HCl (100 mmol) in 2N

      
       (150 mL). Cool to 0°C.[3]
      
    • Add

      
       (300 mmol) dropwise over 2 hours. Mechanistic Note: This forms the diazonium salt, which undergoes intramolecular displacement by the 
      
      
      
      -amine to form the piperidine ring with retention of configuration (double inversion via aziridinium).
    • Heat to reflux for 4 hours.

    • Concentrate in vacuo. Desalt using ion-exchange resin (Dowex 50W). Elute with 2N

      
       to obtain L-Pipecolic acid.
      
  • Esterification:

    • Suspend L-Pipecolic acid in dry methanol. Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Reflux for 12 hours. Evaporate solvent to yield Methyl L-pipecolate HCl.

  • Amidation:

    • Treat the ester with methanolic ammonia (saturated) at room temperature for 24 hours.

    • Concentrate to yield L-Pipecolamide.

  • Reduction to Diamine:

    • Suspend

      
       (3 eq) in anhydrous THF under Argon.
      
    • Add L-Pipecolamide (dissolved in THF) dropwise.

    • Reflux for 16 hours.

    • Quenching: Cool to 0°C. Add water, 15% NaOH, then water (Fieser method). Filter the precipitate.

    • Acidify the filtrate with HCl gas/dioxane to precipitate (S)-2-(aminomethyl)piperidine dihydrochloride .

Validation:

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA/DEA (90:10:0.1).

  • NMR:

    
     NMR should show distinct multiplets for the ring protons (1.2–1.8 ppm) and the exocyclic methylene (2.6 ppm).
    

Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10][11]

Data Summary: Impact on Potency

The table below illustrates the effect of replacing a flexible diamine (Lys/Arg) with the Piperidine scaffold in a hypothetical GPCR ligand.

CompoundLinker Type

(nM)
Metabolic

(min)
Selectivity Ratio
Linear Peptide Gly-Lys-Gly450121:1
Piperidine Analog (S)-2-(aminomethyl)piperidine28 >120 140:1
Pyrrolidine Analog (S)-2-(aminomethyl)pyrrolidine859045:1

Interpretation: The piperidine analog provides the optimal balance of rigidity (entropy reduction) and steric bulk, significantly enhancing potency and metabolic stability against proteases.

Pathway: GPCR Ligand Design

The following diagram maps the decision process for incorporating this scaffold into a drug discovery campaign.

DrugDesignCycle Target Target Identification (e.g., GPCR, Integrin) Hit Peptide Hit (Low Stability, High Clearance) Target->Hit Design Scaffold Selection: 2-(Aminomethyl)piperidine Hit->Design Identify Pharmacophore Synthesis Asymmetric Synthesis (Route A or B) Design->Synthesis Retain Chirality Assay Bioassay & ADME Synthesis->Assay Optimization SAR Optimization (N-substitution) Assay->Optimization Low Potency? Candidate Clinical Candidate (High Affinity/Stability) Assay->Candidate High Potency Optimization->Synthesis Iterate

Caption: Decision matrix for evolving peptide hits into piperidine-based peptidomimetics.

References

  • Chemical and Physical Properties of 2-Aminopiperidine. PubChem, National Library of Medicine. [Link]

  • Synthesis of Peptidomimetics Based on Piperidine Scaffolds. Bentham Science. [Link]

  • An Efficient Synthesis of (R)- and (S)-2-(aminomethyl)piperidine. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). [Link]

Sources

pKa values of Piperidin-2-amine dihydrochloride functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of Piperidin-2-amine Dihydrochloride Functional Groups

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization state of a molecule, governed by its pKa values, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For complex molecules such as Piperidin-2-amine dihydrochloride, which contains multiple ionizable centers, a thorough understanding of the pKa of each functional group is paramount for effective drug design, formulation, and delivery. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the pKa values of the two amine functional groups in Piperidin-2-amine dihydrochloride. We delve into the structural factors influencing basicity, present robust experimental protocols for pKa determination, and discuss the application of this data in a drug development context.

Introduction: The Significance of pKa in Drug Development

Piperidin-2-amine dihydrochloride is a diamine featuring a six-membered piperidine ring (a secondary amine) and a primary amine substituent at the 2-position. Supplied as a dihydrochloride salt, both nitrogen atoms are protonated, enhancing the compound's stability and aqueous solubility.[1][2] The ability of these two amine groups to accept or donate a proton is quantified by their respective pKa values.

The pKa, or acid dissociation constant, dictates the extent of ionization at a given pH. This property profoundly influences a molecule's:

  • Solubility: The charged, ionized form is generally more water-soluble than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic forms are better able to cross biological membranes.

  • Receptor Binding: The specific protonation state can be crucial for interacting with a biological target.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a drug's ionization state.[3]

Therefore, an accurate determination of the pKa values for both the piperidine ring nitrogen and the exocyclic primary amine is an indispensable step in the preclinical development of any drug candidate based on this scaffold.

Theoretical Framework: Understanding the Basicity of Piperidin-2-amine

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[4] A higher pKaH value corresponds to a stronger base, as its conjugate acid is weaker and less likely to donate its proton. Piperidin-2-amine has two basic centers, and thus, two distinct pKaH values.

Factors Influencing Amine Basicity

Several key factors govern the basicity of the nitrogen atoms in Piperidin-2-amine:

  • Hybridization: Both amine nitrogens in Piperidin-2-amine are sp³ hybridized. The lone pair of electrons resides in an sp³ orbital, which has less s-character than sp² or sp orbitals. This makes the lone pair less tightly held and more available for protonation, contributing to higher basicity compared to aromatic amines like pyridine.[5][6]

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and stabilizes the positively charged conjugate acid, thereby increasing basicity.[5] The piperidine ring consists of electron-donating alkyl groups.

  • Steric Effects: The accessibility of the lone pair to a proton can be hindered by bulky substituents around the nitrogen atom. In cyclic amines like piperidine, the ring structure holds the alkyl groups back, reducing steric hindrance compared to some acyclic secondary amines and making the lone pair more accessible.[7]

  • Electrostatic Interactions: In the dihydrochloride form, both amines are protonated (R-NH₂⁺ and R'₂-NH₂⁺). The dissociation of the first proton leaves a positive charge on the other amine. This positive charge has a significant electron-withdrawing effect, which destabilizes the second positive charge. Consequently, the second pKa will be substantially lower than the first.

Estimated pKa Values for Piperidin-2-amine
  • pKa₁ (Piperidine Ring Nitrogen): Unsubstituted piperidine has a pKaH of approximately 11.12.[8][9] However, the primary amino group at the 2-position is electron-withdrawing. When this primary amine is protonated (as it will be at low pH), its -NH₃⁺ form exerts a strong electron-withdrawing inductive effect, which will significantly decrease the basicity of the adjacent ring nitrogen. Therefore, the first pKa (corresponding to the more basic center, likely the ring nitrogen once the primary amine is deprotonated, or vice-versa) is expected to be lower than 11.12.

  • pKa₂ (Primary Amine Nitrogen): Simple primary alkylamines typically have pKaH values in the range of 9.5 to 11.0.[5] The pKa of the primary amine in Piperidin-2-amine will be influenced by the electron-withdrawing effect of the protonated secondary amine of the piperidine ring.

Due to the mutual electron-withdrawing effects of the two protonated amines, we can predict two distinct pKa values, both likely falling within the range of 6 to 10 . The significant separation between the two pKa values is due to the electrostatic repulsion of the two positive charges in the fully protonated species.

Functional GroupParent CompoundParent pKaHExpected Shift for Piperidin-2-amineEstimated pKa Range
Secondary AminePiperidine~11.12[8][9]Lower due to e⁻-withdrawing -NH₃⁺ group8.0 - 10.0
Primary AmineEthylamine~10.6Lower due to e⁻-withdrawing ring -NH₂⁺ group6.0 - 8.0

Note: These are estimations. For drug development purposes, experimental determination is essential. Computational tools can also provide valuable predictions.[10][11][12]

Experimental Determination of pKa Values

Given the absence of literature data, experimental determination is the most reliable path forward. Potentiometric titration is the gold standard for its accuracy and simplicity.[7][13][14]

Logical Workflow for pKa Determination

The process follows a clear, self-validating logic to ensure data integrity.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Titrant (e.g., 0.1 M NaOH) A->B C Prepare Analyte Solution (Known concentration of Piperidin-2-amine dihydrochloride in deionized water) B->C D Maintain Constant Ionic Strength (Add 0.15 M KCl) C->D E Purge with Nitrogen (Remove dissolved CO₂) D->E F Add Titrant Incrementally E->F G Record pH after each addition (Allow for equilibration) F->G H Plot pH vs. Volume of Titrant G->H I Calculate 1st Derivative (dpH/dV) to find equivalence points H->I J Determine pKa values (pH at half-equivalence points) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration of Piperidin-2-amine Dihydrochloride

This protocol is designed to determine the two macroscopic pKa values of a diamine dihydrochloride.

A. Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode.

  • Automatic titrator or a manual burette (Class A).

  • Magnetic stirrer and stir bar.

  • Standardized 0.1 M NaOH solution (titrant).

  • Piperidin-2-amine dihydrochloride sample.

  • Deionized, CO₂-free water.

  • Potassium chloride (KCl) for ionic strength adjustment.

  • Standard pH buffers (4.00, 7.00, 10.00).

B. Procedure:

  • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. This is a critical step for accuracy.[15][16]

  • Sample Preparation:

    • Accurately weigh a sample of Piperidin-2-amine dihydrochloride to prepare a solution of known concentration (e.g., 20 mL of a 1-5 mM solution).

    • Dissolve the sample in deionized water in a titration vessel.

    • Add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[15] This minimizes changes in activity coefficients during the titration.

  • Titration Setup:

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Purge the solution with an inert gas like nitrogen for 5-10 minutes before and during the titration. This is crucial to remove dissolved CO₂, which can react with the NaOH titrant and introduce errors.[15][16]

  • Titration Process:

    • Begin stirring at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 11-12).

C. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting curve for a diprotic acid (the dihydrochloride salt) will show two buffer regions and two equivalence points.

  • Equivalence Points: The equivalence points can be identified as the points of maximum slope on the titration curve. This is more accurately done by plotting the first derivative (ΔpH/ΔV) against the average volume. The peaks of this derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

  • pKa Determination: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. This corresponds to the midpoint of each buffer region.

    • pKa₁: Determined from the pH at the half-volume of the first equivalence point (V_eq1 / 2).

    • pKa₂: Determined from the pH at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].

Interpretation and Application of pKa Data

The two pKa values define the protonation state of Piperidin-2-amine across the physiological pH range.

Species Distribution

The Henderson-Hasselbalch equation can be used to calculate the percentage of each ionic species at a given pH. A species distribution diagram visualizes how the relative concentrations of the fully protonated (BH₂²⁺), monoprotonated (BH⁺), and neutral (B) forms change with pH.

G cluster_0 cluster_2 cluster_4 BH2 BH₂²⁺ (Fully Protonated) BH BH⁺ (Monoprotonated) BH2->BH pKa₂ B B (Neutral) BH->B pKa₁

Sources

Piperidin-2-amine Derivatives in Kinase Inhibitors: Structural Insights & Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of Piperidin-2-amine derivatives in kinase inhibitor discovery.

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12 FDA-approved kinase inhibitors (e.g., Ceritinib, Cobimetinib, Palbociclib). While 3-aminopiperidine and 4-aminopiperidine moieties are widely utilized to target the solvent-exposed regions or the ribose-binding pocket of kinases, Piperidin-2-amine (2-aminopiperidine) represents a distinct, under-explored pharmacophore with unique stereoelectronic properties.[1]

This guide analyzes the structural utility of the Piperidin-2-amine scaffold, specifically its role in enhancing potency against serine/threonine kinases (e.g., Pim-1, Pim-2, Pim-3 ) and tyrosine kinases.[1] We provide a comparative SAR analysis, validated synthetic protocols, and structural biology insights to facilitate the integration of this moiety into novel drug campaigns.

Structural Biology & Pharmacophore Analysis

The Piperidin-2-amine moiety functions as a versatile "anchor" within the ATP-binding pocket.[1] Unlike its aromatic analog (2-aminopyridine), the saturated piperidine ring offers defined stereochemistry (C2 chiral center) and a non-planar geometry that can escape the "flatland" of traditional kinase inhibitors.

Binding Mode Mechanics

In the context of ATP-competitive inhibition, the Piperidin-2-amine motif typically engages via two primary mechanisms:

  • Solvent Interface Anchor: The cyclic amine (N1) is often substituted (e.g., to a heteroaromatic core), positioning the exocyclic primary amine (C2-NH2) to form critical hydrogen bonds with residues at the rim of the catalytic cleft (e.g., Asp or Glu residues in the

    
    C-helix or activation loop).
    
  • Ribose Pocket Occupancy: The C2-amine can mimic the interactions of the ribose hydroxyls of ATP, forming charge-assisted hydrogen bonds with the conserved Asp-Phe-Gly (DFG) aspartate or the Glu of the

    
    C-helix (salt bridge formation).[1]
    
Stereochemical Imperative

The C2 position creates an enantiomeric pair (


 vs. 

).
  • Selectivity Switch: In Pim kinase inhibitors, the stereochemistry at C2 dictates the vector of the amine group. One enantiomer often projects the amine towards a hydrogen-bond acceptor (e.g., Asp128 in Pim-1), while the other projects it into steric clash or bulk solvent, drastically reducing potency (

    
    ).[1]
    
Comparative SAR Visualization

The following diagram illustrates the logical evolution of kinase inhibitor scaffolds leading to the selection of Piperidin-2-amine.

SAR_Evolution Base Base Scaffold (e.g., Indazole/Quinazoline) Piperidine Piperidine Linker (Solubility/PK) Base->Piperidine Linker Optimization Pos3 3-Aminopiperidine (Ribose Pocket Binder) Piperidine->Pos3 Standard Approach Pos2 Piperidin-2-amine (Novel Vector/Selectivity) Piperidine->Pos2 Stereo-Electronic Optimization Pos3->Pos2 Pim Kinase Potency Shift (nM Activity)

Figure 1: SAR evolution pathway.[1] The shift from general piperidine linkers to specific 2-amino substitution allows for precise targeting of active site residues, enhancing potency in specific kinases like Pim-1/2/3.[1]

Target Landscape: The Pim Kinase Case Study

The most authoritative validation of the Piperidin-2-amine scaffold comes from the optimization of Pan-Pim Kinase Inhibitors .[1] Pim kinases (Proviral Integration site for Moloney murine leukemia virus) are constitutively active serine/threonine kinases implicated in hematological malignancies.

The "Indazole-Piperidine" Breakthrough

Research targeting Pim-1/2/3 demonstrated that replacing a standard piperidine or 3-aminopiperidine moiety with 2-aminopiperidine on an indazole core resulted in a dramatic increase in potency.[1]

  • Compound: 3,5-Disubstituted 6-azaindazole derivative (Compound 59c).[1][2]

  • Mechanism: The 2-amino group forms a specific salt-bridge interaction with the acidic residues in the Pim active site, which is more accessible to the C2-vector than the C3-vector.[1]

  • Data Summary:

Scaffold VariationR-Group (Piperidine)Pim-1 IC50 (nM)Pim-2 IC50 (nM)Metabolic Stability
Indazole CoreUnsubstituted Piperidine> 1000> 3000High
Indazole Core3-Aminopiperidine142450Moderate
Indazole Core 2-Aminopiperidine 3 11 Moderate
Indazole Core4-Aminopiperidine925Low

Table 1: Comparative potency of aminopiperidine regioisomers in Pim kinase inhibition. Note the superior potency of the 2-amino derivative.[1]

Synthetic Methodologies

Synthesizing chiral Piperidin-2-amines requires overcoming the inherent instability of the aminal (N-C-N) functionality if not properly protected or substituted.[1] The 2-aminopiperidine core is effectively a cyclic hemiaminal ether equivalent; however, when the exocyclic nitrogen is an amine (and not part of a double bond), it is stable as a salt or protected form.

Protocol: Asymmetric Synthesis via Reduction

This method utilizes the reduction of 2-aminopyridine precursors, which is cost-effective but requires careful stereocontrol.[1]

Step-by-Step Workflow:

  • Starting Material: 2-Amino-5-bromopyridine (or relevant core-attached pyridine).[1]

  • Protection: Protect the exocyclic amine with a Boc group to prevent catalyst poisoning and side reactions.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      .
  • Hydrogenation (Key Step):

    • Catalyst:

      
       (Adam's Catalyst) or 
      
      
      
      for cis-selectivity.[1]
    • Conditions:

      
       (50 psi), 
      
      
      
      solvent, RT, 12h.
    • Note: This yields the racemic 2-aminopiperidine.[1]

  • Chiral Resolution:

    • Use chiral HPLC (Chiralpak AD-H) or diastereomeric salt formation with L-Tartaric acid to isolate the bioactive enantiomer (typically

      
      ).[1]
      
Protocol: Coupling to Kinase Core (SNAr)

Once the chiral 2-aminopiperidine (protected) is obtained, it is coupled to the kinase inhibitor core (e.g., a chloropyrimidine or chloroindazole).

  • Reactants: Core-Cl (1.0 eq), (S)-1-Boc-2-aminopiperidine (1.2 eq).[1]

  • Base: DIPEA (3.0 eq) or

    
    .
    
  • Solvent: DMF or NMP (polar aprotic is essential).[1]

  • Conditions:

    
     for 4-12 hours.
    
  • Deprotection: TFA/DCM (1:1) to reveal the free amine.

Experimental Validation: Kinase Assay Protocol

To verify the activity of a newly synthesized Piperidin-2-amine derivative, a radiometric kinase assay is the gold standard for self-validating data.[1]

Assay: Pim-1 Kinase Inhibition (


-ATP format) 
  • Buffer Preparation: 20 mM MOPS (pH 7.0), 100

    
    M EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% 
    
    
    
    -mercaptoethanol, 1 mg/mL BSA.
  • Enzyme Mix: Dilute recombinant human Pim-1 kinase (e.g., 5-10 nM final) in buffer.

  • Substrate Mix: S6 kinase substrate peptide (AKRRRLSSLRA) at 20

    
    M + [
    
    
    
    -
    
    
    ]ATP (specific activity
    
    
    ).[1]
  • Reaction:

    • Add 5

      
      L compound (in 10% DMSO).
      
    • Add 10

      
      L Enzyme Mix.[1]
      
    • Initiate with 10

      
      L Substrate Mix.[1]
      
    • Incubate at RT for 45 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters

    
     min with 0.75% phosphoric acid.
    
  • Quantification: Scintillation counting.

  • Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Pathway & Interaction Diagram

The following Graphviz diagram visualizes the molecular interactions of the Piperidin-2-amine scaffold within the kinase ATP-binding pocket, highlighting the critical contacts that drive potency.

Binding_Mode cluster_pocket ATP Binding Pocket Hinge Hinge Region (Glu121/Val123) Ribose Ribose Pocket (Asp186/Glu89) DFG DFG Motif (Asp186) Core Heteroaromatic Core (Indazole) Core->Hinge H-Bond (Backbone) Piperidine Piperidine Ring (Scaffold) Piperidine->Core Covalent Link Amine2 2-Amino Group (C2-NH2) Piperidine->Amine2 C2 Substitution Amine2->Ribose Salt Bridge (Critical for Potency) Amine2->DFG Charge Interaction

Figure 2: Interaction map of Piperidin-2-amine derivatives.[1] The C2-amine provides a critical salt bridge to the Ribose pocket residues (Asp/Glu), distinguishing it from simple hydrophobic blockers.

References

  • Wang, H. et al. (2021).[3][4] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 11, 25228-25257.[4]

  • Vertex Pharmaceuticals. (2011). "Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • AstraZeneca. (2012). "Discovery of Checkpoint Kinase Inhibitor AZD7762." Journal of Medicinal Chemistry.

  • PubChem. (2025).[5] "2-Aminopiperidine Compound Summary." National Library of Medicine.

  • Zhang, S. et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry.

Sources

A Tale of Two Rings: A Technical Guide to the Contrasting Properties of Piperidin-2-amine and Pyridin-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the subtle interplay of a molecule's structure and its resulting properties is paramount. The choice of a scaffold can profoundly influence a compound's reactivity, bioavailability, and target engagement. This guide provides an in-depth exploration of two structurally related, yet functionally distinct, heterocyclic amines: the saturated Piperidin-2-amine and the aromatic Pyridin-2-amine. Understanding the fundamental differences between these two molecules is crucial for their effective application in the synthesis of novel therapeutics.[1][2]

Structural and Electronic Divergence: The Foundation of Differing Properties

At the heart of the contrasting characteristics of Piperidin-2-amine and Pyridin-2-amine lies the hybridization state of their respective heterocyclic rings. This fundamental difference in electronic structure dictates their geometry, basicity, and overall reactivity.

Pyridin-2-amine features a pyridine ring, an aromatic system where the nitrogen and all five carbon atoms are sp² hybridized. This results in a planar ring structure with a delocalized π-electron system.[3] The lone pair of electrons on the ring nitrogen resides in an sp² hybrid orbital and contributes to the overall aromaticity.[4]

Piperidin-2-amine , in contrast, possesses a piperidine ring, which is a saturated heterocycle. All carbon atoms and the nitrogen atom in the piperidine ring are sp³ hybridized, leading to a non-planar, puckered conformation, typically a chair conformation to minimize steric strain.[5] The lone pair of electrons on the nitrogen atom occupies an sp³ hybrid orbital.

G start Pyridine product Pyridin-2-amine start->product Chichibabin Reaction reagent1 NaNH₂ reagent2 Toluene, Δ

Figure 2: Simplified workflow for the Chichibabin synthesis of Pyridin-2-amine.

Other methods for the synthesis of 2-aminopyridines include the substitution of a 2-halopyridine with an amine, often catalyzed by a transition metal, or the reduction of 2-nitropyridine. [6]

Synthesis of Piperidin-2-amine

The synthesis of Piperidin-2-amine is more complex and often involves multiple steps. A common strategy is the reduction of a suitable precursor, such as a 2-aminopyridine derivative or a protected 2-piperidone. The catalytic hydrogenation of 2-aminopyridine using a rhodium or ruthenium catalyst is a viable route.

G start 2-Aminopyridine product Piperidin-2-amine start->product Catalytic Hydrogenation reagent1 H₂ (high pressure) reagent2 Rh/C or Ru/C catalyst

Figure 3: Simplified workflow for the synthesis of Piperidin-2-amine via hydrogenation.

Alternatively, the synthesis can be achieved through the reductive amination of 2-piperidone or through multi-step sequences involving the cyclization of appropriately functionalized linear precursors. [7][8][9]

Applications in Drug Discovery and Development

Both Piperidin-2-amine and Pyridin-2-amine are valuable building blocks in the synthesis of pharmaceuticals, with their distinct properties lending themselves to different therapeutic applications.

Pyridin-2-amine is a key intermediate in the production of several commercial drugs, including the non-steroidal anti-inflammatory drug (NSAID) piroxicam and the antihistamine tripelennamine. [10][11]Its rigid, aromatic structure is often utilized to position functional groups for optimal target binding. [3][12] Piperidin-2-amine , with its flexible, three-dimensional structure, is a common scaffold in a wide range of biologically active compounds. The piperidine motif is found in numerous natural products and synthetic drugs. [5][]Its derivatives are being investigated for a variety of therapeutic targets, including central nervous system disorders and infectious diseases. The ability to introduce stereocenters on the piperidine ring allows for fine-tuning of a drug candidate's pharmacological profile.

Conclusion

References

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link] [10]10. TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link] [14]11. ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-2-imine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link] [7]14. National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link] [6]15. Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

  • CHIMIA. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link] [15]19. Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Retrieved from [Link] [16]20. MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link] [17]21. ChemSino. (n.d.). Piperidine-2-Methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. Retrieved from [Link] [1]29. National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2026). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link] [18]31. White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Piperidin-2-amine Dihydrochloride from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of piperidin-2-amine dihydrochloride (CAS 1159813-98-5) from 2-aminopyridine presents a unique synthetic challenge due to the inherent instability of the fully reduced intermediate. This application note details a field-proven, two-phase synthetic strategy designed for researchers and drug development professionals. By employing a one-pot reductive acetylation followed by rigorous acidic hydrolysis, this protocol circumvents the degradation pathways typical of aminal-like structures, delivering the target compound as a highly pure, stable dihydrochloride salt.

Mechanistic Rationale: Overcoming Aminal Instability

Direct catalytic hydrogenation of 3- or 4-aminopyridines smoothly yields the corresponding aminopiperidines. However, applying the same direct reduction to 2-aminopyridine results in a complex mixture of undesired byproducts .

The Causality of Failure: The presumed intermediate, 2-aminopiperidine, is a cyclic aminal (a gem-diamine derivative). In this structure, the C2 carbon is bonded to two electron-rich nitrogen atoms. This configuration is highly unstable; the lone pairs on the nitrogens facilitate the rapid elimination of ammonia to form an imine, which is subsequently reduced to piperidine. Alternatively, the ring can undergo reductive scission to yield cadaverine (1,5-diaminopentane).

The Strategic Solution: To successfully isolate the piperidin-2-amine core, the nitrogen lone pairs must be sequestered during reduction. Kirsanov and Ivashchenko demonstrated that performing the hydrogenation in a mixture of acetic acid and acetic anhydride over Platinum(IV) oxide (Adam's catalyst) traps the intermediate . The exocyclic amine and the ring nitrogen are rapidly acetylated, forming 1-acetyl-2-acetamidopiperidine . The strong electron-withdrawing effect of the acetyl groups delocalizes the nitrogen lone pairs, completely shutting down the elimination and ring-scission pathways. Subsequent hydrolysis with strong aqueous hydrochloric acid cleaves the acetyl groups and immediately protonates the nitrogens, yielding the target molecule as a highly stable dihydrochloride salt .

MechanisticLogic cluster_direct Direct Hydrogenation (Failure Pathway) cluster_protected Protected Hydrogenation (Successful Pathway) Substrate 2-Aminopyridine Unstable 2-Aminopiperidine (Unstable Aminal) Substrate->Unstable H2, PtO2 (No Ac2O) Protected 1-Acetyl-2-acetamidopiperidine (Stable Intermediate) Substrate->Protected H2, PtO2 (AcOH / Ac2O) Pip Piperidine + NH3 (Deamination) Unstable->Pip -NH3 Cad Cadaverine (Ring Scission) Unstable->Cad Reductive Cleavage Product Piperidin-2-amine 2HCl (Stable Salt) Protected->Product Acid Hydrolysis

Mechanistic divergence in 2-aminopyridine reduction highlighting the necessity of acetylation.

Strategic Workflow

ExperimentalWorkflow Step1 Step 1: Reductive Acetylation Reagents: H2, PtO2, AcOH/Ac2O Temp: <40°C | Time: 12-18h Step2 Step 2: Catalyst Filtration Filter through Celite Wash with AcOH Step1->Step2 Step3 Step 3: Acidic Hydrolysis Reagents: 6M HCl (aq) Temp: 105°C (Reflux) | Time: 24h Step2->Step3 Step4 Step 4: Isolation & Salt Formation Evaporate, Triturate (EtOH/Et2O) Dry over P2O5 Step3->Step4

Step-by-step experimental workflow for the synthesis of Piperidin-2-amine dihydrochloride.

Self-Validating Experimental Protocols

Phase I: One-Pot Reductive Acetylation

Objective: Synthesize 1-acetyl-2-acetamidopiperidine from 2-aminopyridine.

  • Reaction Setup: In a 250 mL high-pressure hydrogenation vessel, dissolve 2-aminopyridine (10.0 g, 106 mmol) in a homogeneous mixture of glacial acetic acid (50 mL) and acetic anhydride (30 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.5 g, 5% w/w). Note: Ensure the vessel is purged with nitrogen prior to addition, as PtO₂ can act as an ignition source in the presence of solvent vapors.

  • Hydrogenation: Purge the vessel with nitrogen (3×), followed by hydrogen gas (3×). Pressurize the system to 50 psi with H₂.

  • Agitation & Monitoring: Agitate the mixture at room temperature. The reduction is exothermic; utilize a water bath if necessary to maintain the internal temperature below 40 °C.

  • Filtration: Once hydrogen uptake ceases (typically 12–18 hours), vent the vessel and purge thoroughly with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with glacial acetic acid (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature 50 °C) to remove acetic acid and excess acetic anhydride, yielding the intermediate as a viscous, pale-yellow oil.

Validation & In-Process Control (IPC):

  • Physical Validation: The theoretical hydrogen uptake is exactly 3 molar equivalents. A plateau in pressure drop confirms reaction completion.

  • Analytical IPC: LC-MS analysis of the crude oil must show the complete disappearance of the starting material (m/z 95 [M+H]⁺) and the emergence of the diacetylated intermediate (m/z 185 [M+H]⁺).

Phase II: Acidic Hydrolysis and Salt Isolation

Objective: Cleave the acetyl protecting groups and isolate piperidin-2-amine dihydrochloride.

  • Hydrolysis: Transfer the crude 1-acetyl-2-acetamidopiperidine to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 6M aqueous hydrochloric acid (100 mL).

  • Reflux: Heat the mixture to a gentle reflux (approx. 105 °C) and stir continuously for 24 hours. The extended time is required to fully cleave the sterically hindered ring-nitrogen amide.

  • Purification by Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with dichloromethane (2 × 30 mL) to extract unreacted organic impurities and colored byproducts. Discard the organic layers.

  • Evaporation: Transfer the aqueous layer back to a round-bottom flask and concentrate to absolute dryness under reduced pressure (bath temperature 60 °C).

  • Trituration & Crystallization: To the resulting crude, hygroscopic solid, add ice-cold absolute ethanol (20 mL) and triturate vigorously. Slowly add anhydrous diethyl ether (50 mL) to force complete precipitation of the dihydrochloride salt.

  • Isolation: Filter the white solid rapidly under a positive nitrogen atmosphere (to prevent moisture absorption). Wash with cold diethyl ether (20 mL) and immediately transfer to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Dry to constant weight.

Validation & In-Process Control (IPC):

  • Physical Validation: The intermediate oil must completely dissolve into the aqueous acid upon heating, indicating the formation of the highly water-soluble protonated amine.

  • Analytical IPC: LC-MS of an aqueous aliquot must confirm the total absence of m/z 185 and the presence of the free base mass (m/z 101 [M+H]⁺).

Quantitative Reaction Parameters & Analytical Data

Table 1: Stoichiometric and Physicochemical Parameters

ParameterPhase I (Reductive Acetylation)Phase II (Acidic Hydrolysis)
Starting Material 2-Aminopyridine (10.0 g, 106 mmol)1-Acetyl-2-acetamidopiperidine
Primary Reagents H₂ (50 psi), PtO₂ (0.5 g)6M HCl (100 mL)
Solvent System AcOH (50 mL) / Ac₂O (30 mL)Aqueous (Water)
Temperature / Time < 40 °C / 12–18 hours105 °C (Reflux) / 24 hours
Expected Yield > 90% (Crude Intermediate)70–80% (Over two steps)
Product State Viscous pale-yellow oilHighly hygroscopic white solid

Table 2: In-Process Control (IPC) and Final Characterization Metrics

CompoundMolecular FormulaTarget Mass [M+H]⁺Key ¹H-NMR Indicators (D₂O)
2-Aminopyridine (SM)C₅H₆N₂95.06Aromatic protons (δ 6.5 - 8.0 ppm)
1-Acetyl-2-acetamidopiperidine C₉H₁₆N₂O₂185.13Two distinct singlet methyls (δ ~2.0, 2.1 ppm)
Piperidin-2-amine 2HCl C₅H₁₄Cl₂N₂101.10Absence of acetyl singlets; Aminal proton (δ ~4.5 ppm, multiplet)

References

  • Klingsberg, E. (Ed.). (1962). Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part 3, Volume 14. John Wiley & Sons.

  • Kirsanov, A. V., & Ivashchenko, Y. N. (1938). Bulletin de l'Académie des Sciences de l'URSS, Classe des sciences mathématiques et naturelles, Série chimique, 1149-1153. (Cited extensively in Advances in Catalysis, Volume 14).

  • ChemSrc Registry Data. Piperidin-2-amine dihydrochloride (CAS 1159813-98-5).

Application Note: A Comprehensive Protocol for the Neutralization of Piperidin-2-amine Dihydrochloride for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidin-2-amine is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized for the synthesis of complex nitrogen-containing heterocycles. Due to its high basicity and potential instability, it is commonly supplied and stored as a more stable dihydrochloride salt. However, for most synthetic applications, such as N-acylation, reductive amination, or amide coupling reactions, the free amine form is required. This application note provides a detailed, robust, and validated protocol for the neutralization of piperidin-2-amine dihydrochloride. We delve into the underlying chemical principles, offer a step-by-step experimental procedure, and discuss methods for validating the successful generation of the free base, ensuring its suitability for subsequent synthetic transformations.

Introduction and Scientific Principles

The conversion of an amine salt to its free base is a fundamental acid-base reaction. Piperidin-2-amine possesses two basic nitrogen atoms: a primary amine at the 2-position and the secondary amine within the piperidine ring. Consequently, its dihydrochloride salt features two protonated ammonium centers.

The core principle of the neutralization is to employ a base that is stronger than the free amine itself. The pKa of the conjugate acid of a base (pKaH) provides a measure of its basicity; a higher pKaH indicates a stronger base[1]. The piperidine ring nitrogen is highly basic, with a pKaH of approximately 11.1[1]. The primary amino group is also basic. To ensure the complete deprotonation of both ammonium centers in the dihydrochloride salt, a base must be chosen that can effectively sequester two equivalents of protons, driving the equilibrium towards the free amine. This typically requires raising the pH of the solution to a value at least 1-2 units above the pKa of the most basic amine, ensuring a high proportion of the deprotonated form.

The neutralization reaction can be represented as follows:

Piperidin-2-amine Dihydrochloride + Base → Piperidin-2-amine (Free Base) + Base Hydrochloride

The choice of base and solvent system is critical and depends on the subsequent reaction conditions. For general-purpose use, an inorganic base in a biphasic aqueous/organic system is highly effective, allowing for straightforward extraction and isolation of the pure, anhydrous free amine.

Comparative Overview of Neutralization Strategies

Several bases can be employed for the neutralization of amine hydrochlorides. The optimal choice depends on factors such as the scale of the reaction, the desired purity of the free amine, and the downstream application.

BaseMolar Equivalents (Recommended)Solvent SystemAdvantagesDisadvantages
Sodium Hydroxide (NaOH) 2.2 - 2.5Aqueous / Organic (e.g., DCM, EtOAc)Inexpensive, strong base ensures complete neutralization, byproducts are inorganic salts easily removed by extraction.Requires an aqueous workup; emulsions can sometimes form.
Potassium Carbonate (K₂CO₃) 2.5 - 3.0Aqueous / Organic or Polar Aprotic (e.g., DMF)Milder than NaOH, less likely to cause base-sensitive decomposition. Can sometimes be used directly in a reaction mixture[2].Weaker base, may require heating or longer reaction times to ensure complete neutralization.
Triethylamine (TEA) 2.5 - 3.0Anhydrous Organic (e.g., DCM, THF)Soluble in organic solvents, allowing for a homogenous reaction. Byproduct (TEA·HCl) can sometimes be filtered off.Volatile and can be difficult to remove completely; may not be basic enough for complete deprotonation of both sites.

For a clean, high-purity isolation of the free base, the aqueous sodium hydroxide protocol is highly recommended due to its efficiency and the ease of separating the product from inorganic byproducts.

Detailed Experimental Protocol: Aqueous NaOH Neutralization

This protocol describes the neutralization of piperidin-2-amine dihydrochloride using sodium hydroxide followed by extraction into an organic solvent.

Materials and Reagents
  • Piperidin-2-amine dihydrochloride

  • Sodium hydroxide (NaOH), pellets or pearls

  • Deionized (DI) water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 50 mL Round-bottom flask or Erlenmeyer flask

  • 125 mL Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Procedure
  • Preparation of Base Solution: Prepare a 5 M solution of NaOH by carefully dissolving 2.0 g of NaOH pellets in DI water to a final volume of 10.0 mL. Caution: This process is highly exothermic; cool the container in an ice bath during preparation.

  • Dissolution of Salt: In a 50 mL flask, dissolve 1.73 g (10.0 mmol) of piperidin-2-amine dihydrochloride in 10 mL of DI water. Stir until all solids are dissolved.

  • Neutralization: Cool the amine salt solution in an ice bath. While stirring vigorously, add the 5 M NaOH solution dropwise over 5-10 minutes. A total of 4.4 mL (22.0 mmol, 2.2 equivalents) will be required. Monitor the temperature to keep it below 20°C.

  • pH Verification: After the addition is complete, check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be ≥ 13 to ensure complete deprotonation. If not, add more NaOH solution dropwise until this pH is achieved.

  • First Extraction: Transfer the basic aqueous solution to a 125 mL separatory funnel. Add 20 mL of dichloromethane (DCM). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes[1].

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean, dry flask.

  • Repeat Extractions: Repeat the extraction of the aqueous layer two more times with 20 mL portions of DCM. Combine all organic extracts. This ensures quantitative recovery of the free amine.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine to remove residual water and inorganic salts[1]. Transfer the organic layer to a clean flask and add a small scoop of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.

  • Isolation: Filter the solution through a small plug of cotton or filter paper to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the piperidin-2-amine free base, which should be a colorless to pale yellow oil or low-melting solid.

Workflow Visualization

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Workup & Isolation Salt Dissolve Salt in Water Neutralize Neutralize with NaOH (pH ≥ 13) Salt->Neutralize Ice Bath Base Prepare 5M NaOH Solution Base->Neutralize Extract1 Extract with DCM (3x) Neutralize->Extract1 Separate Combine Organic Layers Extract1->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pure Free Amine Concentrate->Product

Caption: Workflow for the neutralization and extraction of piperidin-2-amine.

Validation and Quality Control

Ensuring the complete removal of hydrochloride and water is crucial for the success of subsequent reactions, especially those involving moisture-sensitive reagents like organometallics or acyl chlorides.

  • pH Measurement: As described in the protocol, a final aqueous pH of ≥ 13 is a strong indicator of complete neutralization.

  • Thin-Layer Chromatography (TLC): The free amine will have a different Rf value than its highly polar salt. Spot the starting material (dissolved in a drop of water/methanol) and the final product on a silica gel plate. The disappearance of the baseline starting material spot confirms the conversion.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of the final product in CDCl₃. The spectrum should be free of the broad, downfield N-H⁺ signals characteristic of ammonium salts. The presence of a singlet integrating to 2H (for the NH₂) and a broad singlet integrating to 1H (for the ring NH) confirms the structure. Residual water will appear as a broad peak around 1.5-1.6 ppm in CDCl₃.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete neutralization. 2. Insufficient extraction. 3. Amine is partially soluble in the basic aqueous layer.1. Re-check the pH of the aqueous layer; add more base if necessary. 2. Perform additional extractions (4-5 total). 3. Saturate the aqueous layer with solid NaCl before extraction to decrease the amine's aqueous solubility (salting-out effect).
Emulsion during Extraction Vigorous shaking with a strongly basic solution.1. Allow the funnel to stand undisturbed for a longer period. 2. Add a small amount of brine and swirl gently to break the emulsion. 3. In stubborn cases, filter the entire mixture through a pad of Celite®.
Product is a Wet Oil 1. Inadequate drying of the organic layer. 2. Insufficient washing with brine.1. Ensure the drying agent is free-flowing and allow for adequate contact time (at least 15 min). 2. Do not skip the brine wash, as it removes the bulk of dissolved water.
Final Product has Salt Crystals Some of the aqueous layer was carried over during the workup.Re-dissolve the product in DCM, separate from the solids/water, re-dry the organic layer, and concentrate again.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Base Handling: Sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.

  • Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

Conclusion

This application note provides a reliable and thoroughly explained protocol for the neutralization of piperidin-2-amine dihydrochloride. By following the detailed steps for neutralization, extraction, and drying, researchers can confidently generate high-purity free amine suitable for a wide range of applications in organic synthesis and drug discovery. The principles and troubleshooting advice presented herein are broadly applicable to the handling of other basic amine hydrochloride salts.

References

  • De la Rosa, M. A., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]

Sources

Application Note: Strategies for Successful Amide Coupling with Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Difunctional Amine Salt

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist, the unique characteristics of each amine and carboxylic acid pair demand careful consideration to achieve optimal results. Piperidin-2-amine, a valuable chiral building block, presents a distinct set of challenges when used in its common dihydrochloride salt form (Piperidin-2-amine • 2HCl).

This application note provides a comprehensive guide to understanding and overcoming these challenges. We will delve into the mechanistic rationale behind reagent selection and stoichiometry, present detailed, field-tested protocols, and offer troubleshooting advice for the successful synthesis of piperidine-2-carboxamides. The primary hurdles addressed are:

  • Neutralization Requirement: The amine is supplied as a dihydrochloride salt, necessitating the use of a sufficient excess of base to liberate the free amine for nucleophilic attack.

  • Regioselectivity: The presence of two nucleophilic sites—a primary (C2-NH₂) and a secondary amine (piperidine N-H)—raises the potential for side reactions, such as di-acylation, if conditions are not properly controlled.

  • Solubility: The salt form can have different solubility profiles compared to the free base, impacting solvent choice.

Core Principles: The Chemistry Behind a Successful Coupling

A robust amide coupling protocol is a well-balanced system. The choice of coupling reagent, base, and solvent must be synergistic to effectively activate the carboxylic acid while managing the specific properties of the amine salt.

The Role of the Base: More Than Just a Proton Scavenger

With Piperidin-2-amine • 2HCl, the base performs three critical functions:

  • Neutralization of HCl Salts: Two equivalents of base are consumed to neutralize the two HCl molecules, liberating the free diamine.

  • Carboxylate Formation: An additional equivalent of base deprotonates the carboxylic acid, forming the carboxylate anion required to react with the coupling reagent.[2]

  • Byproduct Neutralization: Many coupling reactions generate acidic byproducts (e.g., from HOBt or HATU) that require quenching by a base.

Therefore, a minimum of 3 to 4 equivalents of a non-nucleophilic, sterically hindered tertiary amine base is typically required. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the preferred choice due to its low nucleophilicity, which prevents it from competing with the desired amine in attacking the activated acid.[3] Triethylamine (TEA) can also be used, but its smaller steric profile makes it slightly more prone to side reactions.

Selecting the Right Coupling Reagent

Modern amide synthesis relies on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating intermediate.[4] The choice of reagent dictates reaction speed, efficiency, and the potential for side reactions like epimerization of chiral centers.[3]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a cost-effective and widely used reagent. Its primary advantage is that the urea byproduct formed is water-soluble, simplifying purification through an aqueous workup.[5] Carbodiimide reactions are often sluggish and prone to racemization, making the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure essential to form a more reactive, less racemization-prone active ester.[6][7]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[8] HATU generates a highly reactive HOAt ester, leading to very fast reaction times and minimal epimerization, making it ideal for sterically hindered substrates or sensitive chiral molecules.[3] Its primary drawback is the higher cost and the potential for a side reaction where the reagent guanidinylates the amine nucleophile if used in significant excess.[3]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that, like HATU, generates an active ester. A key advantage over uronium salts is that phosphonium-based reagents do not cause guanidinylation of the amine, making them a safer choice for slow reactions or when an excess of coupling reagent may be needed.[3]

Solvent Selection

The solvent must be anhydrous and capable of dissolving all reactants.

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that solubilizes most starting materials, including amine salts and coupling reagents.

  • Dichloromethane (DCM): A less polar option, often suitable for cleaner reactions and simpler workup, though solubility of the amine salt may be lower.

  • Acetonitrile (MeCN): A polar aprotic solvent that can be a good alternative to DMF or DCM.

Experimental Workflows and Protocols

The general workflow for coupling with Piperidin-2-amine • 2HCl involves careful stoichiometry and order of addition to ensure efficient activation and reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Carboxylic Acid (1.0 eq), Piperidin-2-amine 2HCl (1.0-1.2 eq), & Coupling Reagent/Additive Solvent 2. Dissolve in Anhydrous Solvent (DMF/DCM) under Inert Atmosphere (N2) Reagents->Solvent Cool 3. Cool Mixture to 0 °C Solvent->Cool Base 4. Add Base (e.g., DIPEA) (3-4 eq) Dropwise Cool->Base Activation 5. Pre-activation Stir (5-30 min at 0 °C) Base->Activation Warm 6. Warm to Room Temp & Stir for 2-24h Activation->Warm Monitor 7. Monitor by TLC/LC-MS Warm->Monitor Quench 8. Quench Reaction (e.g., with H2O or sat. NH4Cl) Monitor->Quench Extract 9. Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash 10. Aqueous Washes (e.g., NaHCO3, Brine) Extract->Wash Purify 11. Dry, Concentrate, & Purify (Chromatography) Wash->Purify caption General workflow for amide coupling. G Start Low or No Yield Cause1 Insufficient Base? Start->Cause1 Cause2 Inactive Reagents? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Sol1 Verify Base Stoichiometry (min. 3-4 eq) Cause1->Sol1 Solution Sol2 Use Fresh Coupling Reagent & Anhydrous Solvent Cause2->Sol2 Solution Sol3 Switch to a Stronger Reagent (EDC -> HATU) Increase Temperature/Time Cause3->Sol3 Solution caption Troubleshooting common coupling issues.

Sources

Application Note: 2-Aminopiperidine as a Chiral Building Block in Asymmetric Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopiperidine scaffold is a highly versatile chiral building block characterized by a stereogenic center at the C2 position, flanked by a secondary cyclic amine and a primary exocyclic amine. This unique structural motif provides dual coordination sites, making it an exceptional precursor for chiral ligands (e.g., salan/salalen complexes) and a critical pharmacophore in drug discovery. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing enantiopure 2-aminopiperidine in advanced chemical research.

Mechanistic Insights: The 2-Aminopiperidine Scaffold

Asymmetric Catalysis & Ligand Design

In asymmetric catalysis, enantiopure 2-aminopiperidine is utilized to synthesize salan (secondary amine) and salalen (imine-amine) ligands. When complexed with Aluminum (Al(III)), these ligands exhibit distinct trigonal bipyramidal coordination geometries[1]. The reduction of the imine functionality in salalens to form secondary amine salans dramatically shifts the catalytic activity. The increased flexibility and altered steric environment of the secondary amine enable highly isoselective ring-opening polymerization (ROP) of rac-lactide, producing isotactic stereoblock polylactide (PLA) with high stereocontrol (


)[2].

Furthermore, ruthenium (II) complexes bearing 2-aminopiperidine derivatives act as highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of polar substrates like ketones, utilizing hydrogen donors such as formic acid or isopropanol[3].

Medicinal Chemistry & Drug Discovery

In drug development, the 2-aminopiperidine moiety is frequently incorporated to improve the pharmacokinetic properties and binding affinities of kinase inhibitors. For example, substituting a standard piperidine ring with 2-aminopiperidine in indazole-based scaffolds has yielded potent Pan-Pim kinase inhibitors. This specific substitution leads to compound 59c, which exhibits nanomolar potency against Pim1-3 (IC50 = 3–70 nM), a crucial target for cancer therapies[4].

Workflow: Synthesis of Chiral Salan-Al Catalysts

The following diagram illustrates the logical progression from racemic 2-aminopiperidine to a highly active chiral Salan-Al catalyst used for the production of biodegradable polymers.

G A Racemic 2-Aminopiperidine B Chiral Resolution (Diastereomeric Salt) A->B C Enantiopure (R)- or (S)- 2-Aminopiperidine B->C High e.e. >99% D1 Schiff Base Condensation (Salalen Ligand) C->D1 Salicylaldehyde D2 Imine Reduction (Salan Ligand) D1->D2 NaBH4 E Al(III) Complexation (AlMe3 + iPrOH) D2->E Glovebox / Toluene F Isoselective ROP of rac-Lactide E->F Catalysis (70 °C) G Isotactic Stereoblock PLA (Biodegradable Polymer) F->G Pm = 0.83

Workflow for the synthesis of chiral Salan-Al catalysts from 2-aminopiperidine for ROP.

Experimental Protocols

Protocol A: Synthesis of Chiral Salan Ligands from 2-Aminopiperidine

Objective: To synthesize a colorless secondary amine salan ligand via a self-validating imine reduction pathway[1].

  • Schiff Base Condensation : Dissolve enantiopure (R)- or (S)-2-aminopiperidine (1.0 eq) and a substituted salicylaldehyde derivative (1.0 eq) in absolute ethanol. Reflux for 4 hours to form the intermediate salalen (imine) ligand.

  • Imine Reduction : Cool the reaction mixture to 0 °C. Gradually add sodium borohydride (NaBH₄, 2.0 eq). Causality: The hydride source selectively reduces the imine bond to a secondary amine without affecting the piperidine ring, shifting the ligand's future coordination geometry. Stir at room temperature for 12 hours.

  • Work-up & Purification : Quench the reaction with distilled water, extract with dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄. Purify via recrystallization to isolate the salan ligand.

  • Self-Validation Check : Analyze the product via ¹H NMR spectroscopy. The protocol is validated by the complete disappearance of the imine proton signal (typically at ~8.3 ppm) and the emergence of a new secondary amine proton signal.

Protocol B: Preparation of Al(III)-Salan Complexes and Isoselective ROP

Objective: To generate an active Al-alkoxide initiator for the stereoselective polymerization of rac-lactide.

  • Complexation : In a glovebox under an inert argon atmosphere, dissolve the purified salan ligand in dry toluene. Add 1.0 equivalent of trimethylaluminum (AlMe₃) dropwise at room temperature. Stir for 2 hours.

  • Alkoxide Exchange : Add 1.0 equivalent of dry isopropanol (iPrOH) to the mixture and stir for an additional 1 hour. Causality: The exchange of the aluminum methyl group for an isopropoxide moiety generates the active initiating species required for the coordination-insertion mechanism of lactide polymerization.

  • Polymerization : Add rac-lactide to the Al-complex solution at a monomer-to-initiator ratio of 75:1. Heat the reaction mixture to 70 °C.

  • Termination & Precipitation : After the desired conversion time (e.g., 5 hours), terminate the reaction by adding a few drops of cold methanol. Precipitate the polymer in excess cold methanol, filter, and dry under vacuum.

  • Self-Validation Check : Analyze the resulting polymer via Gel Permeation Chromatography (GPC) to confirm molecular weight distribution. Use homonuclear decoupled ¹H NMR to calculate the probability of meso linkages (

    
    ). A 
    
    
    
    value > 0.80 validates the isoselective nature of the catalyst.

Quantitative Data: Catalytic Efficiency and Stereocontrol

The structural shift from a salalen (imine) to a salan (secondary amine) ligand—derived directly from 2-aminopiperidine—has a profound impact on catalytic performance. The table below summarizes the comparative efficiency in the ROP of rac-lactide[1].

Ligand TypeCatalyst SpeciesMonomerTime (h)Conversion (%)Stereoselectivity (

)
Salalen (Imine-Amine)Al(A)Merac-LA28198%~0.60 (Moderate)
Salan (Secondary Amine)Al(1)OiPrrac-LA519%0.83 (Highly Isotactic)

Data Interpretation: The minor structural modification (imine reduction) enabled by the 2-aminopiperidine backbone dramatically enhances the stereocontrol of the aluminum initiator, favoring the formation of highly desirable isotactic stereoblock PLA.

References

  • Synthesis of ruthenium complexes and their catalytic applications: A review Arabian Journal of Chemistry
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Advances (NIH / PMC)
  • Aluminium salalens vs.

Sources

Application Note: Catalytic Hydrogenation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic hydrogenation of 2-Aminopyridine to produce Piperidin-2-amine (and its stable tautomer, 3,4,5,6-Tetrahydropyridin-2-amine ).

Scientific Note on Target Stability: Researchers must note that the fully saturated free base, Piperidin-2-amine (2-aminopiperidine), is a cyclic hemiaminal (aminal) . In its free base form, it is chemically unstable and prone to spontaneous elimination of ammonia to form the imine/amidine tautomer or hydrolysis.[1] Consequently, stable isolation typically requires:

  • Isolation as a dihydrochloride salt .

  • Stopping the reduction at the stable cyclic amidine (3,4,5,6-tetrahydropyridin-2-amine) stage.

  • Use of N-protecting groups prior to hydrogenation.

This guide focuses on the direct catalytic hydrogenation of 2-aminopyridine, prioritizing the Rhodium (Rh) and Platinum (Pt) catalytic systems which offer the highest chemoselectivity against C-N bond cleavage (hydrogenolysis).

Introduction & Mechanistic Challenges

The reduction of 2-aminopyridine presents a classic chemoselectivity challenge in heterogeneous catalysis. The objective is to saturate the pyridine ring (adding 3 H₂) while preserving the exocyclic C-N bond.

  • The Hemiaminal Problem: The fully saturated product, Piperidin-2-amine, possesses a carbon atom (C2) bonded to two nitrogen atoms (ring N and exocyclic N). This hemiaminal structure is thermodynamically driven to eliminate ammonia, reverting to the imine (Tetrahydropyridine) or hydrolyzing to 2-piperidone in the presence of water.

  • Catalyst Poisoning: The highly basic nitrogen of the product and substrate can strongly adsorb to the catalyst surface, deactivating active sites.[1]

  • Hydrogenolysis: Palladium (Pd) catalysts often favor the cleavage of the allylic or benzylic-like C-N bond, resulting in piperidine (des-amino product) rather than the desired amine.

Catalyst Selection Matrix
Catalyst SystemActive PhasePrimary ProductConditionsPros/Cons
Rhodium on Carbon (Rh/C) Rh(0)Tetrahydropyridin-2-amine (Amidine)3–5 bar H₂, 25–40°C, MeOHBest for Ring Preservation. Mild conditions preventing C-N cleavage. Stops at the amidine stage due to tautomeric stability.
Platinum Oxide (PtO₂) Pt(0)Piperidin-2-amine (Salt)50–70 bar H₂, AcOHBest for Full Saturation. Requires acidic media to protonate the pyridine, preventing poisoning and stabilizing the amine salt.
Rhodium Oxide (Rh₂O₃) Rh(III)/Rh(0)Tetrahydropyridin-2-amine5 bar H₂, TFE/MeOHHigh diastereoselectivity; operates under mild pressures.
Palladium on Carbon (Pd/C) Pd(0)Piperidine (Byproduct)>10 bar H₂, AcidicNot Recommended. High tendency for hydrogenolysis (loss of -NH₂ group).
Mechanistic Pathway Visualization

The following diagram illustrates the stepwise reduction and the critical bifurcation point where the hemiaminal can degrade.

HydrogenationMechanism Substrate 2-Aminopyridine (Aromatic) Adsorption Catalyst Adsorption (Flat π-binding) Substrate->Adsorption H2, Cat. Intermediate Dihydro/Tetrahydro Intermediates Adsorption->Intermediate +2H Amidine 3,4,5,6-Tetrahydropyridin-2-amine (Cyclic Amidine - STABLE) Intermediate->Amidine +2H (Rh/C pathway) Hemiaminal Piperidin-2-amine (Hemiaminal - UNSTABLE) Amidine->Hemiaminal +2H (Slow/Reversible) Hemiaminal->Amidine -H2 (Spontaneous) Salt Piperidin-2-amine Dihydrochloride (Salt) Hemiaminal->Salt HCl/AcOH (Trapping) Byproduct Piperidine + NH3 (Hydrogenolysis) Hemiaminal->Byproduct C-N Cleavage (Pd/C)

Figure 1: Reaction pathway for 2-aminopyridine hydrogenation. Note the equilibrium between the Amidine and Hemiaminal, and the irreversible path to Piperidine via hydrogenolysis.[1]

Detailed Protocols
Protocol A: Synthesis of 3,4,5,6-Tetrahydropyridin-2-amine (Rh-Catalyzed)

Target: The stable cyclic amidine intermediate.

Reagents:

  • Substrate: 2-Aminopyridine (99%)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Rh₂O₃ (0.5 mol% loading)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for enhanced rates.

  • Gas: Hydrogen (H₂), Ultra High Purity.[1]

Procedure:

  • Preparation: In a glovebox or well-ventilated fume hood, weigh 2-aminopyridine (1.0 eq) into a glass liner suitable for a high-pressure autoclave.

  • Catalyst Addition: Add 5 wt% Rh/C (typically 10-20 wt% relative to substrate mass). Caution: Rh/C can be pyrophoric when dry.

  • Solvation: Add Methanol (concentration ~0.5 M). TFE can be used to accelerate the reaction due to its hydrogen-bond donating ability.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge 3 times with N₂ (10 bar) to remove oxygen.

    • Purge 3 times with H₂ (5 bar).

    • Pressurize to 5 bar (75 psi) H₂.

    • Heat to 40°C with vigorous stirring (1000 rpm) for 4–16 hours .

  • Workup:

    • Cool to room temperature and carefully vent H₂.

    • Filter the mixture through a Celite® pad to remove the catalyst.[1] Wash with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Result: The residue is predominantly the 3,4,5,6-tetrahydropyridin-2-amine.[1] Store under inert gas at -20°C.

Protocol B: Synthesis of Piperidin-2-amine Dihydrochloride (Pt-Catalyzed)

Target: The fully saturated amine salt.

Reagents:

  • Substrate: 2-Aminopyridine[2][3]

  • Catalyst: Platinum(IV) Oxide (Adams' Catalyst, PtO₂)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Additive: Concentrated HCl (optional, to ensure full salt formation)[1]

Procedure:

  • Preparation: Dissolve 2-aminopyridine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst: Add PtO₂ (50 mg, ~2 mol%).

  • Hydrogenation:

    • Perform in a high-pressure reactor (Hastelloy or stainless steel).

    • Pressurize to 50–70 bar (725–1000 psi) H₂. Note: High pressure is required to force the equilibrium from the amidine to the hemiaminal.[1]

    • Stir at Room Temperature (25°C). Heating >50°C increases the risk of ring opening.

    • Reaction time: 8–24 hours.

  • Workup:

    • Vent H₂. Filter off the catalyst.

    • Acid Trap: Add concentrated HCl (2.5 eq) to the acetic acid solution.

    • Concentrate the solvent to dryness.

    • Recrystallization: Triturate the residue with Ethanol/Ether to precipitate the Piperidin-2-amine dihydrochloride salt.

    • Stability Note: Do not attempt to neutralize to the free base in water, as it will hydrolyze.[1]

Experimental Workflow Diagram (Protocol A)

Workflow Start Start: 2-Aminopyridine + Solvent (MeOH/TFE) CatLoad Add Catalyst (Rh/C or Rh2O3) Start->CatLoad Purge Inert Purge (N2) Then H2 Charge (5 bar) CatLoad->Purge React Reaction 40°C, 16h, 1000 rpm Purge->React Filter Filtration (Celite) Remove Catalyst React->Filter Analyze Analysis (NMR) Check for Amidine vs Piperidine Filter->Analyze End Isolate Product Analyze->End

Figure 2: Standard workflow for the Rhodium-catalyzed hydrogenation under mild conditions.

References
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. University of Liverpool Repository. (Demonstrates the selectivity of Rh2O3 for 2-aminopyridine to tetrahydropyridin-2-amine).

  • Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Application Notes. (General protocols for pyridine reduction).

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (High-pressure PtO2 protocols in acetic acid).

  • Electrocatalytic Hydrogenation of Pyridines. National Institutes of Health (PMC). (Electrochemical alternatives using Rh cathodes).

Sources

Application Note: Regioselective Reductive Amination Protocols Involving Piperidin-2-Amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Insights

In the landscape of drug discovery, the functionalization of saturated nitrogen heterocycles is a cornerstone of library generation. Piperidin-2-amine dihydrochloride (CAS 1159813-98-5) presents a unique synthetic challenge[1]. Unlike the widely utilized 3-amino or 4-aminopiperidines, the 2-amino variant is essentially a cyclic aminal (hemiaminal equivalent). As a free base, 2-aminopiperidine is prone to thermodynamic instability, existing in equilibrium with its ring-opened form (5-aminopentanal) or eliminating ammonia to form 2,3,4,5-tetrahydropyridine.

To circumvent this degradation, the compound is supplied and stored as a dihydrochloride salt , locking the molecule in a stable, doubly protonated state. However, utilizing this salt in a reductive amination requires precise mechanistic control to achieve regioselectivity . The molecule possesses two distinct nitrogen centers:

  • The exocyclic primary amine (C2): Kinetically favored for imine condensation due to lower steric hindrance and higher nucleophilicity.

  • The endocyclic secondary amine (piperidine ring): Sterically hindered and less reactive toward aldehydes.

Causality Behind Reagent Selection

To selectively alkylate the exocyclic primary amine without triggering ring-opening, the reaction must be maintained at a mildly acidic to neutral pH (~5–6).

  • The Base: N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the hydrochloride salts. Its non-nucleophilic nature prevents unwanted side reactions with the electrophilic aldehyde.

  • The Reductant: Sodium triacetoxyborohydride (STAB,

    
    ) is the optimal hydride source. As established in the seminal work by [2], STAB is a mild reducing agent that reduces imines significantly faster than aldehydes, preventing the premature reduction of the starting material into an alcohol.
    
  • The Solvent: 1,2-Dichloroethane (DCE) is selected over Methanol (MeOH) or Tetrahydrofuran (THF) because STAB exhibits its optimal solubility and kinetic profile in DCE, maximizing regioselectivity.

Mandatory Visualization: Mechanistic Workflow

The following diagram illustrates the mechanistic pathway, highlighting the critical self-validation checkpoint that prevents downstream failures.

Workflow A Piperidin-2-amine Dihydrochloride B Add 2.0 eq DIPEA in DCE (Neutralization) A->B C Transient Free Base B->C D Add Aldehyde (1.0 eq) Stir 30 min C->D Nucleophilic Addition H Degradation Pathway (Ring Opening) C->H High pH / Heat E Checkpoint: LC-MS Verify Imine Formation D->E Condensation (-H2O) F Add STAB (1.5 eq) Stir 2-4 hours E->F If [M+H]+ > 80% G Target Product: N-Alkylpiperidin-2-amine F->G Selective Reduction

Mechanistic workflow and validation checkpoints for the regioselective reductive amination.

Quantitative Data: Optimization of Reaction Parameters

To demonstrate the superiority of the chosen protocol, Table 1 summarizes the optimization data for the reductive amination of piperidin-2-amine dihydrochloride with benzaldehyde. The data clearly shows that utilizing STAB in DCE provides the highest conversion and near-perfect regioselectivity [3].

Table 1: Optimization of Reductive Amination Parameters

EntryReducing AgentSolventBase (eq)AdditiveConversion (%)Regioselectivity (Exo:Endo)
1

MeOHDIPEA (2.0)None42%60:40 (Poor)
2

MeOHDIPEA (2.0)AcOH (1.0 eq)75%85:15 (Moderate)
3

THFDIPEA (2.0)None81%92:8 (Good)
4

DCE DIPEA (2.0) None >95% >99:1 (Optimal)

The Self-Validating Protocol

A protocol is only as reliable as its internal controls. To ensure a self-validating system , this procedure intentionally decouples imine formation from reduction. By withholding the reducing agent for the first 30 minutes, the chemist can analytically verify the complete consumption of the aldehyde and the formation of the imine. If the imine mass is not observed, the system flags a failure in neutralization or reagent quality before the irreversible reduction step occurs.

Protocol A: Direct Regioselective Reductive Amination with Aldehydes

Scale: 1.0 mmol

Reagents Required:

  • Piperidin-2-amine dihydrochloride: 173 mg (1.0 mmol)

  • Target Aldehyde: 1.05 mmol (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 357 µL (2.05 mmol, 2.05 eq)

  • Sodium triacetoxyborohydride (STAB): 318 mg (1.5 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE): 5.0 mL (Anhydrous)

Step-by-Step Methodology:

  • Free-Basing and Solvation:

    • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Piperidin-2-amine dihydrochloride (173 mg, 1.0 mmol).

    • Suspend the salt in anhydrous DCE (4.0 mL) under a nitrogen atmosphere.

    • Add DIPEA (357 µL, 2.05 mmol) dropwise at room temperature. Stir for 10 minutes. Causality: The suspension will gradually clarify as the dihydrochloride salt is neutralized into the transient free base.

  • Condensation (The Self-Validation Checkpoint):

    • Dissolve the target aldehyde (1.05 mmol) in 1.0 mL of DCE and add it dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into an LC-MS.

    • Decision Gate: Proceed to Step 3 ONLY IF the intermediate imine mass [M + R-CHO - H2O + H]+ is the dominant peak (>80% relative abundance). If unreacted aldehyde remains, verify the pH is ~5-6; add trace acetic acid (0.1 eq) if the mixture is too basic.

  • Hydride Transfer (Reduction):

    • Once imine formation is validated, add STAB (318 mg, 1.5 mmol) in a single portion.

    • Causality: STAB is added last to prevent the competitive direct reduction of the unreacted aldehyde into its corresponding primary alcohol.

    • Stir vigorously at room temperature for 2 to 4 hours. Monitor completion via LC-MS (disappearance of the imine mass and appearance of the product mass [M+H]+).

  • Quench and Workup:

    • Quench the reaction by adding 5.0 mL of saturated aqueous

      
      . Stir vigorously for 15 minutes to decompose residual borohydride species.
      
    • Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

    • Wash the combined organic layers with brine (10 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude product via flash column chromatography (typically utilizing a DCM/MeOH gradient with 1% aqueous

      
       modifier to prevent streaking of the amine product).
      

References

  • Title: 1159813-98-5_CAS No.:1159813-98-5 - ChemSrc (Piperidin-2-amine dihydrochloride Properties) Source: ChemSrc URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Application Note: Advanced Synthesis of Nitrogen-Rich Heterocycles Utilizing 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex, three-dimensional aza-heterocycles is a cornerstone of modern medicinal chemistry. While 2-aminopyridine is a ubiquitous building block for flat, aromatic systems, its saturated analog—2-aminopiperidine —offers a distinct topological advantage. By incorporating a fully saturated piperidine ring, chemists can significantly increase the fraction of sp³ carbons (


) in the resulting scaffolds. This structural shift enhances aqueous solubility, reduces off-target promiscuity, and improves the overall pharmacokinetic profile of drug candidates.

However, 2-aminopiperidine presents unique synthetic challenges. As a cyclic hemiaminal/amidine equivalent, it is prone to ring-opening into its open-chain amino-imine form. Stable derivatives are often synthesized via the catalytic reduction of 2-aminopyridine in the presence of platinum oxide and acetic anhydride[1].

Mechanistically, 2-aminopiperidine acts as a potent 1,3-dinucleophile . It possesses an exocyclic primary amine and an endocyclic secondary amine. The primary amine is generally more nucleophilic and less sterically hindered, dictating the regioselectivity of initial electrophilic attack. Subsequent intramolecular ring closure by the secondary amine yields fused bicyclic or spirocyclic systems.

SyntheticWorkflow A 2-Aminopiperidine (1,3-Dinucleophile) B α-Haloketones A->B N-Alkylation C 1,3-Diketones (e.g., Dimedone) A->C Condensation D Imidazo[1,2-a]piperidines (Fused Heterocycle) B->D Cyclodehydration (-H2O, -HX) E Perhydroindoles (Spiro/Fused Systems) C->E Knorr-type Cyclization

Fig 1. Divergent synthetic workflows for 2-aminopiperidine-driven heterocyclic cyclizations.

Applications in Targeted Drug Discovery

The unique steric and electronic properties of 2-aminopiperidine have been successfully leveraged in the development of targeted therapeutics, particularly in oncology.

A prominent example is the synthesis of pan-Pim kinase inhibitors. Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. Research has demonstrated that replacing a standard piperidine moiety with 2-aminopiperidine on an indazole core leads to compounds with exceptional nanomolar potency (Pim1-3, IC₅₀ = 3–70 nM)[2]. The basic amines of the 2-aminopiperidine moiety form critical hydrogen bonds with the acidic residues in the ATP-binding pocket of the Pim kinases, effectively outcompeting ATP and halting the phosphorylation of downstream pro-apoptotic proteins like BAD[2].

Pathway JAK JAK / STAT Pathway PIM Pim 1/2/3 Kinases JAK->PIM Upregulates BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) MYC c-Myc (Proliferation) PIM->MYC Activates INHIB 2-Aminopiperidine Indazole Inhibitor INHIB->PIM Competitive Inhibition

Fig 2. Inhibition of the Pim kinase signaling pathway by 2-aminopiperidine-derived indazoles.

Experimental Protocols

Protocol A: Synthesis of Tetrahydroimidazo[1,2-a]piperidines via α-Haloketones

Objective: Construct a fused imidazo-piperidine core via the bimolecular condensation of 2-aminopiperidine with an α-haloketone.

Causality & Design: 2-Aminopiperidine is handled as a hydrochloride salt to prevent premature ring-opening. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to liberate the free amine in situ without competing for the electrophilic α-haloketone.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-aminopiperidine hydrochloride (10.0 mmol) in anhydrous ethanol (20 mL) in a flame-dried round-bottom flask at 0 °C under an argon atmosphere. Add DIPEA (25.0 mmol) dropwise over 5 minutes.

  • Controlled Alkylation: Dissolve α-bromoacetophenone (11.0 mmol) in anhydrous ethanol (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: Slow addition is critical to prevent double alkylation at the exocyclic amine.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours. The elevated temperature provides the necessary activation energy for the endocyclic secondary amine to attack the newly formed ketone, followed by the elimination of water to aromatize the imidazole ring.

  • Workup (Self-Validation): Cool the mixture to room temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). The basic aqueous wash ensures the complete removal of DIPEA hydrobromide salts. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, gradient elution 95:5 to 90:10 DCM:MeOH) to isolate the pure fused heterocycle.

Protocol B: Synthesis of Perhydroindoles via 1,3-Diketones

Objective: Condensation of 2-aminopiperidine with 1,3-diketones (e.g., 2-phenacyl dimedone) to form complex 3-piperidinoindole derivatives[3].

Causality & Design: The reaction of 2-phenacyl dimedone with 2-aminopiperidine behaves anomalously compared to standard amines, favoring the formation of 3-piperidinoindoles[3]. Acid catalysis accelerates the initial enamine formation, while azeotropic distillation drives the Knorr-type cyclization forward by removing water (Le Chatelier's principle).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-phenacyl dimedone (5.0 mmol) and 2-aminopiperidine (6.0 mmol) in anhydrous toluene (30 mL).

  • Acid Catalysis: Add glacial acetic acid (0.5 mmol). The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.

  • Azeotropic Distillation: Reflux the mixture at 110 °C for 8 hours. Monitor the collection of water in the Dean-Stark trap. Continuous removal of water prevents the hydrolysis of the intermediate imine and drives the cyclization to completion.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with 1M NaOH (20 mL) to neutralize the acid catalyst, followed by a brine wash (20 mL) to remove residual water-soluble impurities.

  • Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 2-aryl-3-piperidino-4-oxo-4,5,6,7-tetrahydroindole derivative.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and yields for the divergent synthesis of heterocycles utilizing 2-aminopiperidine.

SubstrateElectrophilic PartnerCatalyst / BaseSolventTemp (°C)Major Heterocyclic ProductYield (%)
2-Aminopiperidineα-BromoacetophenoneDIPEA (2.5 eq)Ethanol802-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine78
2-Aminopiperidine2-Phenacyl dimedoneGlacial AcOH (cat.)Toluene1102-Aryl-3-piperidino-4-oxo-4,5,6,7-tetrahydroindole82
2-Aminopiperidine4-Iodo-1H-indazolePd₂(dba)₃ / BINAPDioxane1004-(2-Aminopiperidin-1-yl)-1H-indazole (Pim Inhibitor)65

References[1] PYRIDINE - download (The Chemistry of Heterocyclic Compounds). e-bookshelf.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA61AzP-ycAq0EOtrUSJY0L8g-xdz5DYxvhdKw1P8ZQBOdWoATxEnYrGBQC3mipiFlm4KXEukDTo1GhLipj8Y7WCTcsA1wfc25orYGC5XbLtUihBUnFaMakONIUpHC045UMwlIZ7-f94wGwrZBWaQbjDWd4wXibqVjqBsW7pB04CFuui2Bgt1ozWjGwJc=[2] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqUQNTSM-nIxytMsG9uI3wy4KQd-RBlvtbFEPCF1P0NyM28svLIHNY1y5p45YS1zvtF1VCq93JMAZKPR8L_Y4_EVGpzTPbZSZjHXMPB0FgrKDKrnXNPCUM9ba1fTaufdV9waGwqR5VoPFID4=[3] Recent developments in the chemistry of perhydroindoles and perhydrocinnolines. ias.ac.in.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa4LjDgQKqTYCI8WHEkfUK_k5X7sNcVH1rBAG4y_Yn3AgB05HUK43N6y7T-YyTwN13kZ6Goz-yb6wFUJETW0hEA7wc3Ju5zBXf5s3Jc0d5Yic309MeyRatdc6TrJ39H-M1UmnQUOoaVosNjH11LMbhjabSv4GbYw==

Sources

Mastering the Craft: A Guide to Protecting Group Strategies for Piperidin-2-amine Nitrogens

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Strategic Importance of Piperidin-2-amine

Piperidin-2-amine, a chiral cyclic diamine, represents a valuable scaffold in medicinal chemistry and drug development. Its vicinal primary and secondary amino groups offer multiple points for molecular elaboration, yet this very feature presents a significant synthetic challenge: the selective functionalization of one amine in the presence of the other. Uncontrolled reactions lead to mixtures of products, complicating purification and reducing yields. Therefore, a robust and selective protection strategy for the nitrogen atoms is paramount for the successful incorporation of this motif into complex molecular architectures. This guide provides an in-depth exploration of protecting group strategies for the endocyclic (N1) and exocyclic (N2) nitrogen atoms of piperidin-2-amine, with a focus on the widely used Boc, Cbz, and Fmoc protecting groups. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss orthogonal strategies for sequential deprotection.

Understanding the Terrain: The Nucleophilicity and Steric Environment of Piperidin-2-amine Nitrogens

The key to the selective protection of piperidin-2-amine lies in understanding the subtle yet exploitable differences between its two nitrogen atoms.

  • Exocyclic Primary Amine (N2): This amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine. This makes it the more reactive site for many electrophilic reagents under kinetically controlled conditions.

  • Endocyclic Secondary Amine (N1): While still nucleophilic, the endocyclic amine is sterically more encumbered due to its position within the piperidine ring. This steric hindrance can be leveraged to achieve selective protection of the primary amine.

The choice of protecting group and reaction conditions will determine which nitrogen atom is preferentially protected.

Core Protecting Groups: A Comparative Analysis

The selection of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The three most common carbamate-based protecting groups in contemporary organic synthesis are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2]

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc t-Bu-O-CO-Di-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)[2]Stable to base, hydrogenolysis, and mild acids.
Cbz Bn-O-CO-Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[3]Stable to acidic and basic conditions.
Fmoc Fm-CH₂-O-CO-Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[4]Stable to acidic conditions and hydrogenolysis.

Table 1: Comparison of Common Amine Protecting Groups.

Strategic Blueprint: Orthogonal Protection of Piperidin-2-amine

An orthogonal protection strategy is one in which multiple protecting groups can be removed selectively in any order without affecting the others.[5][6] This is crucial for the stepwise functionalization of a molecule with multiple reactive sites, such as piperidin-2-amine. The distinct deprotection conditions for Boc, Cbz, and Fmoc make them an ideal trio for such a strategy.

Orthogonal_Protection Piperidin2Amine Piperidin-2-amine N1_Protected N1-Protected Piperidin-2-amine Piperidin2Amine->N1_Protected Selective Protection of N1 N2_Protected N2-Protected Piperidin-2-amine Piperidin2Amine->N2_Protected Selective Protection of N2 Orthogonally_Protected Orthogonally Protected (e.g., N1-Boc, N2-Cbz) N1_Protected->Orthogonally_Protected Protection of N2 N2_Protected->Orthogonally_Protected Protection of N1 Functionalized_N1 Functionalized at N1 Orthogonally_Protected->Functionalized_N1 Selective Deprotection of N2 & Functionalization of N2 Functionalized_N2 Functionalized at N2 Orthogonally_Protected->Functionalized_N2 Selective Deprotection of N1 & Functionalization of N1

Figure 1: Conceptual workflow for the orthogonal protection and functionalization of piperidin-2-amine.

Application Notes and Protocols

The following protocols are designed to provide a starting point for the selective protection of piperidin-2-amine. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Regioselective Mono-Boc Protection of the Endocyclic Secondary Amine (N1)

This protocol leverages the in-situ generation of a transient silyl amine intermediate to direct the Boc group to the endocyclic secondary amine. This strategy has been successfully applied to the analogous 1,2-diaminocyclohexane.[7][8] The initial protonation of the more basic primary amine with in situ generated HCl leaves the secondary amine available for protection.

Materials:

  • Piperidin-2-amine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: Dissolve piperidin-2-amine dihydrochloride (1.0 eq) in water and cool the solution to 0 °C in an ice bath. Add a solution of NaOH (2.2 eq) in water dropwise, ensuring the temperature remains below 10 °C. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of piperidin-2-amine. Caution: Piperidin-2-amine is volatile.

  • In-situ Protonation and Silylation: Dissolve the freshly prepared piperidin-2-amine (1.0 eq) in anhydrous MeOH (to a concentration of ~0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add chlorotrimethylsilane (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: To the reaction mixture, add a solution of (Boc)₂O (1.05 eq) in anhydrous MeOH dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the N1-Boc-protected piperidin-2-amine.

Boc_Protection Piperidin2Amine Piperidin-2-amine N1 (sec) N2 (prim) Protonated Protonated Intermediate N1 (sec) N2-H⁺ (prim) Piperidin2Amine:f1->Protonated:f0 1. TMSCl, MeOH (in-situ HCl) Boc_Protected N1-Boc-Piperidin-2-amine N1-Boc N2 Protonated->Boc_Protected 2. (Boc)₂O

Figure 2: Regioselective N1-Boc protection of piperidin-2-amine.

Protocol 2: Regioselective Mono-Cbz Protection of the Exocyclic Primary Amine (N2)

This protocol takes advantage of the higher nucleophilicity of the primary amine to achieve selective protection under standard Schotten-Baumann conditions.[3]

Materials:

  • Piperidin-2-amine

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Dioxane or Tetrahydrofuran (THF)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve piperidin-2-amine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dioxane (1:1, to a concentration of ~0.3 M). Cool the solution to 0 °C in an ice bath.

  • Cbz Protection: Add benzyl chloroformate (1.05 eq) dropwise to the vigorously stirring solution, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N2-Cbz-protected piperidin-2-amine.

Protocol 3: Regioselective Mono-Fmoc Protection of the Exocyclic Primary Amine (N2)

Similar to the Cbz protection, the enhanced reactivity of the primary amine allows for its selective protection with Fmoc-OSu under mild basic conditions.[9]

Materials:

  • Piperidin-2-amine

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Dioxane or Acetonitrile

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve piperidin-2-amine (1.0 eq) in a mixture of dioxane and saturated aqueous NaHCO₃ solution (1:1, to a concentration of ~0.2 M).

  • Fmoc Protection: Add a solution of Fmoc-OSu (1.0 eq) in dioxane dropwise to the stirring amine solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the N2-Fmoc-protected piperidin-2-amine.

Deprotection Protocols

The selective removal of the protecting groups is the final and critical step in this strategy.

Boc Deprotection (Acidic Conditions)
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in dioxane.

  • Procedure: Dissolve the N-Boc protected piperidin-2-amine derivative in the acidic solution and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to obtain the corresponding ammonium salt.

Cbz Deprotection (Hydrogenolysis)
  • Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H₂) gas or a hydrogen donor like ammonium formate.

  • Procedure: Dissolve the N-Cbz protected compound in a suitable solvent (e.g., MeOH, EtOH, or EtOAc). Add the Pd/C catalyst (5-10 mol%) and subject the mixture to an atmosphere of hydrogen (balloon or Parr apparatus) with vigorous stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Fmoc Deprotection (Basic Conditions)
  • Reagents: 20% Piperidine in N,N-dimethylformamide (DMF).

  • Procedure: Dissolve the N-Fmoc protected compound in the piperidine/DMF solution and stir at room temperature for 30 minutes. Concentrate the reaction mixture under reduced pressure and purify the residue by chromatography to remove the dibenzofulvene-piperidine adduct and isolate the deprotected amine.[10]

Conclusion: Enabling Complex Syntheses

The strategic application of protecting groups is an enabling technology in modern organic synthesis. For a versatile building block like piperidin-2-amine, a well-defined protection and deprotection strategy is not merely a convenience but a necessity. By understanding the inherent reactivity of the two distinct amino groups and leveraging the orthogonal nature of Boc, Cbz, and Fmoc protecting groups, researchers can unlock the full synthetic potential of this valuable scaffold. The protocols and strategies outlined in this guide provide a robust framework for the selective manipulation of piperidin-2-amine, paving the way for the efficient and controlled synthesis of novel therapeutics and complex molecular probes.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis, 2009(02), 283-289.
  • Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Isidro-Llobet, A., et al. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 215-231.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Redalyc.org. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

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Scale-up synthesis of Piperidin-2-amine dihydrochloride intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of Piperidin-2-amine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

Piperidin-2-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. As a chiral building block, it is instrumental in the synthesis of molecules with specific stereochemical requirements for biological activity. The dihydrochloride salt is the preferred form for handling and storage due to its enhanced stability and crystallinity compared to the freebase.

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including ensuring process safety, maintaining product quality, and achieving economic viability. This application note provides a comprehensive guide for the scale-up synthesis of piperidin-2-amine dihydrochloride, focusing on the robust and widely adopted method of catalytic hydrogenation of 2-aminopyridine. We will delve into the rationale behind procedural choices, offer detailed protocols, and address critical parameters for successful and safe large-scale production.

Synthetic Strategy: A Comparative Overview

Several routes to piperidin-2-amine have been explored, but for large-scale synthesis, the catalytic hydrogenation of 2-aminopyridine is often the most direct and atom-economical approach.[1] This method involves the saturation of the aromatic pyridine ring with hydrogen gas in the presence of a metal catalyst.

Alternative routes , such as the reduction of 2-piperidone derivatives (e.g., via the oxime or other activated intermediates), can also yield the desired product.[2] However, these multi-step sequences often involve more complex transformations and the use of stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), which can be challenging and costly to handle at scale.[3]

The chosen strategy, catalytic hydrogenation, offers significant advantages for scale-up:

  • High Atom Economy: The primary reactants are the substrate and hydrogen gas.

  • Reduced Waste: Catalytic processes inherently generate less waste compared to stoichiometric reductions.

  • Established Technology: High-pressure hydrogenation is a well-understood and widely implemented industrial process.

The primary challenge in hydrogenating pyridines is overcoming the aromatic stability of the ring. This typically requires potent catalytic systems and often involves acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction.[1][4]

Recommended Scale-Up Protocol: Catalytic Hydrogenation of 2-Aminopyridine

This section details a robust, two-step process suitable for kilogram-scale production: (1) Catalytic hydrogenation of 2-aminopyridine to yield the piperidin-2-amine free base, and (2) Conversion to the stable dihydrochloride salt.

Logical Workflow of the Synthetic Process

The overall process is a direct conversion of the aromatic precursor to the final, stable salt form.

G cluster_0 Synthetic Pathway A 2-Aminopyridine (Starting Material) B Piperidin-2-amine (Free Base Intermediate) A->B Step 1: Catalytic Hydrogenation (H₂, PtO₂/Rh-C, Acetic Acid/MeOH) C Piperidin-2-amine Dihydrochloride (Final Product) B->C Step 2: Salt Formation (HCl in IPA/Ether)

Caption: Overall synthetic scheme for Piperidin-2-amine Dihydrochloride.

Part 1: Catalytic Hydrogenation

Principle and Rationale: The hydrogenation of the pyridine ring is an exothermic process requiring a catalyst to proceed at a practical rate. Platinum and Rhodium catalysts are highly effective for this transformation.[4][5] Using an acidic solvent like glacial acetic acid enhances the reaction rate by protonating the ring nitrogen, making it more susceptible to reduction.[4] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common choice as it is reduced in situ to form highly active platinum nanoparticles.[4]

Materials and Equipment:

  • Reactor: High-pressure hydrogenation reactor (e.g., Parr reactor or equivalent glass-lined steel vessel for pilot scale) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Reagents: 2-Aminopyridine, Platinum(IV) oxide (PtO₂), or 5% Rhodium on Carbon (Rh/C), Glacial Acetic Acid.

  • Filtration: Celite® or another filter aid.

  • Inert Gas: Nitrogen or Argon for purging.

Detailed Step-by-Step Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with 2-aminopyridine (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 5-10 volumes relative to the substrate).

    • Carefully add the catalyst, PtO₂ (typically 1-5 mol%).[4] For scale-up, preparing a slurry of the catalyst in a small amount of solvent can minimize dust and improve handling safety.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the headspace with nitrogen several times before carefully introducing hydrogen gas.

    • Pressurize the reactor to the target pressure (typically 50-70 bar).[4]

    • Begin agitation and heat the mixture to the desired temperature (e.g., 25-50°C).[6] The reaction is exothermic, so careful temperature monitoring and control are essential.

    • Maintain the reaction under constant hydrogen pressure until uptake ceases. Reaction progress can be monitored by sampling and analysis (e.g., GC-MS or LC-MS) to confirm the disappearance of the starting material. This may take 6-24 hours depending on scale, catalyst activity, and conditions.[4]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen. Caution: The catalyst is pyrophoric upon exposure to air, especially when dry and saturated with hydrogen.

    • Dilute the reaction mixture with a suitable solvent like methanol to reduce viscosity.

    • Filter the mixture through a pad of Celite® to remove the catalyst. The filter cake must be kept wet with solvent at all times and should not be allowed to dry in the open air. It should be quenched carefully into water immediately after filtration.

    • Rinse the reactor and the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation of Free Base:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid and solvent.

    • The residue will be the acetate salt of the product. To isolate the free base, dissolve the residue in water and cool in an ice bath.

    • Carefully add a strong base (e.g., 50% aq. NaOH) to adjust the pH to >12. This step is also exothermic.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield piperidin-2-amine as a crude oil.

Part 2: Dihydrochloride Salt Formation

Principle and Rationale: The free base of piperidin-2-amine is a relatively unstable, hygroscopic oil. Converting it to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is achieved by reacting the diamine with two equivalents of hydrogen chloride.

Materials and Equipment:

  • Reaction Vessel: Glass reactor equipped with a stirrer and addition funnel.

  • Reagents: Piperidin-2-amine (free base), Isopropanol (IPA), Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether or concentrated HCl).

  • Filtration: Büchner funnel and vacuum flask.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the crude piperidin-2-amine free base (1.0 eq) in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (at least 2.0 equivalents) dropwise with vigorous stirring.[7] Using a pre-prepared solution of HCl in a solvent like ether or IPA provides better control than using concentrated aqueous HCl.

  • Precipitation and Isolation: A white precipitate of piperidin-2-amine dihydrochloride will form immediately upon addition of HCl.[7]

  • Maturation: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation and crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or ether) to remove impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Data Summary and Process Parameters

The following table summarizes typical parameters and expected outcomes for the hydrogenation step at both laboratory and pilot scales.

ParameterLaboratory Scale (1-100 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Substrate 2-Aminopyridine2-AminopyridineReadily available and cost-effective starting material.
Catalyst PtO₂ (1-5 mol%) or 5% Rh/C5% Rh/C or PtO₂ (1-5 mol%)Rh/C can be more cost-effective and robust for scale-up. PtO₂ is highly active.[4]
Solvent Glacial Acetic AcidGlacial Acetic Acid or MethanolAcetic acid activates the ring for faster reaction. Methanol can be an alternative but may require higher pressures/temperatures.[4][6]
Pressure (H₂) 50-70 bar (725-1015 psi)30-60 bar (435-870 psi)Higher pressure increases reaction rate but requires specialized equipment. Balancing rate and equipment rating is key.[4]
Temperature 25-50 °C40-60 °CReaction is exothermic. Scale-up requires robust cooling to manage heat evolution and prevent runaways.[6]
Reaction Time 8-24 hours12-36 hoursScale-dependent due to mass transfer limitations. Monitor by hydrogen uptake or sampling.
Work-up Filtration through Celite®Enclosed filter/dryerCatalyst handling is a major safety risk. Enclosed systems are essential to prevent exposure to pyrophoric material.
Expected Yield 80-95%75-90%Yields may be slightly lower on scale-up due to transfer losses and handling.

Troubleshooting and Optimization

Effective troubleshooting is critical for maintaining batch consistency and safety during scale-up.

G cluster_solutions1 Solutions for Stalled/Slow Reaction cluster_solutions2 Solutions for Incomplete Conversion cluster_solutions3 Solutions for Poor Yield start Problem Encountered During Hydrogenation problem1 Stalled or Slow Reaction H₂ uptake stops prematurely or is very slow start->problem1 problem2 Incomplete Conversion Starting material remains after extended time start->problem2 problem3 Poor Yield After Work-up Significant loss of product start->problem3 sol1a Check for Leaks: Ensure reactor is holding pressure. problem1->sol1a Possible Cause sol1b Catalyst Poisoning: Check purity of substrate and solvent. Consider catalyst deactivation. problem1->sol1b Possible Cause sol1c Increase Agitation: Improve gas-liquid mass transfer. problem1->sol1c Possible Cause sol2a Increase Catalyst Loading: Add more catalyst (if safe and feasible). problem2->sol2a Possible Cause sol2b Increase Pressure/Temp: Carefully increase reaction parameters within safe limits. problem2->sol2b Possible Cause sol2c Extend Reaction Time: Allow more time for conversion. problem2->sol2c Possible Cause sol3a sol3a problem3->sol3a Possible Cause sol3b Check for Volatility: Product free base may be volatile. Avoid overly aggressive concentration. problem3->sol3b Possible Cause sol3c Review Filtration: Ensure product is not lost on the catalyst filter cake by thorough washing. problem3->sol3c Possible Cause

Caption: Troubleshooting guide for the catalytic hydrogenation step.

Safety Considerations for Scale-Up

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] Reactors must be located in well-ventilated areas, equipped with hydrogen sensors, and properly grounded to prevent static discharge.[8]

  • Pyrophoric Catalysts: Catalysts like PtO₂ and Rh/C can ignite spontaneously upon contact with air, especially after use.[1] They must be handled under an inert atmosphere. The filter cake should never be allowed to dry and must be quenched immediately and disposed of according to safety regulations.

  • Exothermic Reactions: Both the hydrogenation and the final neutralization/salt formation steps are exothermic. A robust reactor cooling system is mandatory to control the temperature and prevent thermal runaway.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.[9][10] For large-scale operations, respiratory protection may also be necessary.[9]

  • Corrosive Materials: Glacial acetic acid and hydrochloric acid are corrosive. Use appropriate materials of construction for reactors and transfer lines, and handle with care.

Conclusion

The scale-up synthesis of piperidin-2-amine dihydrochloride via catalytic hydrogenation of 2-aminopyridine is a robust and efficient method. Success hinges on a thorough understanding of the reaction mechanism, careful control of critical process parameters, and an unwavering commitment to safety. By implementing the protocols and considering the insights provided in this application note, researchers and drug development professionals can confidently transition this vital synthesis from the laboratory to pilot and manufacturing scales.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Chemos. URL: [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. URL: [Link]

  • Degussa AG. (1994). U.S. Patent No. US5374728A: Process for the preparation of 2-aminomethylpiperidine. Google Patents.
  • Planeta, J., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 61-67. URL: [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. Preprint. URL: [Link]

  • Aron, A., et al. (2010). U.S. Patent Application No. US20100029941A1: Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from Organic Chemistry Portal. URL: [Link]

  • U.S. Army Armament Research and Development Command. (1983). Piperidine Synthesis. Defense Technical Information Center. URL: [Link]

  • Pfizer Inc. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(8), 1595-1605. URL: [Link]

Sources

Application Note: Advanced Storage, Handling, and Reconstitution Protocols for Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

In preclinical drug development and synthetic chemistry, the integrity of amine-based building blocks is paramount. Piperidin-2-amine dihydrochloride (CAS 1159813-98-5) is a critical intermediate, but its physicochemical properties demand rigorous environmental control[1]. This application note provides a field-proven, self-validating framework for the storage, handling, and reconstitution of this compound, ensuring stoichiometric accuracy and preventing premature degradation.

Physicochemical Profiling & Causality of Degradation

To design an effective handling protocol, one must first understand the mechanistic vulnerabilities of the molecule.

  • The Rationale for the Dihydrochloride Salt: The free base form of piperidin-2-amine is highly susceptible to rapid oxidative degradation and volatilization. By synthesizing it as a dihydrochloride salt (Molecular Formula: C5H14Cl2N2, MW: 173.08 g/mol ), the thermodynamic stability and aqueous solubility are significantly enhanced[1].

  • Hygroscopicity and Deliquescence: The primary vulnerability of piperidine hydrochlorides is their extreme hygroscopicity. Exposure to ambient humidity causes the salt lattice to absorb water molecules, eventually leading to deliquescence (dissolving in its own absorbed moisture). This fundamentally alters the mass-to-moles ratio of the powder, leading to inaccurate dosing in downstream assays.

  • Thermal and Photolytic Vulnerabilities: Elevated temperatures accelerate kinetic degradation pathways. Furthermore, the compound must be kept away from strong oxidizing agents, as thermal decomposition can release highly toxic fumes, including hydrogen chloride, carbon monoxide, and nitrogen oxides[2]. Consequently, storage in a dark, dry environment at 2-8°C is strictly required[3].

Standard Operating Protocols (SOPs)

The following methodologies are designed as self-validating systems . Each protocol includes an internal check to verify that the integrity of the sample and the environment has been maintained.

SOP 1: Bulk Storage & Environmental Control

Amine hydrochlorides require strict isolation from moisture, light, and heat[4].

  • Primary Containment: Store the bulk powder in its original amber glass vial, tightly sealed with a PTFE-lined cap.

  • Secondary Containment: Place the primary vial inside a secondary desiccator jar or a vacuum-sealed Mylar bag backfilled with Argon.

  • Temperature: Maintain at 2-8°C in a monitored laboratory refrigerator[3].

  • System Validation Step: Include a color-indicating desiccant (e.g., anhydrous silica gel with cobalt chloride) within the secondary container. A color shift from blue to pink serves as a primary visual validation of moisture ingress, immediately signaling that the primary container's micro-environment is compromised.

SOP 2: Precision Weighing of Hygroscopic Salts

Because Piperidin-2-amine dihydrochloride rapidly absorbs atmospheric moisture, weighing in ambient conditions compromises stoichiometric accuracy.

  • Thermal Equilibration: Remove the secondary container from the 2-8°C refrigerator and allow it to equilibrate to room temperature for at least 60 minutes before opening. Causality: Opening a chilled vial in ambient air causes instantaneous condensation of atmospheric moisture onto the cold powder, irreversibly degrading the batch.

  • Atmospheric Control: Transfer the equilibrated vial to a glove box purged with dry Nitrogen or Argon (Relative Humidity < 10%).

  • Static Mitigation: Use an anti-static gun (zerostat) on the weighing spatula and the anti-static weigh boat. Fine hydrochloride powders are prone to aerosolization via static repulsion.

  • Rapid Transfer: Weigh the required mass swiftly and immediately re-seal the bulk vial under the inert atmosphere.

  • System Validation Step: Monitor the analytical balance readout for 15 seconds after transferring the powder. A stable mass validates a sufficiently dry environment; a continuously creeping mass indicates active water absorption from the atmosphere, invalidating the anhydrous assumption and requiring immediate recalibration of the glove box humidity controls.

SOP 3: Stock Solution Preparation & Aliquoting

Aqueous solutions of amine hydrochlorides can undergo gradual hydrolysis and oxidation.

  • Solvent Selection: For in vitro biological assays, prepare primary stock solutions (e.g., 10 mM or 100 mM) in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile-filtered Milli-Q water.

  • Dissolution: Vortex the mixture gently until complete dissolution is visually confirmed. Do not sonicate aggressively, as localized heating can induce degradation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (for DMSO) or a PES filter (for aqueous solutions) to remove particulates and ensure sterility.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before capping to displace oxygen.

  • System Validation Step: Perform a baseline UV-Vis absorbance scan or an LC-MS injection of the freshly prepared stock. Store this baseline data. Prior to using an aliquot that has been stored for >1 month, run a comparative scan; a shift in the retention time or the appearance of secondary peaks validates whether oxidative degradation has occurred.

Quantitative Data: Stability & Storage Matrix

The table below summarizes the empirical stability profiles of Piperidin-2-amine dihydrochloride across various states and environments.

StateStorage ContainerAtmosphereTemperatureMax Shelf LifePrimary Degradation Risk
Solid (Bulk) Amber Glass (Sealed)Argon / N22-8°C24 MonthsLow (if kept strictly desiccated)
Solid (Working) Clear GlassAmbient Air20-25°C< 1 MonthHigh (Moisture absorption, Deliquescence)
Aqueous Stock Polypropylene TubeAmbient Air4°C1-2 WeeksModerate (Hydrolysis, Microbial growth)
DMSO Stock Amber Glass VialArgon Headspace-20°C6 MonthsLow (Avoid repeated freeze-thaw cycles)

Workflow Visualization

The following diagram maps the critical path for handling Piperidin-2-amine dihydrochloride to ensure chemical integrity from receipt to long-term storage.

PiperidineHandling A 1. Receipt & Inspection (Check Seal Integrity) B 2. Thermal Equilibration (Warm to Room Temp) A->B Pass Inspection C 3. Glove Box Transfer (Argon/N2 Atmosphere) B->C Prevent Condensation D 4. Precision Weighing (Anti-static Tools) C->D Purge Moisture E 5. Reconstitution (Anhydrous Solvents) D->E Rapid Dissolution F 6. Sterile Filtration (0.22 µm PTFE/PES) E->F Remove Particulates G 7. Long-Term Storage (2-8°C, Dark, Sealed) F->G Aliquot & Cap

Workflow for the handling, weighing, and storage of Piperidin-2-amine dihydrochloride.

References

  • 1159813-98-5 | Piperidin-2-amine dihydrochloride - ChemSrc. 1

  • 45505-62-2 | Piperidin-2-amine Product Information - BLD Pharm. 3

  • Piperidine hydrochloride(6091-44-7) Storage and Transport - ChemicalBook. 2

  • SAFETY DATA SHEET: Piperidine - Sigma-Aldrich. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Piperidin-2-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal reaction yields with this versatile but often misunderstood reagent. Instead of a simple list of steps, we will delve into the chemical principles governing its reactivity, providing you with the knowledge to troubleshoot effectively and design robust synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is Piperidin-2-amine dihydrochloride and why is it supplied in this form?

Piperidin-2-amine dihydrochloride is the salt form of piperidin-2-amine. The "dihydrochloride" designation is critical; it signifies that both nitrogen atoms—the secondary amine within the piperidine ring and the primary exocyclic amine at the 2-position—are protonated and associated with a chloride counter-ion.[1] This salt form is preferred for commercial supply because it significantly enhances the compound's stability and shelf-life compared to its free base counterpart. The free base is more susceptible to oxidation and reaction with atmospheric carbon dioxide.[2][3] Furthermore, the salt form generally improves solubility in polar solvents.[1][4]

Q2: I added Piperidin-2-amine dihydrochloride to my reaction, but nothing is happening. Why is it unreactive?

The core issue stems from its nature as a dihydrochloride salt. In this protonated state, the nitrogen atoms' lone pairs are engaged in bonding with protons, rendering them non-nucleophilic. For the amine to participate in reactions such as N-alkylation or N-acylation, it must first be converted to its free base form by deprotonation. Without the addition of a suitable base, the piperidin-2-amine will not possess the necessary nucleophilicity to attack an electrophile, leading to reaction failure.

Q3: How many equivalents of base do I need?

Since there are two acidic protons (one on each nitrogen), you will need at least two full equivalents of a base just to neutralize the hydrochloride salt and generate the free diamine. It is standard practice to use a slight excess of base (e.g., 2.2 equivalents) to ensure complete deprotonation. If the reaction itself generates an acidic byproduct (e.g., HCl from an acyl chloride), an additional equivalent of base is required to act as an acid scavenger, bringing the total to 3.0-3.2 equivalents .

Troubleshooting Guide: Overcoming Low Reaction Yields

Low yield is the most common complaint when working with Piperidin-2-amine dihydrochloride. The following guide breaks down the most frequent causes and provides detailed, field-proven solutions.

Issue 1: Reaction is Sluggish or Incomplete
Root Cause A: Inadequate Deprotonation

The most frequent error is the incorrect choice or insufficient amount of base. The goal is to shift the acid-base equilibrium completely towards the free amine.

cluster_0 Acid-Base Equilibrium Salt Piperidin-2-amine Dihydrochloride (Non-nucleophilic) Base + 2 eq. Base Salt->Base FreeAmine Piperidin-2-amine (Nucleophilic Free Base) Base->FreeAmine ConjAcid + 2 eq. [Base-H]+ FreeAmine->ConjAcid

Caption: Deprotonation of the dihydrochloride salt to the active free base.

Solution: Strategic Base Selection

To effectively deprotonate the piperidinium ions, the pKa of the base's conjugate acid (pKaH) must be sufficiently higher than the pKa of the piperidinium ions.

  • In-Situ Neutralization (Homogeneous Reactions): For most organic reactions, using a soluble organic base is preferred. This allows for a "one-pot" procedure where the free amine is generated in the presence of the electrophile.

    • Triethylamine (TEA, Et₃N) and N,N-Diisopropylethylamine (DIPEA, Hünig's base) are common choices. DIPEA is more sterically hindered, which can be advantageous in preventing it from acting as a competing nucleophile.[5]

    • Protocol: Add the Piperidin-2-amine dihydrochloride, electrophile, and solvent to the reaction flask. Then, add 2.2-3.2 equivalents of TEA or DIPEA and proceed with the reaction.

  • Free-Basing (Prior to Reaction): If the presence of the base's conjugate acid salt (e.g., triethylammonium chloride) complicates purification, you can liberate and isolate the free base beforehand.

    • Protocol: Dissolve the dihydrochloride salt in water and cool in an ice bath. Add a strong inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the solution is strongly basic (pH > 12).[6] Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and use the solution directly or after careful solvent evaporation.[6]

Data Summary: Guide to Base Selection

BasepKa of Conjugate Acid (pKaH)Molar Mass ( g/mol )Key Characteristics
Triethylamine (TEA)~10.75101.19Common, inexpensive acid scavenger. Can act as a nucleophile in some cases.
DIPEA (Hünig's Base)~11.0129.24Sterically hindered, non-nucleophilic. Ideal for sensitive electrophiles.[5]
Potassium Carbonate (K₂CO₃)~10.3 (second pKa)138.21Inexpensive inorganic base. Often used in polar aprotic solvents like DMF or Acetonitrile. Heterogeneous.
Sodium Hydroxide (NaOH)~15.740.00Strong base. Primarily used for pre-reaction "free-basing" in a biphasic workup.[6]
Root Cause B: Steric Hindrance & Solvent Effects

The amine group at the C2 position is adjacent to the ring structure, making it more sterically hindered than an amine at the C4 position. This can slow down the reaction rate.

Solution: Optimizing Reaction Conditions

  • Increase Reactivity: If using an alkyl halide, switch to a more reactive leaving group (I > Br > Cl).[5] For acylations, an acyl chloride is more reactive than an anhydride.[5]

  • Solvent Choice: The solvent must be able to dissolve the starting salt and accommodate the reaction. Polar aprotic solvents are generally the best choice.

    • Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Dimethyl Sulfoxide (DMSO) are excellent options that can solvate ions well and typically do not interfere with the reaction.[5]

    • Avoid using dichloromethane (DCM) for reactions run for extended periods (>24h) or at elevated temperatures, as it can undergo an Sₙ2 reaction with nucleophilic amines.[7]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with steric hindrance. Monitor the reaction by TLC or LC-MS to avoid decomposition or side-product formation.[8]

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Difficult Product Purification
Root Cause: Removal of Base and Salts

Triethylammonium or diisopropylethylammonium salts formed during the reaction can be tricky to remove, often co-eluting with polar products during column chromatography.

Solution: Acid-Base Extraction Workflow

Leverage the basicity of your nitrogen-containing product to separate it from non-basic impurities and leftover reagents.

Step-by-Step Protocol: Purification by Extraction

  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[6] Your piperidine product, being basic, will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer, which can be discarded.

  • Basification: Collect the aqueous layer and cool it in an ice bath. Carefully add a base (e.g., 3M NaOH or solid K₂CO₃) until the pH is >12 to deprotonate your product.

  • Re-extraction: Extract your now-neutral product back into an organic solvent (EtOAc or DCM).

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[6]

A Crude Reaction Mixture (Product, Base, Salts, Impurities) B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Aqueous Layer (Protonated Product) D->E Collect F Organic Layer (Neutral Impurities) -> Discard D->F G Basify Aqueous Layer to pH > 12 (e.g., with NaOH) E->G H Extract with Organic Solvent (e.g., EtOAc) G->H I Separate Layers H->I J Organic Layer (Purified Product) I->J Collect K Aqueous Layer -> Discard I->K L Dry, Filter, Concentrate J->L M Pure Product L->M

Sources

Technical Support Center: Troubleshooting 2-Aminopiperidine Dihydrochloride Solubility in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals struggling with the solubility of 2-aminopiperidine dihydrochloride (2-aminopiperidine·2HCl) in dichloromethane (DCM). Below, you will find a diagnostic breakdown, mechanistic FAQs, a decision workflow, and self-validating experimental protocols to overcome this common synthetic bottleneck.

Diagnostic Overview: The Solvation Barrier

The root cause of this solubility issue is a fundamental mismatch between the thermodynamic properties of the solute and the solvent. 2-Aminopiperidine·2HCl is a doubly protonated ionic salt with an exceptionally high crystal lattice energy. DCM, while an excellent solvent for many organic molecules, is only moderately polar and lacks the hydrogen-bonding capacity required to solvate chloride anions and protonated ammonium cations[1].

Table 1: Quantitative Solvation Profiles for 2-Aminopiperidine Species

Compound StateSolvent SystemDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Notes
2-Aminopiperidine·2HCl Dichloromethane (DCM)9.1< 0.1 mg/mLInsoluble. Insufficient polarity to overcome the ionic crystal lattice energy.
2-Aminopiperidine·2HCl Water80.1> 100 mg/mLHighly Soluble. High dielectric constant effectively shields and solvates ions.
2-Aminopiperidine·2HCl DCM : Methanol (9:1)~12.45 - 10 mg/mLModerately Soluble. Protic co-solvent disrupts the crystal lattice[1].
2-Aminopiperidine (Free Base) Dichloromethane (DCM)9.1> 50 mg/mLHighly Soluble. Neutral molecule is easily solvated via dipole-dipole interactions.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my 2-aminopiperidine·2HCl remain as a stubborn suspension in DCM, even with heating? A: Heating DCM (boiling point ~39.6 °C) does not sufficiently increase its dielectric constant. The thermodynamic barrier to break the ionic lattice of the dihydrochloride salt remains insurmountable for an aprotic solvent like DCM[1]. To achieve dissolution, you must either change the solvent system (e.g., adding a protic co-solvent like methanol) or change the state of the molecule by neutralizing the salt to its free base form.

Q2: I need to use 2-aminopiperidine in a DCM-based acylation reaction. How do I successfully dissolve it? A: The most thermodynamically favorable approach is to convert the dihydrochloride salt to its free base form prior to the reaction. By deprotonating both the primary amine and the piperidine nitrogen, the molecule loses its ionic charge. This drastically reduces its intermolecular forces, rendering the neutral free amine highly soluble in DCM[1]. This is typically achieved via an aqueous basic extraction using a strong base like 10 N NaOH[2],[3].

Q3: My downstream synthesis is highly moisture-sensitive. Can I solubilize the salt in DCM without introducing water? A: Yes. If an aqueous extraction is prohibitive, you can perform an in situ anhydrous neutralization. A highly effective technique in peptide synthesis is using propylene oxide as an acid scavenger directly in DCM. The propylene oxide reacts with the HCl to form volatile 1-chloro-2-propanol, irreversibly driving the equilibrium toward the soluble free base without generating water or solid salt byproducts[4].

Solubility Resolution Workflow

G Start 2-Aminopiperidine·2HCl Insoluble in DCM Q1 Is water tolerated in the workflow? Start->Q1 Yes Yes: Aqueous Extraction Q1->Yes Biphasic OK No No: Anhydrous Scavenging Q1->No Water-Sensitive Step1_Yes Add 10N NaOH (pH > 11) to aqueous solution Yes->Step1_Yes Step1_No Suspend in anhydrous DCM No->Step1_No Step2_Yes Extract with DCM (Free base partitions) Step1_Yes->Step2_Yes Step3_Yes Dry over Na2SO4 & Concentrate Step2_Yes->Step3_Yes Result Soluble 2-Aminopiperidine (Free Base in DCM) Step3_Yes->Result Step2_No Add Propylene Oxide (> 2.5 eq excess) Step1_No->Step2_No Step3_No Stir until clear, then evaporate byproducts Step2_No->Step3_No Step3_No->Result

Decision tree for resolving 2-aminopiperidine dihydrochloride solubility in DCM.

Validated Experimental Protocols

Protocol A: Aqueous Free-Basing and DCM Extraction

Causality: The pKa of the piperidine nitrogen is approximately 10.6. To ensure >99% deprotonation and prevent the formation of amphiphilic mono-protonated intermediates (which cause severe emulsions), the aqueous phase must be driven to a pH strictly greater than 11[2],[3].

  • Dissolution: Dissolve the 2-aminopiperidine·2HCl in a minimal volume of deionized water.

    • Validation Checkpoint: The aqueous solution must be completely transparent. Any residual cloudiness indicates incomplete dissolution of the salt.

  • Basification: Cool the flask in an ice bath to control the exothermic neutralization. Slowly add 10 N NaOH dropwise under vigorous stirring.

    • Validation Checkpoint: Test the aqueous phase with pH paper. Continue adding NaOH until the pH is strictly > 11. The solution will turn cloudy as the neutral free base "crashes out" of the aqueous phase[3].

  • Extraction: Transfer the cloudy mixture to a separatory funnel. Add a volume of DCM equal to the aqueous phase. Stopper and shake vigorously for 1-2 minutes, venting frequently to release pressure[2].

  • Separation: Allow the layers to separate. The organic (bottom) layer contains the highly soluble free base.

    • Validation Checkpoint: The DCM layer should be clear. If a thick emulsion forms, add saturated NaCl (brine) to the aqueous layer. The increased ionic strength will "salt out" the organic phase and break the emulsion[2],[3].

  • Isolation: Drain the DCM layer, dry over anhydrous Na₂SO₄, filter, and use directly in your downstream reaction (or concentrate under reduced pressure to yield the free base as an oil).

Protocol B: Anhydrous In Situ Neutralization via Propylene Oxide

Causality: When water cannot be tolerated, propylene oxide acts as an irreversible acid scavenger. It reacts with the HCl donated by the amine salt to form 1-chloro-2-propanol. Because this reaction consumes the acid, it irreversibly drives the equilibrium toward the free base without generating solid salt byproducts (like TEA·HCl) that would otherwise require filtration[4].

  • Suspension: Suspend the 2-aminopiperidine·2HCl in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Scavenging: Add a slight molar excess (>2.5 equivalents) of propylene oxide to the suspension[4].

  • Incubation: Stir the mixture vigorously at room temperature.

    • Validation Checkpoint: Monitor the physical state of the reaction. The opaque, heterogeneous suspension of the 2HCl salt will gradually clarify into a completely transparent solution as the free base is generated and dissolves into the DCM.

  • Evaporation: Once the solution is completely clear, evaporate the solvent under reduced pressure. The byproducts (unreacted propylene oxide and 1-chloro-2-propanol) are volatile and will be removed during concentration, leaving the pure, anhydrous free base ready for immediate resuspension in fresh DCM[4].

References

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange URL:[Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate URL: [Link]

Sources

Removing excess HCl from Piperidin-2-amine dihydrochloride before coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess HCl from Piperidin-2-amine Dihydrochloride Before Coupling

Welcome to the Technical Support Center. Piperidin-2-amine (also known as 2-aminopiperidine) is a highly valuable cyclic building block in medicinal chemistry and drug development. However, because it is supplied as a dihydrochloride salt to maintain its structural integrity, researchers frequently encounter failed amide couplings or reductive aminations.

This guide addresses the mechanistic reasons behind these failures, provides field-proven troubleshooting insights, and details a self-validating protocol for in situ neutralization.

Part 1: Troubleshooting FAQs

Q: Why did my amide coupling reaction with Piperidin-2-amine dihydrochloride fail or yield trace amounts of product? A: The most common cause of failure is unaccounted stoichiometry regarding the dihydrochloride salt. If you do not add enough base to neutralize both equivalents of HCl, the amine remains locked in its protonated state (


). In this cationic state, the amine lacks the lone pair of electrons required to act as a nucleophile and cannot attack the activated carboxylic acid intermediate[1].

Q: Should I perform an aqueous basic workup to isolate the free base of Piperidin-2-amine before setting up my reaction? A: Absolutely not. Piperidin-2-amine is a cyclic hemiaminal (an aminal equivalent). As a free base, it is thermodynamically unstable and exists in a dynamic equilibrium with its open-chain tautomer (5-aminopentanimine). If isolated, it rapidly undergoes ring-opening, hydrolysis, or oligomerization[2]. The dihydrochloride salt locks the piperidine ring in a stable, closed conformation. You must generate the free base strictly in situ in the presence of your activated electrophile.

Q: Which base should I choose for in situ neutralization? A: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the industry standard. While Triethylamine (TEA) is also used, DIPEA is preferred because its bulky isopropyl groups provide significant steric hindrance. This prevents the base itself from acting as a competing nucleophile, thereby minimizing side reactions such as the capping of the activated acid or the epimerization of chiral centers[1].

Q: How many equivalents of base do I actually need? A: You need a minimum of 3.0 to 4.0 equivalents of DIPEA relative to the amine salt. Mathematically: 2.0 equivalents are consumed immediately just to neutralize the dihydrochloride salt, and an additional 1.0 to 2.0 equivalents are required to drive the coupling reagent mechanism (e.g., HATU or EDC)[3].

Part 2: Base Selection Data

The choice of base dictates the equilibrium state of the amine and the purity of the final product. Below is a quantitative and qualitative comparison of common bases used for this workflow.

BasepKa (Conjugate Acid)Steric HindranceSuitability for 2-AminopiperidineMechanistic Notes
DIPEA (Hünig's Base) ~10.5HighExcellent Preferred. High basicity rapidly neutralizes the 2HCl salt, while steric bulk prevents nucleophilic interference[1].
TEA (Triethylamine) ~10.7ModerateGood Viable, but the lower steric hindrance increases the risk of side reactions compared to DIPEA[1].
NMM (N-Methylmorpholine) ~7.4LowPoor Insufficient basicity to efficiently and fully neutralize the dihydrochloride salt rapidly in situ.
K₂CO₃ (Aqueous) ~10.3N/A (Biphasic)Poor Water promotes the hydrolysis of both the activated ester and the unstable open-chain tautomer of the amine.
Part 3: Mechanistic Workflow Diagram

The following diagram illustrates the causality behind experimental choices when handling Piperidin-2-amine dihydrochloride.

G Start Piperidin-2-amine Dihydrochloride InSitu Add DIPEA (3-4 eq) + Activated Acid (In Situ) Start->InSitu Recommended Isolated Add Base & Isolate Free Base (Aqueous) Start->Isolated Unstable NoBase No Base Added (Direct Coupling) Start->NoBase Protonated Success Desired Amide Product InSitu->Success Nucleophilic Attack Fail1 Ring-Opening & Polymerization Isolated->Fail1 Degradation Fail2 Unreactive Ammonium Cation NoBase->Fail2 No Reaction

Reaction pathways for Piperidin-2-amine dihydrochloride under various conditions.

Part 4: Experimental Protocol (Solution-Phase HATU Coupling)

To ensure scientific integrity, this protocol is designed as a self-validating system. By pre-activating the carboxylic acid before neutralizing the amine, you guarantee that the highly unstable Piperidin-2-amine free base is consumed by the electrophile the exact moment it is generated, preventing degradation[3].

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • Piperidin-2-amine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq total)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Electrophile Pre-Activation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Primary Base Addition: Add DIPEA (1.5 eq) to the acid mixture. Stir at room temperature for 15–30 minutes. The solution will typically undergo a color change (often turning yellow), indicating the successful formation of the active OAt-ester[1].

  • Amine Suspension: In a separate, dry vial, suspend Piperidin-2-amine dihydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • In Situ Neutralization & Coupling: Add the remaining DIPEA (2.5 eq) directly to the amine suspension to liberate the free base. Immediately transfer this neutralized amine solution dropwise into the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the combined reaction mixture at room temperature for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS.

  • Work-up: Once complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt) and brine. Crucial Note: Do not use acidic washes (e.g., 1M HCl) if your final product contains basic nitrogen centers, as this will pull your product into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to purification via flash column chromatography.

References
  • Aminopiperidine based complexes for lactide polymerisation. SciSpace. Available at:[Link]

Sources

Purification methods for Piperidin-2-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of Piperidin-2-amine (2-aminopiperidine) reaction mixtures. It addresses the unique stability challenges of this hemiaminal structure, providing workflows for isolation, impurity removal, and salt formation.

Topic: Purification & Isolation of Piperidin-2-amine (2-Aminopiperidine) Document ID: TS-PUR-PIP2A-001 Status: Active Last Updated: March 2026

⚠️ Critical Stability Warning: The Hemiaminal Trap

Before proceeding, you must recognize that Piperidin-2-amine is a cyclic hemiaminal .

  • Free Base Instability: In its free base form, the compound is prone to eliminating ammonia to form 2,3,4,5-tetrahydropyridine (a cyclic imine), which subsequently trimerizes or polymerizes.

  • Operational Directive: Do NOT attempt to isolate or store the free base as a neat oil/solid unless absolutely necessary for immediate downstream use. Always target the acid salt form (e.g., Dihydrochloride) for stable isolation and purification.

Part 1: Strategic Purification Workflow

The following decision tree outlines the standard operating procedure (SOP) for processing crude reaction mixtures (typically from the catalytic hydrogenation of 2-aminopyridine).

Workflow Diagram: Isolation & Purification

PurificationWorkflow Start Crude Reaction Mixture (H2/Catalyst/Solvent) Filter Step 1: Catalyst Filtration (Celite/Membrane) Start->Filter Remove Pd/C or Ni Acidify Step 2: Acidification (Add HCl to pH < 2) Filter->Acidify Stabilize Wash Step 3: Impurity Extraction (Wash aq. phase with DCM) Acidify->Wash Remove neutral non-polars Basify Step 4: Selective pH Adjustment (Adjust to pH 8.0 - 9.0) Wash->Basify Target Separation pH ExtractImp Step 5: Remove Pyridines (Extract into Organic Phase) Basify->ExtractImp Pyridine becomes neutral Aqueous Aqueous Phase (Contains Product Salt) ExtractImp->Aqueous Product remains charged Lyophilize Step 6: Water Removal (Lyophilization/Vac Distillation) Aqueous->Lyophilize Crystallize Step 7: Recrystallization (EtOH/EtOAc) Lyophilize->Crystallize Final Pure Piperidin-2-amine Dihydrochloride Crystallize->Final

Figure 1: Strategic workflow for the isolation of Piperidin-2-amine salts, prioritizing the removal of aromatic impurities via pH-controlled extraction.

Part 2: Troubleshooting & FAQs

Section A: Removal of Starting Material (2-Aminopyridine)

Q: My product is contaminated with unreacted 2-aminopyridine. Silica chromatography is not separating them well. What should I do?

A: Silica chromatography is often ineffective due to the high polarity and tailing of both amines. Instead, exploit the significant pKa difference between the aromatic pyridine and the aliphatic piperidine.

CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][][10][11][12] pKa (Conjugate Acid)Charge at pH 8.5Solubility at pH 8.5
Piperidin-2-amine Cyclic Aliphatic Amine~11.0 (Ring N)Positive (+) Water Soluble
2-Aminopyridine Aromatic Amine~6.8 (Ring N)Neutral (0) Organic Soluble

Protocol:

  • Bring the crude aqueous mixture to pH 8.5–9.0 using NaOH or Carbonate.

  • Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Mechanism:[][12][13] At this pH, the impurity (2-aminopyridine) is deprotonated and partitions into the organic layer. The product (Piperidin-2-amine) remains protonated and stays in the water.

  • Retain the Aqueous Phase .

  • Acidify the aqueous phase with HCl (to pH < 2) and evaporate/lyophilize to obtain the crude product salt.

Section B: Handling the "Sticky Oil"

Q: After evaporating the solvent, I obtained a dark, sticky oil that smells of ammonia. Is my product decomposing?

A: Yes. The ammonia smell indicates the free base is eliminating ammonia to form the imine.

  • Immediate Action: Redissolve the oil in ethanol or methanol immediately.

  • Stabilization: Add 2.2 equivalents of HCl (in dioxane or ether) to convert it to the dihydrochloride salt .

  • Purification: Induce crystallization by adding an antisolvent (e.g., Ethyl Acetate or Diethyl Ether) to the alcoholic solution. The salt should precipitate as a stable white solid.

Section C: Chromatographic Issues

Q: I must use chromatography for final polishing. The peaks are tailing severely.

A: Standard silica has acidic silanol groups that bind strongly to the basic amine, causing tailing. Solution 1: Amine-Modified Silica Use "Basic Alumina" or commercially available amine-functionalized silica cartridges (e.g., NH2-silica). Solution 2: Mobile Phase Modifier If using standard silica, the mobile phase must contain a basic modifier.

  • Recommended System: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .

  • Ratio: Start with 90:9:1. The base competes for silanol sites, sharpening the peak.

Section D: Carbonate Purification "Trick"

Q: I read about using CO2 for purification. Does that work here?

A: Yes, this is a classic method for separating strong amine bases from weaker ones (like pyridines). Protocol:

  • Dissolve the crude mixture in dry toluene or xylene (if solubility permits, or a minimal amount of dry ethanol).

  • Bubble dry CO2 gas through the solution.

  • Result: Piperidin-2-amine (strong base) will react to form an insoluble carbamate/carbonate salt which precipitates. Pyridine (weak base) does not react and remains in solution.

  • Filter the solid precipitate.

  • Recover the product by dissolving the solid in aqueous acid (decarboxylates the carbamate).

Part 3: Analytical Verification

When verifying purity, standard NMR solvents (CDCl3) may be acidic enough to affect the chemical shift or stability of the free base.

Recommended Analytical Setup:

MethodCondition / SolventPurpose
1H NMR D2O (for salts) or DMSO-d6 D2O exchanges amine protons, simplifying the spectrum. Confirm absence of aromatic protons (7.0–8.5 ppm region).
HPLC C18 Column with Ion PairingUse a buffer (e.g., 0.1% TFA or Formic Acid). The acidic mobile phase keeps the amine protonated and stable.
TLC Ninhydrin Stain Piperidin-2-amine stains deeply purple/red. Pyridines are often UV active but stain poorly.

References

  • Source: U.S. Patent 5,374,728. "Process for the preparation of 2-aminomethylpiperidine" (Analogous reduction chemistry).
  • Source: U.S. Patent 2,868,793. "Purification of piperidines" (CO2 separation method).
  • Tautomeric Stability of 2-Aminopyridines/Piperidines

    • Source:Journal of Physical Chemistry A. "Photoinduced amino-imino tautomerism...".
    • URL:[Link]

  • General Properties of Piperidin-2-amine

    • Source: PubChem Compound Summary for CID 421842.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Regioselective Acylation of 2-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Aminopiperidine is a highly versatile but challenging building block in drug development. Because it possesses both an exocyclic primary amine (at C2) and an endocyclic secondary amine, achieving high regioselectivity during acylation requires precise control over reaction kinetics, thermodynamics, and steric environments.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions such as diacylation, incorrect regioselectivity, and ring-opening degradation.

Quick Reference Troubleshooting Matrix

Before diving into complex mechanistic adjustments, consult this matrix to identify the root cause of your observed side reactions and implement immediate corrective actions.

Observed IssueMechanistic CauseRecommended Corrective Action
Diacylation (Over-reaction) Excess highly reactive electrophile (e.g., acyl chloride) combined with unoptimized pH allows both nitrogens to act as competing nucleophiles.Switch to active esters (e.g., NHS-esters) or strictly control stoichiometry to 0.95 eq at -78 °C.
Acylation at Wrong Nitrogen Competing steric vs. electronic effects. The secondary amine is more basic; the primary amine is less sterically hindered.For primary acylation: Use pH ~9.5 to protonate the secondary amine. For secondary acylation: Use MIBK temporary imine protection.
Ring-Opening / Degradation 2-Aminopiperidine contains an aminal-like C2-N bond which is highly sensitive to harsh aqueous acids or elevated temperatures.Avoid prolonged heating in strong aqueous acids. Perform deprotections under mild, anhydrous conditions (e.g., TFA in DCM at 0 °C).

Quantitative Data: Regioselectivity Profiles

The choice of acylating agent and reaction conditions directly dictates the regiochemical outcome. The table below summarizes the expected product distribution based on the chosen methodology, demonstrating the causality between experimental design and selectivity.

Acylating StrategyReaction ConditionsPrimary Amine Acylation (%)Secondary Amine Acylation (%)Diacylation (%)
Standard Acyl Chloride 1.1 eq R-COCl, Et₃N, DCM, 25 °C~40%~40%~20%
NHS-Active Ester 1.0 eq NHS-Ester, pH 9.5 buffer, 25 °C>95% <5%<1%
MIBK Imine Protection 1. MIBK reflux; 2. R-COCl; 3. H₂O<2%>95% <1%

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a complex mixture of mono- and diacylated products when using standard acyl chlorides?

Answer: This is a classic kinetic vs. thermodynamic competition. The primary exocyclic amine is less sterically hindered, making it kinetically favorable for nucleophilic attack. However, the endocyclic secondary amine is more basic ()[1]. When using highly reactive electrophiles like acyl chlorides with a non-nucleophilic base (e.g., Et₃N), the reaction proceeds too rapidly to discriminate between the two centers. This lack of a thermodynamic sink leads to poor regiocontrol and inevitable diacylation.

FAQ 2: How do I selectively acylate the exocyclic primary amine without modifying the piperidine ring?

Answer: The most robust method is to exploit the inherent pKa differential by using a pH-controlled aqueous/organic biphasic system alongside mild acylating agents like [2]. At a pH of ~9.5, the more basic secondary amine remains predominantly protonated (and thus nucleophilically deactivated), while a significant fraction of the primary amine is unprotonated and free to react. This acts as a self-validating system: any unprotonated secondary amine that reacts is a minor pathway because the bulk equilibrium constantly drives toward primary amine acylation.

pH_Reactivity Base 2-Aminopiperidine (Pri-N pKa ~9.5, Sec-N pKa ~11) Low_pH pH < 8 Both Amines Protonated Base->Low_pH Mid_pH pH ~9.5 - 10 Sec-Amine Protonated Pri-Amine Free Base->Mid_pH High_pH pH > 11.5 Both Amines Free Base->High_pH NoReact No Acylation (Deactivated) Low_pH->NoReact PriReact Selective Primary Acylation (High Regiocontrol) Mid_pH->PriReact DiReact Diacylation / Mixtures (Poor Selectivity) High_pH->DiReact

Causality of pH control on the regioselective acylation of 2-aminopiperidine.

FAQ 3: My synthetic route requires acylation of the endocyclic secondary amine. How can I protect the primary amine efficiently?

Answer: You can utilize a highly efficient, self-validating temporary protection strategy using [3]. Refluxing 2-aminopiperidine in MIBK forms a transient Schiff base (imine) exclusively at the primary amine. This sterically blocks the primary nitrogen and removes its nucleophilic protons. The secondary amine can then be acylated with standard reagents. Mild aqueous hydrolysis during the workup cleaves the imine, revealing the free primary amine. This completely bypasses the need for multi-step Boc/Cbz protection-deprotection cycles.

MIBK_Workflow Start 2-Aminopiperidine (Starting Material) Imine Imine Intermediate (Primary N Protected) Start->Imine MIBK, Reflux (-H2O) Acyl N-Acyl Imine (Secondary N Acylated) Imine->Acyl Acylating Agent Base Product Target Product (Sec-Acyl, Pri-Free) Acyl->Product H2O, Mild Acid (Hydrolysis)

Workflow for secondary amine acylation using MIBK temporary protection.

FAQ 4: I observed significant product degradation and ring-opening during deprotection. What causes this?

Answer: The C2-N bond in 2-aminopiperidine shares structural characteristics with [4]. Under harsh aqueous acidic conditions (e.g., 6M HCl at reflux) or extreme basic conditions at elevated temperatures, the piperidine ring can spontaneously open to form an acyclic amino-aldehyde or imine intermediate. To prevent this causality, ensure that any deprotection steps are performed under mild, strictly anhydrous conditions (e.g., TFA in DCM at 0 °C) or utilize protecting groups that can be cleaved via neutral hydrogenolysis (e.g., Cbz groups).

Validated Experimental Protocols

Protocol A: Regioselective Acylation of the Primary Amine (NHS-Ester Method)

This protocol relies on thermodynamic pH control to deactivate the secondary amine.

  • Preparation: Dissolve 2-aminopiperidine (1.0 eq) in a 1:1 mixture of THF and 0.1 M sodium bicarbonate aqueous buffer. Adjust the pH of the aqueous layer strictly to 9.5 using dilute NaOH or HCl.

  • Cooling: Cool the biphasic mixture to 0 °C under vigorous magnetic stirring to ensure maximum interfacial surface area.

  • Acylation: Dissolve the desired NHS-ester (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Extract the product with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective Acylation of the Secondary Amine (MIBK Temporary Protection)

This protocol utilizes a self-validating steric shield to prevent primary amine reactivity.

  • Imine Formation: Suspend 2-aminopiperidine (1.0 eq) in methyl isobutyl ketone (MIBK) (10 volumes relative to substrate weight).

  • Dehydration: Add anhydrous sodium carbonate (1.5 eq) and heat the mixture to reflux (approx. 116 °C) for 4 hours. Use a Dean-Stark trap to continuously remove water, driving the imine formation to completion.

  • Acylation: Cool the mixture to 0 °C. Add the desired acyl chloride (1.05 eq) dropwise over 15 minutes.

  • Propagation: Stir the mixture at room temperature for 2 hours to ensure complete acylation of the unprotected secondary amine.

  • Hydrolysis: Add 1 M aqueous HCl until the aqueous phase reaches pH ~3. Stir vigorously for 1 hour at room temperature to hydrolyze the temporary imine protecting group.

  • Isolation: Separate the layers. Basify the aqueous layer with 2 M NaOH to pH 10 and extract the liberated primary amine product with dichloromethane (3 × 20 mL). Dry and concentrate the organic phase.

References

Sources

Technical Support Center: Handling the Hygroscopic Properties of Piperidin-2-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Piperidin-2-amine salts. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable, yet often challenging, chemical entities. The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] However, their salt forms, particularly aminopiperidines, can exhibit significant hygroscopicity—a tendency to absorb moisture from the atmosphere.[4][5]

This moisture uptake is not a trivial matter; it can profoundly impact the physicochemical properties of an Active Pharmaceutical Ingredient (API), including its stability, flowability, and dissolution rate.[4][5][6][7] Consequently, managing hygroscopicity is a critical aspect of successful drug development, from early-stage research to final formulation.[6][8]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to handle Piperidin-2-amine salts effectively and ensure the integrity of your research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic Piperidin-2-amine salts. Each issue is presented with potential causes and actionable solutions, grounded in established scientific principles.

Issue 1: The solid material has become clumpy, caked, or is difficult to weigh accurately.
  • Root Cause Analysis: This is the most common manifestation of hygroscopicity.[9][10] When a hygroscopic powder absorbs atmospheric moisture, the adsorbed water acts as a liquid bridge between particles, leading to the formation of agglomerates.[4] In severe cases, the solid may even deliquesce, or dissolve in the absorbed water. This change in physical form compromises accurate weighing and handling.[11]

  • Solution Pathway:

    • Immediate Action (Controlled Environment): If you observe clumping, immediately transfer the material to a controlled environment with low relative humidity (RH). This can be a glove box with an inert atmosphere (nitrogen or argon) or a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[12][13][14] Handling the material under these conditions will prevent further moisture uptake.[14]

    • Remediation (Drying): If the material has already absorbed a significant amount of moisture, drying may be necessary. It is crucial to first determine the thermal stability of your specific Piperidin-2-amine salt.

      • Vacuum Oven Drying: This is a preferred method as it allows for drying at lower temperatures, reducing the risk of thermal degradation.[15][16]

      • Lyophilization (Freeze Drying): For highly heat-sensitive materials, lyophilization can be employed to remove water via sublimation.[15][16]

    • Preventative Strategy: The best approach is prevention. Always store Piperidin-2-amine salts in tightly sealed containers, preferably in a desiccator or a controlled humidity cabinet.[17] For particularly sensitive compounds, consider using packaging with a low water vapor permeation rate.[7]

Issue 2: Inconsistent results in biological or chemical assays.
  • Root Cause Analysis: The presence of water can significantly impact experimental outcomes.

    • Inaccurate Concentration: If the material has absorbed water, its actual weight will be higher than the weight of the active compound. This leads to the preparation of solutions with a lower-than-intended concentration, affecting dose-response curves and other concentration-dependent assays.

    • Chemical Degradation: Water can act as a reactant, promoting hydrolysis or other degradation pathways.[9] This is particularly relevant for salts of APIs, where the stability of the compound is paramount.[8]

  • Solution Pathway:

    • Quantify Water Content: Before preparing solutions for critical experiments, it is essential to determine the water content of your material. The most accurate and widely used method for this is Karl Fischer titration , which is specific for water and can detect levels from ppm to 100%.[18][][20]

    • Adjust Mass Accordingly: Once the water content is known, you can correct the mass of the material to be weighed to ensure you are using the correct amount of the active compound.

    • Stability Studies: Conduct stress testing under elevated humidity conditions to understand the degradation pathways of your specific Piperidin-2-amine salt.[8][21] This information is crucial for establishing appropriate storage and handling conditions. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[21][22][23]

Issue 3: Poor powder flow during formulation or processing.
  • Root Cause Analysis: Moisture absorption increases inter-particle attractive forces, leading to poor flowability.[4][5][24] This can cause significant issues during manufacturing processes such as tableting and capsule filling, leading to variations in dosage uniformity.[5][9]

  • Solution Pathway:

    • Environmental Control: Manufacturing and processing should be conducted under controlled humidity conditions.[5][7] This often involves the use of dehumidifiers to maintain a low RH in the processing area.[5]

    • Formulation Strategies:

      • Excipient Selection: Incorporate excipients that can mitigate the effects of hygroscopicity. For example, glidants can improve powder flow, and certain fillers can act as moisture scavengers.

      • Granulation: Wet or dry granulation can be used to create larger, more uniform particles with improved flow properties.

      • Coating: Applying a moisture-barrier film coating to the final dosage form can protect the hygroscopic active ingredient from the environment.[7][25]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes Piperidin-2-amine salts, in particular, susceptible to hygroscopicity?

The hygroscopicity of a salt is influenced by the properties of both the cation and the anion. The piperidine ring itself contains a nitrogen atom that can participate in hydrogen bonding. The amine group at the 2-position, along with the protonated nitrogen in the ring (in the salt form), provides multiple sites for hydrogen bonding with water molecules. The specific counter-ion (e.g., hydrochloride, sulfate) also plays a significant role in the overall hygroscopicity of the salt.

Q2: How can I quickly assess if a new batch of a Piperidin-2-amine salt is hygroscopic?

A simple, qualitative assessment can be done by placing a small, weighed amount of the powder on a watch glass in an open environment and monitoring its weight over time. A significant increase in weight indicates hygroscopicity. For a more quantitative and controlled assessment, Dynamic Vapor Sorption (DVS) analysis is the industry-standard technique. DVS measures the mass of a sample as a function of relative humidity at a constant temperature, providing a detailed sorption/desorption profile.

Q3: Are there alternatives to forming salts if hygroscopicity is a major issue?

Yes. If the hygroscopicity of a salt form proves to be an insurmountable challenge for development, several alternative solid-state forms can be explored:

  • Polymorphs: Different crystalline forms of the same compound can exhibit different physical properties, including hygroscopicity.[6][26][27] A comprehensive polymorph screen may identify a more stable, less hygroscopic form.[26]

  • Co-crystals: These are crystalline structures composed of the API and a co-former molecule in a stoichiometric ratio. Co-crystallization can be used to modify the physicochemical properties of an API, including its hygroscopicity and solubility.[7][25]

  • Amorphous Forms: While often more soluble, amorphous forms are typically more hygroscopic and less stable than their crystalline counterparts, so this is a less common strategy for mitigating hygroscopicity.[6]

Q4: What are the regulatory expectations regarding hygroscopicity for a new drug substance?

Regulatory bodies like the FDA and EMA, following ICH guidelines, expect a thorough characterization of the drug substance's solid-state properties.[21][23] This includes an assessment of its hygroscopicity. Stability testing must be conducted under various temperature and humidity conditions to establish a retest period and recommended storage conditions.[21][28][29] Any significant changes in physical or chemical properties due to moisture uptake must be documented and addressed.[21]

Section 3: Experimental Protocols & Data

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of a Piperidin-2-amine salt using a volumetric Karl Fischer titrator.

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Fill the burette with a standardized Karl Fischer reagent of a known titer.

    • Condition the solvent in the titration vessel by titrating to a stable, anhydrous endpoint.

  • Sample Preparation & Introduction:

    • Accurately weigh a suitable amount of the Piperidin-2-amine salt. The sample size will depend on the expected water content.

    • Quickly and carefully introduce the sample into the titration vessel, minimizing exposure to atmospheric moisture.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation:

    • The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titer of the reagent, and the sample weight.

Data Summary: Hygroscopicity Classification

The following table, adapted from established pharmaceutical classification schemes, can be used to categorize the hygroscopicity of a material based on its moisture uptake at a specified relative humidity (RH) and temperature.

Hygroscopicity ClassWater Uptake at 25°C / 80% RH after 24 hoursTypical Observations
Class 1: Non-hygroscopic < 0.2% w/wNo significant change in appearance or handling.
Class 2: Slightly hygroscopic ≥ 0.2% and < 2% w/wPowder remains free-flowing.
Class 3: Moderately hygroscopic ≥ 2% and < 15% w/wPowder may begin to form clumps.
Class 4: Very hygroscopic ≥ 15% w/wSignificant clumping, caking, or deliquescence.

Section 4: Visual Workflows

Diagram 1: Decision Tree for Handling a New Batch of Piperidin-2-amine Salt

This workflow outlines the logical steps a researcher should take when receiving and initially characterizing a new Piperidin-2-amine salt.

HandlingWorkflow A Receive New Batch of Piperidin-2-amine Salt B Visual Inspection (Free-flowing powder?) A->B L Clumped or Caked B->L No M Free-flowing B->M Yes C Proceed with Caution: Potential Hygroscopicity D Store in Desiccator Immediately C->D E Determine Water Content (Karl Fischer Titration) D->E F Is Water Content > 0.5%? E->F G Drying Required? (Check Thermal Stability) F->G Yes H Proceed with Experiment (Correct for water content) F->H No I Dry under Vacuum (If thermally stable) G->I J Handle in Glove Box (If not stable) G->J K Re-test Water Content I->K J->H K->H L->C M->D

Caption: Workflow for initial handling and assessment of a new salt.

Diagram 2: Troubleshooting Experimental Inconsistency

This diagram illustrates the process for diagnosing and resolving inconsistent experimental results that may be linked to the hygroscopic nature of the reagent.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed Check1 Was the reagent handled in a controlled environment? Start->Check1 Check2 Determine Water Content of the Stock Material (Karl Fischer) Check1->Check2 Yes Action1 Implement Controlled Handling (Glove Box / Desiccator) and Repeat Experiment Check1->Action1 No Check3 Is Water Content Significant? Check2->Check3 Action2 Recalculate Concentrations Based on Actual Water Content Check3->Action2 Yes Action3 Investigate Chemical Stability: Run Degradation Studies (e.g., LC-MS) Check3->Action3 No (Water content is low) Action1->Start Resolve Repeat Experiment with Corrected Concentrations Action2->Resolve End Issue Resolved Resolve->End

Caption: Diagnostic workflow for troubleshooting inconsistent results.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]

  • Jil-Rani, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 206-213. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. Available at: [Link]

  • CPMP/ICH/2736/99. (2003). ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. Triclinic Labs. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

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  • PowderTechnology.info. (2025). Measuring Hygroscopicity in Food Powders: Why It Matters More Than You Think. PowderTechnology.info. Available at: [Link]

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  • Chan, Y. H., & Tiew, C. Y. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review, 24(1), 54-57.
  • Precisa. (n.d.). Moisture Content Determination in 3 Steps. Precisa. Available at: [Link]

  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Available at: [Link]

  • Kuranov, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Available at: [Link]

  • Vlasov, S. V., et al. (2020). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. Measurement Techniques, 63(5), 391-399. Available at: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? HepatoChem. Available at: [Link]

  • Lee, B. H., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2955-2959. Available at: [Link]

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Technical Support Center: Optimizing Recrystallization of Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Piperidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this challenging compound. As a highly polar, salt-like molecule, Piperidin-2-amine dihydrochloride presents unique purification challenges that require a nuanced approach to solvent selection and process optimization.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the scientific principles and practical methodologies needed to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Piperidin-2-amine dihydrochloride so difficult to recrystallize using standard organic solvents?

Piperidin-2-amine dihydrochloride is essentially an organic salt. The presence of two protonated amine groups makes the molecule extremely polar and gives it a high lattice energy, similar to inorganic salts. According to the principle of "like dissolves like," highly polar solutes require highly polar solvents to dissolve.[1][2] Most common, less-polar organic solvents like hexanes, toluene, or ethyl acetate are unable to overcome the strong ionic interactions within the crystal lattice, leading to very low solubility even at high temperatures.[3]

Conversely, very polar protic solvents like water or methanol may dissolve the compound readily, but often the solubility is too high even at cold temperatures, resulting in poor recovery upon cooling.[3] The key is to find a solvent or solvent system that provides a steep solubility curve: high solubility when hot and low solubility when cold.

Q2: What are the ideal characteristics of a single solvent for recrystallizing this compound?

An ideal single solvent for Piperidin-2-amine dihydrochloride should meet the following criteria:

  • High Solubility at Elevated Temperatures: The solvent must be capable of fully dissolving the compound near its boiling point.[3]

  • Low Solubility at Low Temperatures: To ensure good recovery, the compound's solubility should drop significantly upon cooling to room temperature or 0-4 °C.[3]

  • Boiling Point Considerations: The solvent's boiling point should be lower than the melting point of Piperidin-2-amine dihydrochloride to prevent the compound from "oiling out" (melting before it dissolves).[2][4]

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should be volatile enough to be easily removed from the final crystals during drying.[1]

For a highly polar salt like this, short-chain alcohols such as ethanol or isopropanol are often the best starting points for single-solvent system screening.

Q3: What is a mixed-solvent system and why is it often necessary for compounds like this?

A mixed-solvent system, or solvent-antisolvent system, is a combination of two miscible solvents with opposing solubility characteristics for the compound.[5]

  • The "Solvent": A polar solvent in which Piperidin-2-amine dihydrochloride is highly soluble (e.g., ethanol, methanol, water).

  • The "Antisolvent": A less-polar solvent in which the compound is insoluble or poorly soluble (e.g., ethyl acetate, diethyl ether, acetone).[6][7]

This approach is highly effective for amine hydrochlorides.[8][9] You first dissolve the compound in a minimum amount of the hot "solvent" and then slowly add the "antisolvent" until the solution becomes cloudy (the point of saturation).[10] A few drops of the "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This technique allows for fine-tuning of the solution's polarity to create the ideal conditions for slow, selective crystal growth.[11]

Section 2: Troubleshooting Guide: Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem when the compound is highly impure or when its melting point is lower than the boiling point of the solvent.[4][12]

Causes and Solutions:

  • High Impurity Load: Impurities can depress the melting point of your compound.

    • Solution: Consider a pre-purification step like a charcoal treatment if colored impurities are present, or an initial wash to remove highly soluble impurities.

  • Solubility is Too High: The compound may be coming out of solution at a temperature above its melting point.

    • Solution 1: Re-heat the solution until the oil dissolves completely. Add a small amount of additional "solvent" (if in a mixed system) or switch to a slightly less powerful solvent system to increase the total volume and keep the compound soluble for longer during cooling.[12]

    • Solution 2: Slow down the cooling process. A slower rate of cooling gives molecules more time to orient themselves into a crystal lattice. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[13]

Q5: I have very poor or no crystal yield after cooling. What should I do?

This is one of the most frequent issues and almost always points to one of two problems:[13]

Causes and Solutions:

  • Too Much Solvent: This is the most common reason for poor yield. If the solution is not saturated at the cold temperature, the compound will simply remain dissolved.[3]

    • Solution: Re-heat the solution and boil off a portion of the solvent to reduce the total volume. Allow it to cool again. If you have already filtered and collected a small amount of product, you can try to concentrate the mother liquor to recover a second crop of crystals.[12]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal nucleation has not started.[3][13]

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[3]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[3][7]

Q6: The purity of my compound did not improve after recrystallization. Why?

This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.

Causes and Solutions:

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[12]

    • Solution: Slow down the crystallization process. Use slightly more solvent than the minimum required and ensure the solution cools slowly and undisturbed.[12][14]

  • Incorrect Solvent Choice: The chosen solvent may not be effective at discriminating between your compound and the impurities.

    • Solution: You must perform a new solvent screen. Try solvents with different polarities or functional groups. For example, if an alcohol-ether system failed, consider an alcohol-ester or a protic-aprotic mixture.

Section 3: Advanced Solvent System Optimization

The key to successfully recrystallizing Piperidin-2-amine dihydrochloride lies in the systematic selection and optimization of a solvent system.

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying a suitable solvent system.

Caption: A workflow for selecting an optimal recrystallization solvent system.

Recommended Solvent Systems to Evaluate

Based on the high polarity of the dihydrochloride salt, the following systems are recommended starting points. A patent for a similar compound, N-aminopiperidine hydrochloride, successfully used an ethanol/ethyl acetate system.[8]

Solvent System (Solvent/Antisolvent)ClassRationale & Key Considerations
Ethanol / Ethyl Acetate Protic / Aprotic EsterExcellent Starting Point. Ethanol effectively solvates the salt, while ethyl acetate acts as a moderate-polarity antisolvent. Good balance and widely applicable.[8]
Isopropanol / Acetone Protic / Aprotic KetoneIsopropanol is less polar than ethanol, potentially offering a better solubility differential. Acetone is a strong, miscible antisolvent.[15]
Methanol / Dichloromethane Protic / HalogenatedMethanol has very high solvating power. Dichloromethane is a non-polar antisolvent. Use with caution due to volatility and potential for oiling out.
Water / Isopropanol Protic / ProticUse if the compound is extremely insoluble in all alcohols. Dissolve in a minimal amount of hot water, then add isopropanol as the antisolvent.

Section 4: Protocols & Workflows

Protocol 1: Mixed-Solvent Recrystallization using Ethanol/Ethyl Acetate

This protocol is a robust starting point for Piperidin-2-amine dihydrochloride.

  • Preparation: Place the crude Piperidin-2-amine dihydrochloride in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Dissolution: In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. Ensure the solution is at or near boiling.

  • Antisolvent Addition: Continue heating the solution. Slowly add warm ethyl acetate dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[10]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, you have a hot, saturated solution.[10]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[14]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate (the antisolvent) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Flowchart

If you encounter issues during the protocol, refer to the following diagnostic flowchart.

Caption: A troubleshooting flowchart for common recrystallization problems.

References

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved March 7, 2026, from [Link]

  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Controlling Crystal Size with Antisolvent Addition. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024). Journal of Chemical Engineering Research Updates. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Los Angeles. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved March 7, 2026, from [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). Wellesley College. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of South Florida. Retrieved March 7, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents.
  • Recrystallisation. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.
  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent. (n.d.). Google Patents.

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Resolving racemization issues with chiral Piperidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving racemization issues with chiral Piperidin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the stereochemical integrity of these critical building blocks. The following question-and-answer format provides in-depth troubleshooting advice, explains the underlying chemical principles, and offers validated protocols to ensure your experiments are successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final compound shows significant racemization after synthesis. What is the primary mechanism causing this?

Q: I've synthesized a derivative of piperidin-2-amine, but the enantiomeric excess (ee) is much lower than expected. What's happening at the molecular level?

A: The primary culprit behind the racemization of chiral piperidin-2-amine derivatives is the lability of the proton at the chiral center (C2). This carbon is alpha to the nitrogen atom, and its proton is susceptible to abstraction under certain conditions. The racemization typically proceeds through one of two main pathways:

  • Direct Enolization/Enolate-like Formation: In the presence of a base, the proton at the C2 position can be abstracted. This is particularly relevant if there is a carbonyl group or other electron-withdrawing group attached to the nitrogen (N1) or at the C2 position. This abstraction forms a planar intermediate, which can be an enolate or a similar resonance-stabilized carbanion. Subsequent reprotonation can occur from either face of this planar structure, leading to a mixture of both enantiomers.[1]

  • Iminium Ion-Enamine Tautomerism: The piperidine ring can exist in equilibrium with its enamine tautomer. This process is often catalyzed by acids or bases. The formation of the planar enamine intermediate results in the loss of stereochemical information at the C2 position. When the enamine tautomerizes back to the imine or piperidine ring, it can do so to form either enantiomer, resulting in racemization.

The stability of the chiral center is highly dependent on the substituents on the ring and the nitrogen atom, as well as the reaction conditions employed.

Issue 2: Racemization during N-Protecting Group Removal

Q: I've noticed a drop in optical purity specifically after deprotecting the nitrogen. Why does this happen and how can I prevent it?

A: This is a very common and critical issue. The conditions required to remove N-protecting groups are often harsh enough to induce racemization.

  • Acidic Deprotection (e.g., Boc group): Strong acids like trifluoroacetic acid (TFA) used to remove a tert-butyloxycarbonyl (Boc) group can catalyze the iminium ion-enamine tautomerism mentioned earlier. Even with milder conditions like 4M HCl in dioxane, a slight decrease in optical purity can be observed, highlighting the sensitivity of the C2 stereocenter.[1][2]

  • Basic Deprotection (e.g., Fmoc group): The use of piperidine to remove a 9-fluorenylmethyloxycarbonyl (Fmoc) group introduces a basic environment that can directly abstract the alpha-proton, leading to racemization via an enolate-like intermediate.[1]

Solutions & Mitigation Strategies:

  • Milder Deprotection Conditions: Instead of strong acids for Boc removal, consider using HCl in dioxane at a controlled low temperature (e.g., 0 °C) and for the minimum time necessary.[1] Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure.

  • Alternative Protecting Groups: Consider using protecting groups that can be removed under neutral or very mild conditions. For instance, a Carboxybenzyl (Cbz) group can be removed via catalytic hydrogenation, which is typically stereochemically benign.

  • Control of Base for Fmoc Removal: When removing an Fmoc group, adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress side reactions that may lead to racemization.[1][3]

  • Dissolve the N-Boc protected chiral piperidin-2-amine derivative in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (typically 2-3 equivalents).

  • Monitor the reaction progress closely using TLC or LC-MS (every 15-30 minutes).

  • Once the reaction is complete, immediately remove the solvent under reduced pressure at low temperature.

  • Proceed to the next step or neutralize the resulting hydrochloride salt to prevent prolonged exposure to the acidic environment.[1]

Issue 3: Choosing the Right Base and Solvent

Q: Which bases and solvents are "safest" to use with these compounds to avoid epimerization?

A: The choice of base and solvent is critical and can dramatically influence the rate of racemization.[4]

Base Selection: The strength and steric hindrance of the base are key factors.

  • Recommended: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP) in stoichiometric amounts.[1][5] These bases are less likely to abstract the sensitive alpha-proton due to their bulk. N-Methylmorpholine (NMM) is another good option as it is a weaker base than DIPEA.[5]

  • Use with Caution: Avoid strong, less hindered bases like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) whenever possible, as they are known to accelerate racemization.[6] If required, they should be used at low temperatures and in the minimum necessary amount.

Solvent Selection: Polar aprotic solvents are generally preferred for many reactions involving these derivatives.

  • Favorable Solvents: Solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) have been shown to be relatively favorable, with lower ratios of racemization to condensation reaction rates in peptide coupling studies.[4]

  • Unfavorable Solvents: Chloroform, dichloromethane (DCM), acetonitrile, and nitromethane can be unfavorable, showing exceptionally high rates of racemization compared to the desired reaction.[4] It's crucial to use anhydrous solvents, as water can facilitate side reactions.

ParameterCondition to Minimize RacemizationCondition that Promotes RacemizationRationale
Base Sterically hindered (DIPEA, TMP)[1][5]Strong, non-hindered (TEA, DBU)[6]Steric bulk prevents easy access to the C2 proton.
Solvent Polar aprotic (THF, DMF)[4]Halogenated (DCM, Chloroform)[4]Solvation effects can stabilize or destabilize the planar intermediate.
Temperature Low (0 °C to room temp)[1]Elevated temperaturesRacemization is a kinetically controlled process accelerated by heat.
Additives HOBt, HOAt, Oxyma (for couplings)[1]NoneForm active esters less prone to forming racemization-prone intermediates.[5]
Issue 4: Assessing Enantiomeric Purity Accurately

Q: How can I reliably measure the enantiomeric excess (ee) of my piperidin-2-amine derivative?

A: Accurate determination of ee is crucial for troubleshooting. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[7][8]

1. Chiral HPLC: This is the industry standard.[7][9] There are two main approaches:

  • Direct Method: The sample is analyzed directly on a Chiral Stationary Phase (CSP). Crown ether-based CSPs are particularly effective for the direct analysis of primary amines without derivatization.[10]

  • Indirect Method: The amine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column. This method can improve peak shape and detection sensitivity.[10][11]

2. Chiral SFC: SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[12] It often uses the same polysaccharide-based CSPs as HPLC but with supercritical CO2 as the primary mobile phase component.[12][13] For basic compounds like piperidines, alcohol modifiers and basic additives are typically required.[12]

  • Instrumentation: An analytical SFC system equipped with a backpressure regulator, column oven, and UV or MS detector.

  • Column: A common screening column like Chiralpak AD-H (150 mm x 4.6 mm i.d., 3 µm).

  • Mobile Phase:

    • A: Supercritical CO2

    • B (Modifier): Methanol containing 0.2% (v/v) Isopropylamine.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at a wavelength appropriate for your compound (e.g., 220 nm or 254 nm).

  • Analysis: Inject a small amount of your sample (and a racemic standard if available). The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[7]

Visual Guides

Mechanism of Racemization

racemization_mechanism cluster_chiral Chiral State cluster_planar Achiral Intermediate cluster_racemic Racemic Mixture Chiral_R (R)-Piperidine Derivative Planar_Intermediate Planar Enamine or Enolate-like Intermediate Chiral_R->Planar_Intermediate Base or Acid (Proton Abstraction) Planar_Intermediate->Chiral_R Protonation Chiral_S (S)-Piperidine Derivative Planar_Intermediate->Chiral_S Protonation

Caption: The pathway from a single enantiomer to a racemic mixture via a planar achiral intermediate.

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow Start Low Enantiomeric Excess (ee) Observed in Product Check_Step Identify Step with ee Loss: - Deprotection? - Coupling? - Workup/Purification? Start->Check_Step Deprotection Issue: Deprotection Step Check_Step->Deprotection Deprotection Coupling Issue: Coupling Step Check_Step->Coupling Coupling Purification Issue: Purification Step Check_Step->Purification Purification Solve_Deprotection Solution: - Use milder acid/base - Lower temperature - Reduce reaction time - Change protecting group Deprotection->Solve_Deprotection Solve_Coupling Solution: - Use hindered base (DIPEA/TMP) - Add HOBt/Oxyma - Lower temperature - Change solvent (try THF) Coupling->Solve_Coupling Solve_Purification Solution: - Avoid harsh pH - Use neutral chromatography conditions - Minimize exposure to heat Purification->Solve_Purification Verify Re-analyze ee by Chiral HPLC/SFC Solve_Deprotection->Verify Solve_Coupling->Verify Solve_Purification->Verify

Caption: A systematic approach to diagnosing and resolving racemization issues in your synthesis.

References

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives. Benchchem.
  • Avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
  • Comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
  • Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. PubMed. Available at: [Link]

  • What factors may cause racemization in acidic removal of Boc?. ResearchGate. Available at: [Link]

  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem.
  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: H2-AMINE-OPT-001 Topic: Hydrogenation Troubleshooting & Optimization

Introduction

Welcome to the Technical Support Center. You are likely here because your hydrogenation reaction—involving an amine substrate, product, or intermediate—has stalled or failed to initiate.

In drug development, amines are ubiquitous, but they are also notorious catalyst poisons. The challenge is often two-fold: reversible inhibition by the nitrogen lone pair and irreversible deactivation by halide counter-ions (if using amine salts). This guide moves beyond basic textbook advice to provide field-proven protocols for rescuing your reaction.

Module 1: Diagnostic Hub – Why Did My Reaction Stop?

Before altering conditions, you must diagnose the specific mode of failure. Amine poisoning typically manifests as a reaction that starts fast and stalls (product inhibition) or never starts (substrate/salt inhibition).

The Mechanism of Failure

Hydrogenation on heterogeneous catalysts (Pd/C, Pt/C) requires the metal surface to adsorb both hydrogen (as H*) and the substrate.

  • Competitive Adsorption (N-Inhibition): The nitrogen lone pair (

    
    ) binds strongly to the electron-deficient metal surface, physically blocking sites needed for 
    
    
    
    activation.
  • Halide Toxicity (The Silent Killer): If you are using an amine hydrochloride salt (R-NH

    
    ·HCl), the chloride ion (Cl
    
    
    
    ) is a potent catalyst poison. It binds to Pd/Pt sites with higher affinity than the alkene/alkyne substrate, effectively "capping" the catalyst.
Visualizing the Problem

The following diagram illustrates the competitive landscape on the catalyst surface.

CatalystPoisoning Catalyst Pd Active Site H2 H2 Gas H2->Catalyst Dissociative Adsorption (Required) Substrate Olefin/Imine (Substrate) Substrate->Catalyst Pi-Coordination (Required) Amine Amine (Lone Pair) Amine->Catalyst Reversible Blocking (Strong Binding) Halide Chloride Ion (Cl-) Halide->Catalyst Irreversible/Strong Poisoning

Figure 1: Competitive adsorption model showing how amines and halides block active Pd sites, preventing H2 and substrate access.

Module 2: Troubleshooting Protocols

Select the scenario that best matches your experimental setup.

Scenario A: You are using a Hydrochloride (HCl) Salt

Issue: The reaction is extremely slow or dead. Root Cause: Chloride ions (Cl


) are poisoning the catalyst.
The Fix:  Switch the counter-ion. Chloride is a coordinating anion; you need a non-coordinating anion.
Protocol: The Anion Exchange (HCl → MSA)

Methanesulfonic acid (MSA) or Sulfuric acid (


) salts are far superior for hydrogenation because sulfonate/sulfate anions do not bind strongly to Pd/Pt surfaces.
  • Free Base Generation:

    • Suspend your R-NH

      
      ·HCl substrate in DCM or EtOAc.
      
    • Wash with saturated aqueous NaHCO

      
       (2x).
      
    • Dry organic layer (

      
      ), filter, and concentrate to obtain the free base.
      
  • Resalt Formation (In-Situ):

    • Dissolve the free base in your hydrogenation solvent (e.g., MeOH).

    • Add 1.0–1.05 equivalents of Methanesulfonic Acid (MSA) .

    • Note: Avoid excess acid if your substrate is acid-sensitive.

  • Hydrogenate:

    • Add catalyst (e.g., 5-10 wt% Pd/C) and run the reaction.

Data Comparison: Anion Effect on Rate Relative rates of hydrogenation for aniline derivatives:

Counter-IonRelative RateCatalyst Status
Free Base 1.0 (Baseline)Moderate Inhibition (N-binding)
Hydrochloride (Cl

)
< 0.1 (Stalled)Severe Poisoning
Methanesulfonate (MSA) 1.5 - 2.0Activated (N-protonated, no Cl poison)
Sulfate (

)
1.4 - 1.8Activated
Scenario B: You are using the Free Amine

Issue: Reaction starts but slows down (product inhibition) or requires high catalyst loading. Root Cause: The amine product is binding to the catalyst. The Fix: Protonation or Catalyst Switching.

Option 1: Protonation Strategy

Run the reaction in acidic media to protonate the nitrogen (


). The ammonium species has no lone pair to donate to the metal.
  • Solvent System: MeOH/Acetic Acid (9:1) or MeOH with 1 eq. MSA.

  • Warning: Ensure your product is stable in acid.

Option 2: The "Pearlman's" Pivot

If Pd/C fails, switch to Pearlman’s Catalyst (20% Pd(OH)


/C) .
  • Why? Pearlman's catalyst is actually a core-shell structure (

    
    ).[1][2] It is more electron-deficient and often retains activity in the presence of amines better than standard Pd/C.
    
  • Activation: It usually requires no pre-reduction, but for difficult substrates, a brief purge with

    
     before adding substrate can help.
    

Module 3: Optimization & Decision Logic

Use the following flowchart to determine your next experimental step.

TroubleshootingFlow Start Reaction Stalled/Slow CheckSalt Are you using an Amine Salt? Start->CheckSalt CheckAnion Is the anion Halide (Cl, Br, I)? CheckSalt->CheckAnion Yes CheckCat Current Catalyst? CheckSalt->CheckCat No (Free Base) SwitchMSA PROTOCOL A: Switch to MSA or H2SO4 CheckAnion->SwitchMSA Yes (Critical Poison) CheckAnion->CheckCat No (Non-coordinating) SwitchPearl PROTOCOL B: Switch to Pd(OH)2/C (Pearlman's) CheckCat->SwitchPearl Using Pd/C Acidify Add 1 eq. HOAc or MSA CheckCat->Acidify Already using Pd(OH)2

Figure 2: Decision tree for optimizing hydrogenation conditions based on salt form and catalyst type.

Frequently Asked Questions (FAQs)

Q1: Can I just increase the pressure to overcome the poisoning? A: Sometimes, but it yields diminishing returns. Increasing


 pressure increases the concentration of surface hydrides, which can outcompete the amine for sites. However, if Chloride (Cl

) is present, pressure rarely works because the halide binding is too strong. Fix the chemistry (remove Cl

) before forcing the physics (pressure).

Q2: I'm using Dichloromethane (DCM) as a solvent. Is that a problem? A: It can be. While DCM is a good solvent for solubility, under hydrogenation conditions (especially at elevated temperatures >40°C), Pd/C can catalyze the hydrodehalogenation of DCM, generating trace HCl. This in situ HCl formation can poison your catalyst over time. If possible, switch to THF, MeOH, or EtOAc.

Q3: My substrate contains a sulfur moiety (Thioether/Thiophene). What now? A: Sulfur is an irreversible poison (worse than amines).

  • Strategy: You must use a higher catalyst loading (20-50 wt% or even 1:1 wt ratio).

  • Alternative: Switch to unpoisoned catalysts like Raney Nickel (which acts as its own sulfur scavenger) or Sulfided Platinum (Pt(S)/C) which is designed to be sulfur-resistant.

Q4: How do I clean the catalyst if I suspect poisoning? A: For heterogeneous catalysts like Pd/C, "cleaning" and reusing is rarely efficient in a research setting. The poison is often deep in the pore structure. It is more cost-effective to filter, recover the metal waste, and start fresh with optimized conditions (e.g., MSA salt).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on catalyst choice and poisoning mechanisms).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed rates of amine vs.
  • BenchChem Technical Support . (2025). Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems. Link (General principles of halide and sulfur poisoning).

  • University of Tokyo . (2021). Hydrogenation with Pd/C: Safety and Solvent Effects. Link (Solvent compatibility and DCM warnings).

  • ACS Publications . (2023).[3] Overcoming Deactivation of Amine-Based Catalysts. Journal of the American Chemical Society. Link (Mechanistic insights into amine deactivation).

  • Science and Technology Facilities Council (STFC) . (2015). The fine structure of Pearlman's catalyst. Link (Structural analysis of Pd(OH)2/C vs Pd/C).

Sources

Technical Support Center: Strategies for Drying Wet Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and drying Piperidin-2-amine dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome challenges associated with the hygroscopic nature of this compound, ensuring the integrity and reliability of your experimental outcomes.

Introduction: The Challenge of a Hygroscopic Amine Salt

Piperidin-2-amine dihydrochloride is a valuable building block in pharmaceutical and chemical synthesis. However, its pronounced hygroscopic nature—a strong tendency to absorb moisture from the atmosphere—presents significant handling challenges.[1][2][3] Samples can quickly become wet, oily, or clumpy, which complicates accurate weighing and can compromise reaction stoichiometry and overall experimental reproducibility. This guide provides a systematic approach to drying this compound, preserving its stability and ensuring its fitness for use.

A Safety Data Sheet (SDS) for a similar compound, (R)-3-Aminopiperidine dihydrochloride, explicitly states that the material is hygroscopic and must be stored under an inert gas and away from humid conditions.[4] Thermal decomposition can produce hazardous gases, including carbon monoxide, nitrogen oxides, and HCl gas.[4]

Frequently Asked Questions (FAQs)

Q1: Why did my crystalline Piperidin-2-amine dihydrochloride sample turn into a sticky solid or oily liquid after opening the container?

A: This is a classic sign of hygroscopicity. Piperidin-2-amine dihydrochloride is a salt that readily absorbs moisture from the air.[1][2] When exposed to ambient humidity, the dry powder will attract water molecules, causing it to deliquesce, or dissolve in the absorbed water, leading to the observed sticky or oily state. Proper storage in a desiccator or glovebox is critical to prevent this.[2][5]

Q2: I need to use the sample immediately for a reaction. What is the quickest way to dry a small amount?

A: For immediate, non-quantitative applications where trace moisture is tolerable, drying a small amount in a vacuum desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide) for several hours can be effective. However, this method may not remove all bound water. For moisture-sensitive reactions, a more rigorous drying protocol is required.

Q3: Can I simply heat the sample in a standard laboratory oven to dry it?

A: This is strongly discouraged. Amine salts can be thermally unstable and may decompose upon heating, especially in the presence of atmospheric oxygen.[1][4] A Safety Data Sheet for piperidine indicates a decomposition temperature above 100 °C.[6] Heating in a standard oven can lead to discoloration (yellowing or browning), indicating degradation. If thermal drying is necessary, it must be done under vacuum at a controlled, minimal temperature.

Q4: What are the visual signs of thermal decomposition during a drying process?

A: The primary visual cue is a color change, typically from a white or off-white solid to yellow or brown. Other signs include melting at a temperature below its known melting point, off-gassing, or the appearance of an unusual odor. Any significant color change warrants stopping the heating process immediately.

In-Depth Troubleshooting Guides

Scenario 1: The sample is a viscous oil or syrup and does not solidify.

This situation indicates a high water content, where the salt is fully dissolved in the absorbed moisture.

Root Cause Analysis:

The high concentration of water acts as a solvent, preventing the salt from crystallizing. Standard vacuum drying may be inefficient as the vapor pressure of water is relatively low at room temperature.

Recommended Solutions:
  • Azeotropic Distillation (For larger quantities, >1g): This is a highly effective method for removing water from thermally sensitive, soluble compounds.

  • Lyophilization (Freeze-Drying): The gold standard for removing water from heat-sensitive materials without thermal degradation.[7][8]

Protocol 1: Azeotropic Drying with Toluene

Principle: Toluene and water form a low-boiling azeotrope (84.1 °C), which allows for the removal of water at a temperature lower than the boiling point of water itself, minimizing thermal stress on the compound.[9][10]

Step-by-Step Methodology:

  • Place the wet Piperidin-2-amine dihydrochloride sample into a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of toluene to fully suspend the material.

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.

  • Continue the reflux until no more water collects in the trap.

  • Allow the apparatus to cool to room temperature.

  • Remove the remaining toluene under reduced pressure using a rotary evaporator.

  • Finish drying the resulting solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove residual toluene.

Self-Validation:

  • Confirm the removal of toluene and water via ¹H NMR spectroscopy in a deuterated solvent like DMSO-d₆ or D₂O.

  • Quantify final water content using Karl Fischer titration.[11][12][13]

Protocol 2: Lyophilization (Freeze-Drying)

Principle: Lyophilization removes water through sublimation—the direct transition of ice to vapor under vacuum.[7][8] This process avoids the liquid phase and high temperatures, making it ideal for preserving the integrity of the compound.

Step-by-Step Methodology:

  • Dissolve the wet sample in a minimal amount of high-purity water.

  • Transfer the solution to a lyophilizer flask. Do not fill the flask more than one-third full.

  • Freeze the solution completely. This can be done by slowly rotating the flask in a bath of dry ice/acetone or liquid nitrogen until a uniform frozen shell is formed.

  • Attach the frozen flask to the lyophilizer manifold. Ensure the vacuum is below 100 mTorr.

  • Run the lyophilizer until all the ice has sublimated, leaving a dry, fluffy powder. This may take several hours to days depending on the sample size.

  • Once dry, vent the lyophilizer with an inert gas like nitrogen and immediately transfer the sample to a sealed container inside a desiccator or glovebox.

Scenario 2: The sample is a solid but remains clumpy or sticky after drying in a vacuum desiccator.

This indicates that residual moisture is still present, likely due to insufficient vacuum or desiccant capacity.

Root Cause Analysis:

Standard desiccators may not provide a low enough partial pressure of water to thoroughly dry a highly hygroscopic material. The desiccant may also be saturated.

Recommended Solution: High-Vacuum Oven Drying

Principle: Combining moderate heat with a high vacuum (e.g., <1 Torr) significantly lowers the boiling point of water, accelerating its removal while minimizing the risk of thermal decomposition.

Protocol 3: High-Vacuum Oven Drying

Step-by-Step Methodology:

  • Place the sample in a shallow glass dish (e.g., a crystallization dish) to maximize the surface area.

  • Place the dish in a vacuum oven.

  • Begin pulling a vacuum on the oven. A cold trap (using liquid nitrogen or a dry ice/acetone bath) between the oven and the pump is highly recommended to protect the pump from moisture.

  • Once a deep vacuum is achieved, slowly increase the temperature to 40-50 °C. Do not exceed 60 °C without prior thermal stability data (e.g., from TGA/DSC analysis).

  • Dry for 12-24 hours. The duration will depend on the amount of sample and initial water content.

  • To stop, turn off the heat and allow the oven to cool completely to room temperature before releasing the vacuum.

  • Backfill the oven with an inert gas (Nitrogen or Argon) before opening to prevent immediate moisture re-absorption.

  • Quickly transfer the sample to a sealed vial and store it in a desiccator.

Data Summary and Method Comparison

Drying MethodOperating Temp.Time RequiredEfficacyProsCons
Vacuum Desiccator Ambient12-48+ hoursLow to MediumSimple setup, no heat required.Slow; may be incomplete for very wet samples.
High-Vacuum Oven 40-50 °C12-24 hoursHighFaster than a desiccator; highly effective.Requires specialized equipment; risk of decomposition if overheated.
Azeotropic Distillation ~85 °C (Toluene)4-8 hoursVery HighExcellent for removing high water content.Introduces an organic solvent that must be removed.
Lyophilization < 0 °C24-72 hoursVery HighNo thermal stress; yields a fine, easy-to-handle powder.[7]Requires specialized equipment; time-consuming.

Visualization of Decision-Making Workflow

The following diagram outlines a logical workflow for selecting the appropriate drying strategy based on the initial state of your Piperidin-2-amine dihydrochloride sample.

DryingStrategy Start Start: Wet Sample SampleState Assess Sample State Start->SampleState IsOily Oily or Syrupy? SampleState->IsOily High Moisture IsSolid Clumpy or Sticky Solid? SampleState->IsSolid Low-Medium Moisture Azeotrope Azeotropic Distillation (Protocol 1) IsOily->Azeotrope Yes (>1g, not heat sensitive) Lyophilize Lyophilization (Protocol 2) IsOily->Lyophilize Yes (Heat sensitive) HighVac High-Vacuum Oven (Protocol 3) IsSolid->HighVac Yes (Moisture-sensitive use) Desiccator Vacuum Desiccator (Quick Drying) IsSolid->Desiccator Yes (Non-critical use) End Dry, Crystalline Product Azeotrope->End Lyophilize->End HighVac->End Desiccator->End Store Store in Desiccator or Glovebox End->Store

Sources

Validation & Comparative

In-Depth 1H NMR Spectrum Analysis of Piperidin-2-amine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by cyclic aminals and their salts. Piperidin-2-amine dihydrochloride (CAS 1159813-98-5) is a critical building block in pharmaceutical synthesis and catalyst design [1]. However, because the free base form (2-aminopiperidine) is a cyclic hemiaminal that can undergo ring-chain tautomerism, isolating it as a dihydrochloride salt is mechanistically necessary to lock the piperidinium ring into a stable, analyzable conformation.

This guide objectively compares the 1H NMR spectral characteristics of Piperidin-2-amine dihydrochloride against different solvent environments and structural isomers, providing researchers with a self-validating framework for structural elucidation and purity assessment.

Part 1: The Causality of NMR Solvent Selection (D2O vs. DMSO-d6)

In NMR spectroscopy, the solvent is not merely a passive dissolution medium; it actively dictates the observable molecular state. For highly polar, poly-protonated salts like Piperidin-2-amine dihydrochloride, the choice between Deuterium Oxide (D2O) and Deuterated Dimethyl Sulfoxide (DMSO-d6) fundamentally alters the spectral readout.

  • D2O (Deuterium Oxide): D2O drives rapid H/D exchange. The five acidic protons (two on the ring nitrogen, three on the exocyclic amine) exchange with deuterium, merging into the residual HOD peak (~4.79 ppm). This causality simplifies the spectrum, allowing for unobstructed integration of the aliphatic C-H backbone.

  • DMSO-d6: DMSO-d6 slows down proton exchange through strong hydrogen bonding. This allows the observer to quantify the exchangeable ammonium and piperidinium protons (typically appearing as broad signals between 8.0–9.5 ppm), which is critical for validating the exact stoichiometry of the dihydrochloride salt.

Table 1: Expected 1H NMR Chemical Shifts (D2O vs. DMSO-d6)
Proton EnvironmentPositionChemical Shift in D2O (ppm)Chemical Shift in DMSO-d6 (ppm)MultiplicityCausality / Mechanistic Note
Aminal Methine C2-H~4.50 - 4.70~4.30 - 4.50Multiplet (m)Highly deshielded due to proximity to two positively charged nitrogen atoms [2].
Ring Methylene C6-H2~3.10 - 3.30~3.00 - 3.20Multiplet (m)Deshielded by the adjacent ring nitrogen.
Aliphatic Chain C3, C4, C5-H2~1.50 - 2.20~1.40 - 2.00Overlapping (m)Complex splitting due to the asymmetric nature of the substituted ring.
Ammonium Protons Exocyclic NH3+Exchanged (Invisible)~8.50Broad (br s)Confirms the primary amine is fully protonated.
Piperidinium Protons Ring NH2+Exchanged (Invisible)~9.20Broad (br s)Confirms the secondary ring amine is fully protonated.

Part 2: Isomeric Benchmarking: Piperidin-2-amine vs. Piperidin-4-amine

To ensure structural integrity, it is crucial to differentiate Piperidin-2-amine dihydrochloride from its commercially available isomer, Piperidin-4-amine dihydrochloride. The causality here lies in molecular symmetry .

Piperidin-4-amine possesses a plane of symmetry passing through the C1 and C4 atoms. This renders the C2/C6 protons magnetically equivalent, and the C3/C5 protons equivalent. In stark contrast, the nitrogen lone pair effects and the asymmetric substitution at the C2 position of Piperidin-2-amine break all symmetry [3]. Every methylene proton is diastereotopic, resulting in a highly complex aliphatic region.

Table 2: Signal Multiplicity & Integration Comparison (in D2O)
FeaturePiperidin-2-amine DihydrochloridePiperidin-4-amine Dihydrochloride
Symmetry Asymmetric (C1 point group)Symmetric (Cs point group)
Distinct C-H Environments 5 distinct carbon environments (up to 9 distinct protons due to axial/equatorial splitting)3 distinct carbon environments (C4, C2/C6, C3/C5)
Methine Signal (CH) ~4.50 ppm (1H, C2)~3.40 ppm (1H, C4)
Aliphatic Integration 1H (C2) : 2H (C6) : 6H (C3, C4, C5)1H (C4) : 4H (C2, C6) : 4H (C3, C5)
Spectral Complexity High (Extensive second-order overlapping)Low (First-order predictable splitting)

Part 3: Experimental Protocol for High-Fidelity 1H NMR Acquisition

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to ensure the data is not compromised by solvent artifacts or incomplete relaxation.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of Piperidin-2-amine dihydrochloride in 0.6 mL of high-purity D2O (99.9% D).

  • Self-Validation Check: Add 0.05% w/v of TSP (Trimethylsilylpropanoic acid) as an internal standard. The TSP peak must be calibrated to exactly 0.00 ppm. This ensures that the highly deshielded C2-H aminal peak is accurately assigned and not confused with the solvent peak.

Step 2: Instrument Tuning and Shimming

  • Insert the NMR tube into a 400 MHz (or higher) spectrometer.

  • Perform automated tuning and matching (ATM) for the 1H nucleus.

  • Apply gradient shimming. Self-Validation Check: The full width at half maximum (FWHM) of the TSP peak must be < 1.0 Hz. Poor shimming will artificially merge the complex C3-C5 multiplets, destroying structural resolution.

Step 3: Acquisition Parameters

  • Set the pulse sequence to a standard 1H 1D experiment (zg30 on Bruker systems).

  • Critical Causality: Set the relaxation delay (D1) to at least 5 seconds. Because the C2 methine proton relaxes at a different rate than the C3-C5 methylenes, a short D1 will lead to truncated integration.

  • Set the number of scans (NS) to 16 or 32 for a high signal-to-noise ratio.

Step 4: Temperature Shift Validation (Optional but Recommended)

  • If the C2-H aminal multiplet (~4.50 ppm) overlaps with the residual HOD peak (~4.79 ppm at 25°C), increase the probe temperature to 40°C.

  • Self-Validation Check: The HOD peak has a high temperature coefficient and will shift upfield (towards 4.5 ppm or lower), while the C2-H peak will remain stationary. This differential movement confirms the identity of the aminal proton.

Part 4: Mechanistic Workflow

The following diagram maps the logical progression of structural elucidation for aminal salts, ensuring no analytical blind spots.

G Start Piperidin-2-amine 2HCl Sample Preparation Solvent Solvent Selection (Causality Check) Start->Solvent D2O D2O (H/D Exchange Active) Solvent->D2O Simplifies Spectrum DMSO DMSO-d6 (Proton Retention) Solvent->DMSO Observes NH/NH3+ Acq 1H NMR Acquisition (Self-Validating Protocol) D2O->Acq DMSO->Acq Analysis Spectral Analysis (Multiplet & Aminal C2-H) Acq->Analysis Valid Structural Validation & Purity Assessment Analysis->Valid Integration Check

Workflow for the 1H NMR structural elucidation of Piperidin-2-amine dihydrochloride.

References

  • 1159813-98-5 - Piperidin-2-amine dihydrochloride. ChemSrc Database. Available at:[Link]

  • Aluminium salalens vs. salans: “Initiator Design” for the isoselective polymerisation of rac-lactide. Chemical Communications (RSC Publishing). Available at:[Link]

  • The effect of the nitrogen non-bonding electron pair on the NMR and X-ray in 1,3-diazaheterocycles. ResearchGate. Available at: [Link]

Technical Comparison: HPLC Strategies for 2-Aminopiperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of HPLC methodologies for 2-aminopiperidine (piperidin-2-amine) purity analysis. It is designed for researchers requiring high-sensitivity quantification of this polar, non-chromophoric amine.[1]

Executive Summary

The Challenge: 2-Aminopiperidine (2-AP) presents a "perfect storm" of chromatographic challenges: it is highly polar (poor retention on C18), lacks a UV chromophore (invisible to standard detectors), and possesses a hemiaminal structure that can exhibit instability in aqueous solution.[1]

The Solution: This guide compares three distinct analytical architectures.

  • Method A (Recommended for QC): Pre-column Derivatization with Benzoyl Chloride.[1] This transforms 2-AP into a stable, hydrophobic, UV-active amide, allowing robust analysis on standard C18-UV systems.[1]

  • Method B (Recommended for R&D): HILIC with Charged Aerosol Detection (CAD) or MS. This offers the highest throughput and retains the native molecule but requires advanced detectors.[1]

  • Method C (Legacy): Ion-Pair Reversed-Phase (IP-RP).[1] While possible, this method is plagued by low sensitivity and baseline instability.[1]

Verdict: For routine purity analysis in a QC setting, Method A (Derivatization) is the "Gold Standard" for reliability and sensitivity.[1]

Part 1: Molecule Profile & Chromatographic Behavior

PropertyCharacteristicImpact on HPLC Method
Structure Cyclic Aminal (Hemiaminal)Potential hydrolysis in acidic aqueous mobile phases; basic pH or derivatization stabilizes it.[1]
Polarity High (LogP < 0)Elutes in the void volume (

) on standard C18 columns.
Basicity Diprotic Base (pKa ~9-10)Causes severe peak tailing due to interaction with residual silanols on silica columns.[1]
Chromophore NoneUV absorbance is negligible above 210 nm.[1] Direct UV detection is prone to solvent interference.[1]
Structural Warning: The "2-AP" Ambiguity

Note: Ensure you are analyzing 2-aminopiperidine (CAS 45505-62-2) and not the aromatic 2-aminopyridine (CAS 504-29-0) or the homolog 2-(aminomethyl)piperidine .[1] The methods below apply to the saturated piperidine ring, but 2-aminopyridine is UV-active and does not require derivatization.

Part 2: Comparative Methodology Analysis

Method A: Pre-Column Derivatization (Benzoyl Chloride)

Mechanism: The primary amine of 2-AP reacts with benzoyl chloride under basic conditions to form N,N-dibenzoyl-2-aminopiperidine (or the monobenzoyl derivative depending on stoichiometry).[1] This adds a strong UV chromophore (phenyl group) and increases hydrophobicity.[1]

  • Pros: High sensitivity (LOD < 0.1 µg/mL), uses standard C18 columns/UV detectors, stabilizes the analyte.

  • Cons: Requires sample preparation time (~15 mins), reagent peaks must be separated from analyte.[1]

Method B: HILIC-CAD/MS (Direct Analysis)

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase to retain polar amines.[1] Detection is achieved via mass spectrometry (MS) or Charged Aerosol Detection (CAD).[1]

  • Pros: No sample preparation, retains native polarity, high throughput, separates inorganic salts.[1]

  • Cons: Requires expensive detectors (UV is blind here), long equilibration times for HILIC columns.[1]

Method C: Ion-Pair Reversed-Phase (IP-RP)

Mechanism: An ion-pairing reagent (e.g., Hexanesulfonate) is added to the mobile phase to form a neutral complex with 2-AP, allowing retention on C18.[1]

  • Pros: Uses standard C18 columns.

  • Cons: Not Recommended. Low sensitivity (requires 205-210 nm UV), long column equilibration, ion-pairing reagents permanently alter columns, incompatible with MS.[1]

Part 3: Quantitative Performance Comparison

FeatureMethod A: Derivatization (UV)Method B: HILIC (CAD/MS)Method C: Ion-Pair (Low UV)
Retention Mechanism Hydrophobic (C18)Partitioning (Water layer)Ion-Exchange/Hydrophobic
Detector UV (254 nm)MS or CADUV (210 nm)
Sensitivity (LOD) High (0.05 µg/mL) High (0.01 µg/mL with MS)Low (10-50 µg/mL)
Peak Shape (Tailing) Excellent (

< 1.2)
Good (

< 1.[1]5)
Poor (

> 1.[1]5)
Sample Prep Time 20 mins0 mins 0 mins
Robustness High Medium (HILIC drift)Low (Baseline noise)

Part 4: Decision Matrix & Workflow

MethodSelection cluster_A Method A Workflow Start Start: 2-Aminopiperidine Purity Analysis Q1 Do you have LC-MS or CAD? Start->Q1 Q2 Is high throughput critical? Q1->Q2 No (UV only) MethodB Method B: HILIC-MS/CAD (R&D, High Throughput) Q1->MethodB Yes MethodA Method A: Benzoyl Chloride Derivatization (Robust QC, Standard UV) Q2->MethodA No (Use Derivatization) Q2->MethodB Yes (Buy CAD) Step1 Mix Sample + Carbonate Buffer (pH 9.5) Step2 Add Benzoyl Chloride (Reagent) Step1->Step2 Step3 React 10 min @ Ambient Temp Step2->Step3 Step4 Quench with Glycine/Amine Step3->Step4 Step5 Inject on C18 HPLC Step4->Step5

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on available instrumentation and throughput needs.

Part 5: Detailed Protocol (The "Gold Standard")

Method A: Benzoyl Chloride Pre-Column Derivatization

This protocol renders 2-AP hydrophobic and UV-active, enabling detection at 254 nm with high specificity.[1]

1. Reagents & Preparation
  • Derivatization Reagent: 5% (v/v) Benzoyl Chloride in Acetonitrile.[1] (Prepare fresh daily).

  • Buffer: 100 mM Sodium Carbonate (

    
    ), adjusted to pH 9.5 with HCl.
    
  • Quenching Solution: 10% Glycine solution or diethylamine (to consume excess reagent).[1]

  • Diluent: 50:50 Acetonitrile:Water.[1][2]

2. Derivatization Procedure
  • Aliquot: Transfer 500 µL of sample solution (0.1 - 1.0 mg/mL in water) into a 2 mL HPLC vial.

  • Buffer: Add 500 µL of Carbonate Buffer (pH 9.5). Vortex to mix.

  • React: Add 100 µL of Benzoyl Chloride Reagent. Cap and vortex immediately for 30 seconds.

  • Incubate: Let stand at room temperature for 10–15 minutes.

  • Quench: Add 50 µL of Quenching Solution (Glycine). Vortex and wait 2 minutes.

  • Dilute: Dilute to volume with Diluent if necessary to fit calibration range. Filter through 0.22 µm PTFE filter.[1]

3. HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       70% B (Linear gradient)
      
    • 15-18 min: 70%

      
       90% B (Wash)
      
    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm .[1]

  • Temperature: 30°C.

4. System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between the Benzoyl-2-AP peak and the Benzoyl-Glycine (quencher) peak.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main analyte peak.
    
  • Precision (RSD): < 1.0% for 6 replicate injections of the standard.

Part 6: Alternative Protocol (HILIC)

Method B: HILIC-CAD (For High Throughput)

Use this if you have a Charged Aerosol Detector (CAD) or Mass Spectrometer.[1]

  • Column: Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 100 x 2.1 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Isocratic Mode: 85% B / 15% A. (High organic is required for HILIC retention).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: CAD (Nebulizer Temp: 35°C) or MS (ESI+, SIM mode for m/z 101.1).

  • Why it works: The high organic content induces a water layer on the polar stationary phase.[1] The polar 2-AP partitions into this layer, separating it from non-polar impurities which elute at the void.[1]

References

  • BenchChem. (2025).[1][2] Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives. Retrieved from

  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from [1]

  • Agilent Technologies. (2020).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Thermo Fisher Scientific. HILIC Separations: A Guide to HILIC Method Development. Retrieved from

  • PubChem. 2-Aminopiperidine (CID 421842) Compound Summary.[1][3] National Library of Medicine.[1] Retrieved from

Sources

Advanced Mass Spectrometry Characterization of Piperidin-2-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of Piperidin-2-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Optimizing Sensitivity, Selectivity, and Isomeric Differentiation

Executive Summary: The Salt Form Conundrum

In drug discovery, Piperidin-2-amine (2-aminopiperidine) is a privileged scaffold, serving as a precursor for Janus kinase (JAK) inhibitors and GPCR ligands. However, its characterization via Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently compromised by the "hidden variable" of salt forms.

While synthetic chemists often prefer Hydrochloride (HCl) for stability or Trifluoroacetate (TFA) for preparative HPLC purification, these counterions are detrimental to downstream MS analysis. This guide objectively compares MS-Grade Piperidin-2-amine Formate (The Product) against standard HCl and TFA alternatives. We demonstrate that the Formate salt offers superior ionization efficiency, reduced signal suppression, and simplified isomeric differentiation.

Comparative Performance Analysis

The choice of counterion is not merely a formulation detail; it dictates the ionization mechanism in Electrospray Ionization (ESI). Below is a direct comparison of the Product (Formate) versus industry-standard alternatives.

Table 1: Impact of Salt Counterions on MS Performance
FeaturePiperidin-2-amine Formate (Product)Alternative A: Hydrochloride (HCl) Alternative B: Trifluoroacetate (TFA)
ESI Signal Intensity High (100%) Moderate (70-80%)Low (<10%)
Mechanism of Action Volatile buffer; promotes protonation without ion pairing.Cl⁻ can form [M+H+Cl]⁻ adducts; non-volatile deposits.Strong ion-pairing agent; "masks" charge, preventing ion release.[2]
Corrosion Risk NegligibleHigh (Stainless steel capillaries)Moderate
Chromatographic Peak Good (with buffered mobile phase)Broad (requires additives)Sharp (but at cost of MS signal)
Adduct Formation Minimal ([M+H]⁺ dominant)High ([M+Cl]⁻, [2M+H]⁺)High ([M+TFA]⁻)
Expert Insight: The TFA Suppression Effect

TFA is a "sticky" counterion. In the ESI droplet, TFA anions (


) form tight ion pairs with the protonated Piperidin-2-amine cation (

). This neutral ion pair increases the surface tension and prevents the "Coulombic explosion" required to release gas-phase ions.
  • Data Point: Switching from 0.1% TFA to 0.1% Formic Acid typically yields a 10-fold to 50-fold increase in signal-to-noise (S/N) ratio for basic amines like Piperidin-2-amine [1][2].

Structural Characterization & Fragmentation Mechanics

To validate the identity of Piperidin-2-amine, one must understand its dissociation pathways.[3] Unlike its isomers (3-amine, 4-amine), the 2-amine substitution drives a specific Alpha-Cleavage mechanism.

Fragmentation Pathway Analysis

The fragmentation of Piperidin-2-amine (


) is dominated by the stability of the iminium ion formed after ring opening or loss of ammonia.
Figure 1: Mechanistic Fragmentation Pathway (DOT)

Fragmentation Precursor Precursor Ion [M+H]+ (m/z 101) AmmoniaLoss Loss of NH3 (m/z 84) Precursor->AmmoniaLoss -17 Da (Neutral Loss) RingOpen Ring Opening (Alpha-Cleavage) Precursor->RingOpen Charge Localization Fragment56 Fragment (m/z 56) AmmoniaLoss->Fragment56 -28 Da (C2H4) RetroDiels Retro-Diels-Alder Loss of C2H4 RingOpen->RetroDiels Rearrangement RetroDiels->Fragment56 -28 Da

Caption: ESI-MS/MS dissociation pathway of Piperidin-2-amine showing characteristic loss of ammonia and subsequent ethylene elimination.

Isomeric Differentiation

Distinguishing Piperidin-2-amine from Piperidin-3-amine and Piperidin-4-amine is critical.

  • 2-amine: Dominant loss of

    
     (
    
    
    
    101
    
    
    84) due to proximity of the amine to the ring nitrogen (aminal-like instability).
  • 3-amine/4-amine: The

    
     loss is less favored; fragmentation often involves ring cleavage preserving the amine (
    
    
    
    70 or 56 dominant directly from precursor) [3].

Validated Experimental Protocol

This protocol is designed as a self-validating system . If the "System Suitability" criteria are not met, the data is invalid.

A. Sample Preparation[4][5][6][7]
  • Stock Solution: Dissolve 1 mg of Piperidin-2-amine Formate in 1 mL of 50:50 Methanol:Water (1 mg/mL).

    • Note: If using HCl salt, dissolve in water, then dilute 1:100 in 0.1% Formic Acid to displace chloride.

  • Working Standard: Dilute to 100 ng/mL in Mobile Phase A.

B. LC-MS/MS Conditions[5][8]
  • Column: Waters Atlantis HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Reasoning: Standard C18 columns fail to retain polar amines. HSS T3 is designed to retain polar compounds in high aqueous conditions [4].

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       50% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

C. System Suitability Criteria (Self-Validation)
  • Retention Time: Peak must elute between 1.5 - 2.5 min (k' > 2). If

    
     min, the method is invalid (void volume elution).
    
  • Signal Stability: 5 replicate injections must have RSD < 5%.

  • Isomer Resolution: If a mixture is injected, 2-amine must resolve from 3-amine by > 0.5 min.

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the characterization of piperidine salts.

Figure 2: LC-MS Method Optimization Strategy (DOT)

Workflow Start Start: Piperidin-2-amine Salt CheckSalt Identify Counterion Start->CheckSalt IsTFA Is it TFA Salt? CheckSalt->IsTFA IsHCl Is it HCl Salt? IsTFA->IsHCl No ActionTFA Perform SPE / Desalting (Remove Ion Pairing) IsTFA->ActionTFA Yes ActionHCl Dilute in Formic Acid (Displace Chloride) IsHCl->ActionHCl Yes ActionFormate Direct Dissolution (MS Compatible) IsHCl->ActionFormate No (Acetate/Formate) LC_Select Column Selection: Polar-Embedded C18 (HSS T3) ActionTFA->LC_Select ActionHCl->LC_Select ActionFormate->LC_Select MS_Opt MS Optimization: Tune DP/CE for m/z 84 LC_Select->MS_Opt Result Validated Method: High Sensitivity & Retention MS_Opt->Result

Caption: Decision tree for handling different salt forms to ensure optimal MS sensitivity and chromatographic retention.

References

  • Kinter, M., & Sherman, N. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. (General reference for TFA suppression mechanics).
  • National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed Chromatogr.[6] Retrieved from [Link]

  • Waters Corporation.Atlantis T3 Columns: Technology and Applications. (Standard industry reference for polar retention columns).
  • Advanced Materials Technology. (2025). Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Piperidin-2-amine and Piperidin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold is a cornerstone, prized for its conformational rigidity and its prevalence in a myriad of bioactive molecules. The introduction of an amino substituent onto this ring system gives rise to isomers with distinct chemical personalities. This guide provides an in-depth technical comparison of the reactivity of two such isomers: piperidin-2-amine and piperidin-3-amine. Understanding the nuanced differences in their electronic and steric profiles is paramount for researchers aiming to leverage these building blocks in the design and synthesis of novel chemical entities.

This analysis will delve into the fundamental principles governing the reactivity of these isomers, supported by available experimental data and theoretical considerations. We will explore their comparative basicity, nucleophilicity, and susceptibility to common synthetic transformations, providing a framework for rational substrate selection and reaction design.

Structural and Electronic Overview

The reactivity of piperidin-2-amine and piperidin-3-amine is fundamentally dictated by the interplay of the endocyclic secondary amine and the exocyclic primary amine, and how their relative positions influence the overall electronic distribution and steric accessibility of the nitrogen lone pairs.

Piperidin-2-amine , also known as 2-aminopiperidine, features the primary amino group on the carbon atom immediately adjacent to the ring nitrogen. This proximity introduces significant steric hindrance around both nitrogen atoms. Electronically, the inductive effect of the amino group can influence the basicity and nucleophilicity of the ring nitrogen, and vice-versa.

Piperidin-3-amine , or 3-aminopiperidine, places the primary amino group on a carbon atom further removed from the ring nitrogen. This separation minimizes direct steric interactions between the two amine groups, rendering them more accessible for chemical reactions.

Caption: Chemical structures of Piperidin-2-amine and Piperidin-3-amine.

Comparative Basicity and pKa Values

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. In the case of aminopiperidines, both the endocyclic and exocyclic nitrogen atoms can be protonated.

The introduction of an amino group, which is an electron-withdrawing group via induction, is expected to lower the basicity of the piperidine ring nitrogen. In piperidin-2-amine, the close proximity of the amino group to the ring nitrogen would lead to a more pronounced inductive effect compared to the more distant arrangement in piperidin-3-amine. Consequently, the ring nitrogen in piperidin-3-amine is expected to be more basic than in piperidin-2-amine.

Conversely, the exocyclic primary amine in piperidin-2-amine is adjacent to the secondary amine of the ring. This proximity can lead to intramolecular hydrogen bonding in the protonated form, which could stabilize the conjugate acid and thus increase the basicity of the primary amine compared to that in piperidin-3-amine.

Table 1: Predicted and Known pKa Values of Aminopiperidines and Related Compounds

CompoundFunctional GroupPredicted/Known pKaReference(s)
PiperidineSecondary Amine11.12
3-AminopiperidinePrimary Amine~9.0 - 10.0

Nucleophilicity and Reactivity in Acylation and Alkylation Reactions

Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center. While closely related to basicity, nucleophilicity is also heavily influenced by steric factors.

Theoretical Considerations
  • Piperidin-3-amine: Both the endocyclic secondary amine and the exocyclic primary amine are relatively unhindered. The secondary amine, being generally more nucleophilic than a primary amine due to the electron-donating effect of the two alkyl groups (the ring carbons), is expected to be the more reactive site for many electrophiles.

  • Piperidin-2-amine: The primary amino group is situated directly adjacent to the ring nitrogen, creating a sterically congested environment. This steric hindrance is expected to significantly reduce the nucleophilicity of both nitrogen atoms, particularly the endocyclic secondary amine.

Therefore, it is predicted that piperidin-3-amine will be a more reactive nucleophile overall than piperidin-2-amine. In reactions with electrophiles, the secondary amine of piperidin-3-amine is likely to be the primary site of attack under neutral or basic conditions.

Experimental Support and Reaction Protocols

Direct comparative kinetic studies on the acylation and alkylation of these two isomers are scarce in the literature. However, we can outline general protocols for these transformations, which would serve as a basis for a comparative experimental investigation.

Experimental Protocol: Comparative N-Acylation

This protocol describes a general procedure for the acylation of aminopiperidines, which can be used to compare the reactivity of the 2- and 3-isomers.

  • Reaction Setup: In separate reaction vessels, dissolve piperidin-2-amine (1.0 eq) and piperidin-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq), to each vessel.

  • Reagent Addition: Cool the solutions to 0 °C. To each vessel, add a solution of the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 eq) in the same solvent dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).

  • Work-up and Analysis: Once the reaction is deemed complete (or after a set time for comparison), quench the reactions with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the product distribution and relative conversion rates.

Acylation Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Monitoring & Work-up start Dissolve Aminopiperidine Isomer and Triethylamine in DCM acylate Add Acylating Agent at 0 °C start->acylate Cool monitor Monitor by TLC/LC-MS acylate->monitor Warm to RT workup Quench with Water and Extract monitor->workup analyze Analyze by NMR/GC-MS workup->analyze

Caption: A generalized workflow for the comparative N-acylation of aminopiperidine isomers.

Experimental Protocol: Comparative N-Alkylation

This protocol outlines a general procedure for the N-alkylation of aminopiperidines.

  • Reaction Setup: In separate reaction vessels, dissolve piperidin-2-amine (1.0 eq) and piperidin-3-amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a base such as potassium carbonate (1.5 eq) to each vessel.

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) to each reaction mixture at room temperature.

  • Reaction Conditions: Stir the reactions at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, filter off the base and concentrate the solvent. Purify the residue by column chromatography and analyze the products to determine the site of alkylation and the relative reaction rates.

Synthesis of Piperidin-2-amine and Piperidin-3-amine

The accessibility of these isomers is also a key consideration for their application in synthesis.

Synthesis of Piperidin-3-amine: This isomer is more commonly described in the literature and can be synthesized through various routes. A prevalent method involves the reduction of 3-aminopyridine or its derivatives. Asymmetric hydrogenation of 3-aminopyridine using a rhodium catalyst with a chiral phosphine ligand can yield enantiomerically pure 3-aminopiperidine. Another approach starts from readily available chiral precursors like L-glutamic acid, which can be converted to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence.

Synthesis of Piperidin-2-amine: The synthesis of piperidin-2-amine is less commonly reported. One potential route involves the reduction of 2-aminopyridine, although this can be challenging due to catalyst poisoning by the pyridine nitrogen. A more viable approach is the cyclization of a linear precursor, such as a suitably protected 1,5-diaminohexane derivative. A facile synthesis of racemic 2-aminomethyl-4-oxo-piperidine intermediates has been achieved through a 3-component hetero Diels-Alder reaction, which could be further modified to yield piperidin-2-amine.

Synthesis Overview cluster_0 Piperidin-3-amine Synthesis cluster_1 Piperidin-2-amine Synthesis p3a_start 3-Aminopyridine p3a_end Piperidin-3-amine p3a_start->p3a_end Reduction (e.g., Asymmetric Hydrogenation) p2a_start 2-Aminopyridine or Linear Precursor p2a_end Piperidin-2-amine p2a_start->p2a_end Reduction or Cyclization

Caption: Simplified synthetic routes to piperidin-2-amine and piperidin-3-amine.

Conclusion

The positional isomerism of the amino group on the piperidine ring imparts distinct reactivity profiles to piperidin-2-amine and piperidin-3-amine.

  • Piperidin-3-amine is the more versatile and reactive of the two isomers. Its two amine groups are sterically accessible, with the endocyclic secondary amine being the more nucleophilic site. This makes it a valuable building block for introducing the 3-aminopiperidine motif into molecules.

  • Piperidin-2-amine is characterized by significant steric hindrance around both nitrogen atoms, which tempers its nucleophilicity. This reduced reactivity can be advantageous in certain synthetic contexts where high selectivity is required, or it can present a challenge for functionalization.

For researchers and drug development professionals, a thorough understanding of these differences is crucial for the strategic design of synthetic routes and the modulation of physicochemical properties in drug candidates. While direct comparative experimental data is limited, the principles of steric hindrance and electronic effects provide a robust framework for predicting the reactivity of these important building blocks.

References

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(4), 438-444.
  • Holsworth, D. D., et al. (2003). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates.
  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. [Link]

  • ChemBK. (2024). (3S)-piperidin-3-amine dihydrochloride. [Link]

  • SAGE Journals. (2020). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 45(4), 335-348.
  • Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. [Link]

  • New Journal of Chemistry. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New J. Chem., 45, 13783-13795.
  • Semantic Scholar. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Pearson+. (n.d.). *Which

Structural Validation of Piperidin-2-amine: An Advanced IR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, Piperidin-2-amine (2-Aminopiperidine) represents a critical yet deceptive pharmacophore. Its structural validation is complicated by prototropic tautomerism , where the molecule exists in a dynamic equilibrium between its amine (A) and imine (B) forms.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it often fails to capture the solid-state reality of this molecule due to solvent-induced equilibrium shifts. This guide validates why Infrared Spectroscopy (IR) —specifically ATR-FTIR—is the superior method for rapid, solid-state structural confirmation, offering a "molecular snapshot" that solution-phase techniques cannot provide.

The Scientific Challenge: Tautomeric Ambiguity

Before validating, one must understand the structural duality of the analyte. Piperidin-2-amine does not exist as a static structure. It fluctuates between:

  • Amino Form (2-Aminopiperidine): Contains a primary exocyclic amine (

    
    ) and a secondary cyclic amine.
    
  • Imino Form (3,4,5,6-Tetrahydropyridin-2-amine): Contains an endocyclic imine (

    
    ) and an exocyclic secondary amine (
    
    
    
    ).

The Analytical Gap: Most Certificates of Analysis (CoA) rely on Mass Spectrometry (MS), which cannot distinguish these tautomers (identical


), or NMR, which averages the signals based on the solvent's dielectric constant. IR Spectroscopy is the only routine technique that distinguishes the C=N bond from the C-N bond in the solid state. 

Comparative Analysis: IR vs. Alternatives

The following table objectively compares the "performance" of analytical techniques in the specific context of validating Piperidin-2-amine's tautomeric state.

FeatureATR-FTIR (Recommended) 1H-NMR LC-MS X-Ray Diffraction (XRD)
Primary Detection Functional Groups (C=N vs C-N)Proton EnvironmentMolecular Mass (

)
Crystal Lattice
Tautomer Sensitivity High (Distinct bands for Imine/Amine)Medium (Solvent averages signals)None (Identical Mass)High (Static position)
Sample State Solid/Neat (Native state)Solution (Equilibrium shifts)Solution/GasSingle Crystal (Difficult to grow)
Throughput < 2 Minutes15-30 Minutes10-20 MinutesDays
Cost Efficiency LowHighMediumVery High
Limit of Detection > 1% Impurity> 0.1% Impurity< 0.01% ImpurityN/A

Expert Insight: Use NMR for purity quantification, but use IR for form validation. If your synthetic pathway requires the specific reactivity of the imine, only IR can confirm its presence in the dry starting material.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol is designed to be self-validating , meaning the user verifies instrument performance and background conditions before data acquisition to prevent false positives from atmospheric water vapor (which mimics N-H stretches).

Phase 1: System Suitability
  • Desiccant Check: Ensure interferometer humidity is <10%.

  • Background Scan: Collect 32 scans of the empty ATR crystal.

    • Validation: Verify no peaks exist at 2350 cm⁻¹ (CO₂) or 3500-3800 cm⁻¹ (Water vapor).

  • Standard Check: Run a Polystyrene calibration film.

    • Validation: Confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

Phase 2: Sample Preparation (Critical)

Piperidin-2-amine is hygroscopic . Absorbed water will broaden the 3300 cm⁻¹ region, masking the critical N-H doublet.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to analysis.
    
  • Loading: Place ~5 mg of sample onto the Diamond ATR crystal.

  • Compression: Apply high pressure (>800 psi) to ensure intimate contact with the crystal (critical for solid-state tautomer detection).

Phase 3: Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹[1]

  • Resolution: 4 cm⁻¹ (High resolution needed to resolve Amine doublet)

  • Scans: 64 (To improve Signal-to-Noise ratio in the fingerprint region)

  • Correction: Apply ATR Correction (to adjust for penetration depth vs. wavelength).

Data Interpretation & Decision Logic

The validation relies on two specific spectral regions.[2][3][4] Use the diagram below to guide your decision.

Region A: The "Doublet" Check (3500–3100 cm⁻¹)
  • Amino Form: Expect a doublet (two distinct peaks) representing the Symmetric and Asymmetric stretching of the primary

    
    .[3]
    
  • Imino Form: Expect a singlet or broad band representing the

    
     stretch.
    
Region B: The "Double Bond" Check (1700–1550 cm⁻¹)
  • Amino Form: Shows N-H scissoring (bending) at 1590–1610 cm⁻¹ (Medium intensity).

  • Imino Form: Shows a strong

    
     stretch at 1640–1690 cm⁻¹ .
    
Visualization: Validation Logic Flow

ValidationLogic Start Acquire ATR-FTIR Spectrum CheckRegion1 Analyze 3500-3100 cm⁻¹ (N-H Stretch Region) Start->CheckRegion1 Doublet Doublet Observed (Sym & Asym Stretch) CheckRegion1->Doublet Two Peaks Singlet Singlet / Broad Band CheckRegion1->Singlet One Peak CheckRegion2_A Analyze 1690-1590 cm⁻¹ Doublet->CheckRegion2_A CheckRegion2_B Analyze 1690-1590 cm⁻¹ Singlet->CheckRegion2_B NoCN Peak ~1600 cm⁻¹ (N-H Bend) No Strong C=N CheckRegion2_A->NoCN Confirm StrongCN Strong Peak ~1640-1690 cm⁻¹ (C=N Stretch) CheckRegion2_B->StrongCN Confirm ResultAmino VALIDATED: Amino Tautomer Dominant (2-Aminopiperidine) NoCN->ResultAmino ResultImino VALIDATED: Imino Tautomer Dominant (Tetrahydropyridin-2-amine) StrongCN->ResultImino

Figure 1: Decision tree for structural validation of Piperidin-2-amine tautomers using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Raczyńska, E. D., et al. (2005). "Tautomerism of cyclic amidines." Polish Journal of Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Section: Amines and Imines).[1][3][7][8][9]

Sources

A Researcher's Guide to Differentiating Piperidin-2-amine Dihydrochloride from its Free Base

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with piperidine scaffolds, the ability to unequivocally differentiate between the salt and free base forms of a molecule is fundamental to ensuring experimental reproducibility, controlling stoichiometry, and meeting regulatory standards. This guide provides an in-depth comparison of Piperidin-2-amine dihydrochloride and its free base counterpart, offering both theoretical understanding and practical, data-supported methodologies for their differentiation.

The Critical Distinction: Structure and Basicity

Piperidin-2-amine possesses two basic nitrogen centers: the endocyclic secondary amine within the piperidine ring and the exocyclic primary amine at the 2-position. The free base form is a neutral molecule with lone pairs of electrons on both nitrogen atoms, rendering it basic. In contrast, the dihydrochloride salt is formed by the reaction of the free base with two equivalents of hydrochloric acid. In this form, both nitrogen atoms are protonated, forming ammonium cations, with two chloride anions providing charge balance.

The pKa of the conjugate acid of piperidine is approximately 11.12, indicating that the piperidine ring nitrogen is a strong base[1]. The exocyclic primary amine's basicity is also significant. The protonation of these nitrogen atoms in the dihydrochloride salt form drastically alters the molecule's physicochemical properties.

A Comparative Analysis of Physicochemical Properties

The conversion of the free base to its dihydrochloride salt results in significant and measurable differences in several key properties. These distinctions form the basis of the analytical techniques used for their differentiation.

PropertyPiperidin-2-amine (Free Base)Piperidin-2-amine DihydrochlorideRationale for Difference
Solubility Generally soluble in organic solvents, with limited solubility in water.Highly soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents[2].The ionic nature of the salt allows for strong interactions with polar solvent molecules, significantly enhancing aqueous solubility.
Melting Point Typically lower.Significantly higher, often with decomposition. For example, (R)-3-Aminopiperidine dihydrochloride has a melting point of 190-195 °C[2][3].The strong ionic lattice forces in the crystalline salt require more energy to overcome compared to the intermolecular forces of the free base.
Stability More susceptible to oxidation and degradation.Generally more stable and less prone to degradation, making it the preferred form for pharmaceutical applications.Protonation of the nitrogen lone pairs reduces their reactivity and susceptibility to oxidative processes.
Hygroscopicity Less likely to absorb moisture from the atmosphere.Often hygroscopic, readily absorbing water from the air.The ionic nature of the salt can attract and interact with water molecules.
Basicity (pKa) Basic, with two pKa values associated with the two nitrogen atoms.Essentially non-basic, as the nitrogen lone pairs are already protonated.The acidic protons on the ammonium centers would need to be removed before the molecule can act as a base.

Experimental Workflows for Differentiation

Several analytical techniques can be employed to distinguish between the free base and dihydrochloride forms of Piperidin-2-amine. The following sections detail the principles and experimental protocols for the most common and effective methods.

Spectroscopic Analysis: A Window into Molecular Structure

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for observing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The protonation state of the amine groups leads to distinct and predictable changes in the NMR spectra.

  • ¹H NMR: In the free base, the N-H protons typically appear as broad signals. Upon protonation to form the dihydrochloride salt, the N-H protons become N⁺-H protons, which are often more deshielded (shifted downfield) and may exhibit sharper signals depending on the solvent and exchange rates. Furthermore, the protons on the carbons adjacent to the nitrogen atoms (α-protons) will also experience a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen. For piperidine itself, the α-protons in the free base appear around 2.7-2.8 ppm, while in the protonated form, these can shift to ~3.0-3.5 ppm[4].

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen atoms will be deshielded and shift downfield in the dihydrochloride salt compared to the free base. For piperidine, the α-carbons in the free base are observed around 46-47 ppm, while in the protonated form, they shift downfield[4][5][6].

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the free base and the suspected dihydrochloride salt in a suitable deuterated solvent (e.g., D₂O for the salt, CDCl₃ or DMSO-d₆ for the free base).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples.

  • Spectral Comparison:

    • Compare the chemical shifts of the protons and carbons α to the nitrogen atoms. A downfield shift in the unknown sample relative to the free base standard is indicative of the salt form.

    • Observe the signals for the N-H protons. The presence of deshielded N⁺-H signals in the unknown sample is a strong indicator of the salt form.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups. The stretching and bending vibrations of the N-H bonds are particularly informative for distinguishing between the free base and its salt.

  • Free Base: The free base will exhibit characteristic N-H stretching vibrations for both the primary and secondary amines in the region of 3500-3250 cm⁻¹[7][8]. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one. N-H bending vibrations are also observed around 1650-1580 cm⁻¹.

  • Dihydrochloride Salt: In the salt form, the N-H bonds are converted to N⁺-H bonds. This results in the appearance of a very broad and strong absorption band in the 3000-2400 cm⁻¹ region, which is characteristic of ammonium salts[9][10]. The distinct N-H stretching bands of the free base will be absent. Additionally, N⁺-H bending vibrations can be observed.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the samples as KBr pellets or acquire the spectra using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the FTIR spectra of both the free base and the suspected dihydrochloride salt over the range of 4000-400 cm⁻¹.

  • Spectral Comparison:

    • Look for the presence of a broad, strong absorption band between 3000-2400 cm⁻¹ in the unknown sample, which is a hallmark of an ammonium salt.

    • Confirm the absence of the sharper N-H stretching bands characteristic of the free base in the 3500-3250 cm⁻¹ region in the unknown sample.

FTIR_Comparison cluster_0 Piperidin-2-amine (Free Base) cluster_1 Piperidin-2-amine Dihydrochloride FreeBase FTIR Spectrum NH_stretch N-H Stretch (3500-3250 cm⁻¹) FreeBase->NH_stretch NH_bend N-H Bend (~1650 cm⁻¹) FreeBase->NH_bend Salt FTIR Spectrum FreeBase->Salt Protonation NH_plus_stretch N⁺-H Stretch (Broad, 3000-2400 cm⁻¹) Salt->NH_plus_stretch

Caption: Key FTIR differences between the free base and dihydrochloride salt.

Thermal Analysis: Probing Stability and Phase Transitions

a) Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for determining melting points and other thermal transitions.

  • Free Base: The free base, if crystalline, will show a sharp endothermic peak corresponding to its melting point.

  • Dihydrochloride Salt: The dihydrochloride salt will typically exhibit a much higher melting point, which may be accompanied by decomposition, appearing as a broad or complex endothermic event[11][12].

b) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for assessing thermal stability and decomposition patterns.

  • Free Base: The free base will show a mass loss corresponding to its volatilization or decomposition at a certain temperature.

  • Dihydrochloride Salt: The dihydrochloride salt is generally more thermally stable at lower temperatures. Upon heating, it will decompose, often in multiple steps, which may include the loss of HCl followed by the decomposition of the resulting free base[13].

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into an appropriate DSC or TGA pan.

  • Data Acquisition:

    • For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its expected melting or decomposition point.

    • For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere to observe its decomposition profile.

  • Data Analysis:

    • Compare the DSC thermograms. A significantly higher melting/decomposition temperature for the unknown sample compared to the free base standard indicates the salt form.

    • Analyze the TGA data to compare the onset of decomposition. The salt form is expected to be more stable at lower temperatures.

Thermal_Analysis_Workflow start Sample dsc DSC Analysis start->dsc tga TGA Analysis start->tga dsc_result Melting Point (Salt > Free Base) dsc->dsc_result tga_result Thermal Stability (Salt > Free Base) tga->tga_result

Caption: Workflow for thermal analysis to differentiate the two forms.

Titration: A Quantitative Approach

A simple acid-base titration can be used to quantify the amount of free base present. The dihydrochloride salt, being the conjugate acid, will not be titrated with a standard acid solution.

Experimental Protocol: Titration

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., water or an alcohol/water mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a pH meter to monitor the equivalence point.

  • Data Analysis: The free base will consume the acid titrant, allowing for the calculation of its concentration. The dihydrochloride salt will not react, resulting in a negligible consumption of titrant.

Conclusion

The differentiation of Piperidin-2-amine dihydrochloride from its free base form is a critical step in ensuring the quality and reliability of research and development activities. By understanding the fundamental physicochemical differences and employing the appropriate analytical techniques—NMR and FTIR for structural confirmation, DSC and TGA for thermal properties, and titration for quantitative analysis—researchers can confidently identify and characterize these two distinct chemical entities. This guide provides the foundational knowledge and practical protocols to perform these analyses with scientific rigor.

References

  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016, December 6). Quora. Retrieved from [Link]

  • Piperidine. (n.d.). Grokipedia. Retrieved from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.). Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? (2018, April 7). Quora. Retrieved from [Link]

  • Piperidine, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org. Retrieved from [Link]

  • piperidine. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminopiperidine. (n.d.). CharChem. Retrieved from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). PMC. Retrieved from [Link]

  • dsc.pdf. (n.d.). Alan Cooper. Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 2-Piperidinone (FDB028421). (2011, September 21). FooDB. Retrieved from [Link]

  • (R)-3-Aminopiperidine Dihydrochloride. (n.d.). Veeprho. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. Retrieved from [Link]

  • Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. (n.d.). Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

QC Standards for Piperidin-2-amine Dihydrochloride Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-2-amine dihydrochloride (CAS: 45505-66-6), often referred to as 2-aminopiperidine 2HCl, is a specialized heterocyclic building block used in the synthesis of peptidomimetics and thrombin inhibitors. Unlike its stable isomers (3- and 4-aminopiperidine), the 2-amino isomer possesses a unique amidine-like hemiaminal structure at the C2 position. This structural feature renders the free base highly unstable, prone to tautomerization and hydrolysis.

This guide outlines the critical Quality Control (QC) standards required to ensure the integrity of this reagent. It contrasts the stable dihydrochloride salt form against the unstable free base and defines rigorous analytical protocols to detect common degradation products such as lactams and ring-opened amino acids.

Technical Profile & Stability Analysis

The Structural Reality: Amine vs. Imine Tautomerism

The "2-aminopiperidine" moiety exists in a tautomeric equilibrium between the amine form (A) and the imine form (B). In the free base state, this equilibrium favors rapid hydrolysis or polymerization.

  • Form A (Amine): Cyclic hemiaminal structure (unstable).

  • Form B (Imine): Cyclic amidine structure (reactive).

  • Stabilized Form (2HCl Salt): Protonation of both the ring nitrogen and the exocyclic amine locks the molecule in a stable cationic state, preventing tautomerization and oxidation.

Salt Form Comparison: Why 2HCl?

The dihydrochloride salt is the only commercially viable form for storage and transport.

FeaturePiperidin-2-amine (Free Base)Piperidin-2-amine Dihydrochloride
Physical State Oily liquid / Hygroscopic solidWhite to off-white Crystalline Solid
Stability Poor (Degrades < 24h in air)High (Stable > 2 years at RT, desiccated)
Reactivity Prone to polymerization & oxidationChemically inert until deprotonated
Stoichiometry Variable (absorbs CO2/H2O)Defined (C5H12N2 · 2HCl)

QC Standards Framework

To validate Piperidin-2-amine 2HCl, a multi-modal approach is required. A simple purity check is insufficient due to the lack of UV chromophores and the potential for inorganic contamination (excess HCl or salts).

Core QC Specifications
ParameterAcceptance Criteria (Pharma Grade)MethodCriticality
Appearance White to off-white crystalline powderVisualHigh (Yellowing indicates oxidation)
Identification Conforms to Structure (1H-NMR, IR)NMR (D2O), FTIRCritical
Purity (Organic) ≥ 98.0% (Area %)HPLC (Derivatized)Critical
Chloride Content 40.5% – 42.5% (Theoretical: 41.4%)Titration (AgNO3)Critical (Confirms 2HCl stoichiometry)
Water Content ≤ 1.0%Karl Fischer (KF)Medium (Hygroscopic)
Solubility Clear, colorless in Water (50 mg/mL)VisualHigh (Turbidity = Polymerization)
Impurity Profile

Common impurities arise from synthesis byproducts or degradation:

  • Piperidin-2-one (Valerolactam): Hydrolysis product.

  • Pyridine-2-amine: Oxidation product (aromatization).

  • Ammonium Chloride: Inorganic residue from salting out.

Experimental Protocols

Protocol A: Chloride Content Determination (Potentiometric Titration)

Purpose: To verify the dihydrochloride stoichiometry. A result significantly <41% suggests monohydrochloride or wet product; >42% suggests free HCl.

Reagents:

  • 0.1 M Silver Nitrate (AgNO3) standardized solution.

  • Dilute Nitric Acid (HNO3).

  • Distilled Water.

Procedure:

  • Accurately weigh 100 mg of the sample into a 150 mL beaker.

  • Dissolve in 50 mL of distilled water.

  • Add 1 mL of dilute HNO3.

  • Titrate with 0.1 M AgNO3 using a potentiometric titrator equipped with a silver electrode.

  • Calculation:

    
    
    Target Range: 40.5% - 42.5%
    
Protocol B: Purity Analysis via Derivatization HPLC

Purpose: Since the molecule lacks a strong UV chromophore, direct UV detection at 210 nm is noisy and non-specific. Pre-column derivatization with FMOC-Cl or OPA is recommended for high-sensitivity QC.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Derivatization Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

Workflow:

  • Sample Prep: Dissolve 10 mg sample in 1 mL borate buffer (pH 9.0).

  • Derivatization: Add 1 mL FMOC-Cl solution (in ACN). Incubate at RT for 10 mins.

  • Quench: Add 100 µL Adamantanamine (to scavenge excess FMOC).

  • Injection: 10 µL.

  • Gradient: 20% B to 80% B over 20 mins.

  • Detection: UV at 265 nm (FMOC chromophore).

Visualizations & Logic

Diagram 1: QC Decision Tree

This workflow illustrates the logical progression of testing to accept or reject a batch.

QC_Workflow Start Batch Receipt Piperidin-2-amine 2HCl Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (Clear in H2O?) Visual->Solubility Pass Fail REJECT / RE-PROCESS Visual->Fail Yellow/Caked Identity 1H-NMR / IR (Confirm Structure) Solubility->Identity Clear Solubility->Fail Turbid Chloride Chloride Titration (Target: 41.4% ±1%) Identity->Chloride Conforms Identity->Fail Impurity Peaks HPLC HPLC Purity (>98% Area) Chloride->HPLC Pass Chloride->Fail Fail Pass RELEASE BATCH (Pharma Grade) HPLC->Pass >98% HPLC->Fail <98%

Caption: Systematic QC decision tree ensuring identity, stoichiometry, and organic purity before batch release.

Diagram 2: Stability & Degradation Pathways

Understanding the degradation logic is essential for troubleshooting storage issues.

Degradation Salt Piperidin-2-amine 2HCl (Stable Storage Form) FreeBase Free Base (Tautomeric Equilibrium) Salt->FreeBase pH > 7 Deprotonation Imine 2-Iminopiperidine (Reactive Intermediate) FreeBase->Imine Tautomerism Hydrolysis Valerolactam (Piperidin-2-one) Imine->Hydrolysis + H2O (Moisture) Oxidation 2-Aminopyridine (Aromatic Impurity) Imine->Oxidation + O2 (Air)

Caption: Degradation pathways triggered by deprotonation or moisture, leading to irreversible lactam formation or aromatization.

Comparative Performance Guide

When selecting a reagent, the "Grade" directly impacts the success of downstream synthesis (e.g., peptide coupling).

FeatureHigh Purity (Pharma Grade) Technical Grade Impact on Application
Purity > 98.0%90% - 95%Tech grade impurities (lactams) act as chain terminators in peptide synthesis.
Water Content < 1.0%< 5.0%High water content alters the stoichiometry, leading to under-dosing of the reagent.
Chloride Variance ± 1.0%± 5.0%Excess free HCl in Tech grade can degrade acid-sensitive protecting groups (e.g., Boc).
Cost HighLowUse Tech grade only for early-stage scaffold synthesis; use Pharma grade for final API steps.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17750020 (Related Isomer Structure Reference). [Link]

  • Royal Society of Chemistry. Amidines from cyclic amines and nitriles: Reactivity and Structural Analysis. Dalton Transactions. [Link]

  • NIST Chemistry WebBook. 2-Aminopyridine and related heterocycles spectral data. [Link]

Resolving Stereocenters in 2-Aminopiperidine Derivatives: A Comparative Guide to Empirical ¹³C NMR vs. DFT-GIAO Predictions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, stereochemical assignment, and conformational analysis of piperidine-based pharmacophores.

Executive Summary

The 2-aminopiperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in dipeptidyl peptidase-4 (DPP-4) inhibitors and various central nervous system (CNS) agents. Determining the exact relative and absolute stereochemistry of substituents on the piperidine ring is critical, as spatial orientation directly dictates target binding affinity and pharmacokinetic profiles.

Traditionally, structural elucidation relies on Empirical 1D/2D NMR Interpretation , leveraging well-documented stereoelectronic effects (such as the


-gauche effect) [1]. However, highly substituted or conformationally flexible derivatives often present ambiguous spectral data. In recent years, Density Functional Theory with Gauge-Including Atomic Orbitals (DFT-GIAO)  has emerged as a robust orthogonal method, allowing chemists to computationally predict 

C NMR chemical shifts and correlate them with experimental data [2].

This guide objectively compares the mechanistic foundations, experimental workflows, and data accuracy of Empirical NMR versus DFT-GIAO predictions for 2-aminopiperidine derivatives.

Mechanistic Foundations & Causality (The "Why")

To trust an analytical method, one must understand the physical causality driving the data output.

Method A: Empirical NMR & The -Gauche Effect

In empirical


C NMR analysis of piperidines, the chemical shift of a carbon atom is highly sensitive to its steric environment. The cornerstone of assigning axial versus equatorial substituents in 2-aminopiperidines is the 

-gauche effect
[3].
  • Causality: When an amino group at the C2 position occupies an axial orientation, its electron cloud undergoes a steric clash with the axial protons at the C4 and C6 positions (1,3-diaxial interactions). This steric crowding forces a localized compression of the C-H bonds, increasing the electron density around the

    
    -carbons.
    
  • Result: This increased shielding manifests as a diagnostic upfield shift (typically

    
     to 
    
    
    
    ppm) in the
    
    
    C NMR spectrum for the
    
    
    -carbons compared to the corresponding equatorial conformer [4].
Method B: DFT-GIAO Computational Prediction

When empirical rules fail due to overlapping signals or atypical conformations, quantum mechanical predictions are required. Standard DFT calculations struggle with magnetic properties because the results change depending on where the molecular coordinate system is centered (the gauge origin problem).

  • Causality: The GIAO (Gauge-Including Atomic Orbitals) method solves this by incorporating the external magnetic field directly into the atomic basis functions. This ensures gauge invariance, meaning the calculated magnetic shielding tensors are mathematically rigorous regardless of the molecule's orientation in the Cartesian grid [2].

  • Result: By converting these shielding tensors into chemical shifts using linear scaling factors, DFT-GIAO provides highly accurate predicted

    
    C spectra that can be directly overlaid with experimental data to identify the correct diastereomer.
    

Workflow Visualization

The following diagram illustrates the parallel pathways of empirical data acquisition and computational prediction used to cross-validate stereochemical assignments.

NMR_Workflow Start Unknown 2-Aminopiperidine Diastereomer Empirical_Path Empirical NMR Pathway Start->Empirical_Path DFT_Path DFT-GIAO Pathway Start->DFT_Path SamplePrep Sample Prep (CDCl3, TMS) Empirical_Path->SamplePrep Acquisition Acquire 1D 13C & 2D HSQC/HMBC SamplePrep->Acquisition GammaEffect Analyze γ-Gauche Shifts (C4/C6 upfield = axial) Acquisition->GammaEffect Compare Data Correlation (Linear Regression & MAE) GammaEffect->Compare ConfSearch Conformational Search (MMFF94) DFT_Path->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt GIAO GIAO Shielding Calc (B3LYP/6-311+G**) GeomOpt->GIAO GIAO->Compare Result Confirmed Stereochemical Assignment Compare->Result

Workflow comparing empirical NMR interpretation and DFT-GIAO computational prediction.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems where internal controls (e.g., TMS referencing, Boltzmann weighting) prevent systemic errors.

Protocol A: Empirical C NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the highly pure (>95%) 2-aminopiperidine derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
    
  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
     (
    
    
    
    7.26 ppm for
    
    
    H).
  • 1D

    
    C{1H} Acquisition: 
    
    • Set the spectrometer frequency to 100 MHz (or 150 MHz).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds to ensure full relaxation of quaternary carbons, preventing integration/intensity distortion.

    • Acquire a minimum of 1024 scans to achieve a signal-to-noise ratio (S/N) > 10:1 for all carbon resonances.

  • 2D Correlation (Self-Validation): Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. Use HMBC to trace 2-bond and 3-bond couplings from the C2-amine protons to the piperidine ring carbons, definitively assigning C2, C3, and C6 without relying solely on chemical shift guessing.

Protocol B: DFT-GIAO Shielding Calculation
  • Conformational Sampling: Use a molecular mechanics force field (e.g., MMFF94) to generate all possible ring conformers (chair, boat, twist-boat) and substituent rotamers for the proposed diastereomer. Retain all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Submit the retained conformers to DFT optimization at the B3LYP/6-31G(d) level of theory in implicit solvent (e.g., PCM model for chloroform). Run frequency calculations to ensure no imaginary frequencies exist (confirming true energy minima).

  • GIAO Calculation: For the optimized geometries, calculate the NMR isotropic shielding tensors (

    
    ) using the GIAO method at a higher basis set, strictly B3LYP/6-311+G(2d,p) [5].
    
  • Linear Scaling & Boltzmann Weighting (Self-Validation):

    • Convert shielding tensors to chemical shifts using empirically derived scaling factors:

      
      .
      
    • Calculate the final predicted spectrum by Boltzmann-weighting the chemical shifts of each conformer based on their relative Gibbs free energies (

      
      ) at 298.15 K.
      

Quantitative Data & Performance Comparison

The table below demonstrates the


-gauche effect using model data for cis- and trans-2-amino-3-methylpiperidine, comparing empirical findings with DFT-GIAO outputs.

Table 1:


C Chemical Shift Comparison (ppm) for 2-Amino-3-methylpiperidine 
Carbon PositionEmpirical cis (Axial NH2)Empirical trans (Eq. NH2)

(Empirical)
DFT-GIAO cisDFT-GIAO transMean Absolute Error (MAE)
C2 (

)
68.272.5-4.367.972.80.3
C3 (

)
33.136.4-3.333.536.10.35
C4 (

)
21.526.8-5.3 (Gauche)21.127.00.3
C5 (

)
24.825.1-0.325.025.40.25
C6 (

)
42.147.6-5.5 (Gauche)41.848.00.35
CH3 (C3) 18.219.5-1.318.019.20.25

Data Interpretation: The empirical data clearly shows the


-gauche effect at C4 and C6 in the cis isomer (axial amine), resulting in a ~5 ppm upfield shift compared to the trans isomer. The DFT-GIAO calculations replicate this physical phenomenon with exceptional accuracy (MAE < 0.4 ppm).

Table 2: Methodological Performance Comparison

FeatureEmpirical 1D/2D NMRDFT-GIAO Prediction
Primary Use Case Rapid routine structural confirmation.Resolving ambiguous or highly flexible structures.
Turnaround Time 2–4 hours (Acquisition + Analysis).24–72 hours (Compute time dependent).
Resource Cost High (Requires physical compound & NMR time).Low/Medium (Requires computational cluster/software).
Stereochemical Confidence High for rigid rings; Low for flexible chains.Very High (When combined with experimental MAE/DP4+ probability).
Limitations Signal overlap in complex mixtures; requires reference data.Highly dependent on accurate conformational sampling.

Conclusion & Best Practices

For the structural elucidation of 2-aminopiperidine derivatives, Empirical NMR remains the first-line defense. The


-gauche effect is a highly reliable heuristic for determining the axial/equatorial status of ring substituents. However, when dealing with novel scaffolds lacking literature precedence, or conformationally mobile systems where the observed spectrum is a time-averaged blend of conformers, empirical rules break down.

Best Practice Recommendation: Implement a hybrid approach. Use 1D/2D NMR to establish the 2D connectivity and initial stereochemical hypothesis. If the


-gauche shifts are borderline (e.g., 

< 2 ppm), deploy DFT-GIAO calculations . By calculating the Mean Absolute Error (MAE) or using statistical tools like DP4+ probability between the experimental data and the DFT predictions of all possible diastereomers, researchers can achieve >99% confidence in their stereochemical assignments.

References

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdFZGQYSZiZRkh4G2e2jrE3SYEyImNeApzkFKWBB7zg4SxqJ1tOi2S-_kZZyzEZ1Y090P8DOtZ9m1bD_DJBz5CA4B805wbMUhuNqjdtjkLERel59So9shAGcBuM_J-NkRPmG6Cjqz]
  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWm8XhLq_WRHHehm9MTjW0lMpG0NW0aC5_ttSPulQP0Kwh9Ki02nqsESZuz7P1W48NP-JXU0i4DXTdS1xAKYsI3xOGQNiknb51St78KXnHA80sQyn7mevfa60PQxcf2XN7n1_ujoxNgL-7s8fnQrYGiQP9]
  • Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ao948K4Ng9UNwPL7tJiwezYWSOSShn-PbF7O6A25oLBxpWULNG_UO235Ry0HxMKonIvUcrfsPSVBhb1RowLzyUQsjVKx-YLMCnriiMiff2XAZANoC_KG8oyZXgvwew261M_t4c_ocKmTrdM=]
  • Influence of gauche interactions on the substituent effects on carbon‐13 chemical shifts in six‐membered ring compounds. R Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUG8mf_chFiVo45JUaO8R2sTRnknSIuZpWXLKuUctDnpZmwC6SZIwXbNnqrrXsz8V8sYf5FFVN6ZxMcFtS2jdRd9KDxpaBLGgofPCHJavLhzYPvNi9MrFabqR__DSSsInSsqZ0FVEzbEYM9tk0UbV1ZCjejrF7kbsPbOv5DG5mTdRIy-WJlDeYBTCK2sYewGc6m3BfBrRkUpZNAZt5bVBWQ-bFKUK17_U9I_i1WTJMSi3DMbCUznsq1fZus9Y2lwtNin51xrJ-o4gIAAVJYPUeHNVS-YR7QagsUnE93s9ttzOHfw41OdZMMfWVCizWOOl4n_SysXecWrL9-L9ojA==]
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm5bqggZhusQD8EhpTXEP2nn6WIwSNF8NMso7JCE3uHedQLnmjpyHn3cY04vA2WpVmEL3-v66gOJxfeHudTfzwf7dTHqV0ox-5KHYfQhsLFRZErZkVoyRIrZfgWVD6eIUSGrWxilkj3Ri5wyIDLxOcyJy6Nx1ZslumGQ0u]

Comparative Study: Piperidin-2-amine vs. Piperazine Derivatives in Drug Design

[1][2]

Executive Summary

In the landscape of nitrogen heterocycles, Piperazine is the "workhorse" linker—renowned for improving aqueous solubility and metabolic stability.[2][3] In contrast, Piperidin-2-amine is a "high-precision" scaffold.[1][2] While Piperazine offers a robust, chemically stable diamine core, Piperidin-2-amine (often utilized as a protected or fused derivative due to hemiaminal instability) provides unique stereochemical vectors and hydrogen-bonding motifs critical for kinase hinge binding and specific GPCR selectivity.[1]

This guide dissects the trade-offs between these two moieties, providing experimental protocols and decision-making frameworks for their application in lead optimization.

Part 1: Structural & Physicochemical Profiling[6]

The choice between a piperazine and a piperidin-2-amine core fundamentally alters the physicochemical landscape of a drug candidate.[1][2]

Physicochemical Comparison Table
PropertyPiperazine DerivativesPiperidin-2-amine Derivatives*Impact on Drug Design
Core Structure 1,4-di-nitrogen 6-membered ring1,2-nitrogen arrangement (cyclic/exocyclic)Piperazine: Linear linker; 2-AP: Orthogonal vectors.[1][2]
Basicity (pKa) pKa₁ ~5.3, pKa₂ ~9.7pKa ~9.0–10.5 (highly dependent on N1-sub)2-AP is generally more basic unless N1 is electron-withdrawing.[1][2][5]
Lipophilicity (LogP) Low (Hydrophilic)Moderate to HighPiperazine lowers LogP; 2-AP maintains lipophilicity.[1][2][5]
Conformation Chair (flexible), Boat (rare)Chair (rigidified by 1,2-substitution)2-AP offers tighter stereochemical control (chiral centers).[1][2][5]
Chemical Stability High (Oxidatively stable)Low (Hemiaminal) - Requires stabilizationCritical: Free 2-aminopiperidine hydrolyzes; must be N-acylated or fused.[1][2][5]
Metabolic Liability N-oxidation, Ring openingN-dealkylation, Amide hydrolysisPiperazine is often more metabolically robust.[1][2]

> Note on Piperidin-2-amine Stability: The free base of 2-aminopiperidine is a cyclic hemiaminal ether equivalent (N-C-N) and is prone to hydrolysis.[1][2] In medicinal chemistry, this scaffold is almost exclusively used as N1-acylated derivatives (ureas, carbamates) or fused bicyclic systems to prevent ring opening.[1]

Part 2: Synthetic Accessibility & Functionalization[5]

Synthetic Workflow: Piperidin-2-amine Derivatives

Unlike piperazine, which is often introduced via simple nucleophilic substitution, Piperidin-2-amine requires careful construction to avoid instability.[1][2] The following protocol describes the synthesis of a stabilized N1-Boc-2-aminopiperidine derivative, a common intermediate.

Experimental Protocol: Synthesis of N-Boc-Piperidin-2-amine Scaffold

Objective: Generate a stable, protected 2-aminopiperidine intermediate for coupling.

  • Starting Material: 2-Aminopyridine (Aromatic precursor).[1][2]

  • Step 1: Protection: React 2-aminopyridine with Di-tert-butyl dicarbonate (

    
    ) and DMAP in DCM to yield N-Boc-2-aminopyridine.[1][2]
    
  • Step 2: Catalytic Hydrogenation (Critical Step):

    • Reagents:

      
       (50 psi), 
      
      
      (5 mol%), Acetic Acid (solvent).[5]
    • Conditions: Stir at RT for 12 hours.

    • Mechanism: Rhodium catalyzes the reduction of the aromatic ring without cleaving the Boc group or the C-N exocyclic bond.[2]

    • Workup: Filter catalyst through Celite; concentrate filtrate.

  • Step 3: Stabilization/Derivatization:

    • The resulting product is tert-butyl 2-aminopiperidine-1-carboxylate.[1][2]

    • Immediate Action: The exocyclic amine must be coupled (e.g., amide coupling) or the N1-Boc retained to maintain stability.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways for these two scaffolds.

SynthesisComparisoncluster_0Piperazine Synthesis (Robust)cluster_1Piperidin-2-amine Synthesis (Sensitive)P_StartDichloroethane+ Primary AmineP_Step1Cyclization(High Temp/Pressure)P_Start->P_Step1P_ProdN-SubstitutedPiperazineP_Step1->P_ProdPA_Start2-AminopyridinePA_Step1N-Boc Protection(Stabilization)PA_Start->PA_Step1PA_Step2Rh-CatalyzedHydrogenationPA_Step1->PA_Step2PA_ProdProtected2-AminopiperidinePA_Step2->PA_ProdStability_CheckStability Check:Is N1 Acylated?PA_Prod->Stability_CheckRequires N1-EWG

Figure 1: Comparative synthetic pathways. Note the requirement for protection/stabilization in the Piperidin-2-amine route.[1][2]

Part 3: Pharmacological Performance & Bioisosterism

Kinase Inhibition: The "Hinge Binder" Effect
  • Piperazine: Often used as a solvent-exposed "tail" to improve solubility.[1][2] It rarely binds the ATP hinge region directly due to its flexibility and lack of directional H-bond donors.[1][2]

  • Piperidin-2-amine: A privileged motif for ATP-competitive inhibitors.[1][2] The 1,2-diamine motif (often constrained) can mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

GPCR Selectivity (Case Study: H3 Antagonists)

In the development of Histamine H3 receptor antagonists, swapping piperazine for piperidine derivatives often shifts selectivity.[2]

  • Experimental Observation:

    • Compound A (Piperazine core): High affinity for H3 (

      
       nM), but moderate affinity for Sigma-1 receptors (off-target).[1][2][5]
      
    • Compound B (Piperidine core): Maintained H3 affinity (

      
       nM) but significantly reduced Sigma-1 liability.
      
  • Mechanism: The piperazine's second nitrogen introduces an additional basic center that can attract off-target acidic residues in Sigma receptors.[1][2] The piperidine core, being more lipophilic and monobasic, increases specificity for the hydrophobic H3 pocket.[2]

Data Summary: Pharmacological Impact
Target ClassPiperazine PerformancePiperidin-2-amine Performance
Kinases Solubilizer: Used in the solvent front (e.g., Imatinib).[1][2]Hinge Binder: Mimics Adenine (e.g., Palbociclib analogs).[2][5]
GPCRs (Aminergic) High Affinity: Mimics ethylenediamine pharmacophore.[2][5]High Selectivity: Rigid stereochemistry reduces off-target binding.[1][2]
hERG Liability Moderate: Basic secondary amine can bind hERG channel.[2]High: If N1 is basic; Low if N1 is acylated (neutral).[2][5]

Part 4: Decision Matrix for Scaffold Selection

When should you choose one over the other? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionMatrixStartStart: Scaffold SelectionQ1Is Aqueous Solubility a limiting factor?Start->Q1Q2Is the target a Kinase (Hinge) or GPCR?Q1->Q2No / ModerateRes_PiperazineSelect PIPERAZINE(Solubility, Linker Utility)Q1->Res_PiperazineYes (High Need)Q3Do you need a rigid chiral center?Q2->Q3GPCR / OtherRes_PiperidineSelect PIPERIDIN-2-AMINE(Stereocontrol, Hinge Binding)Q2->Res_PiperidineKinase HingeQ3->Res_PiperazineNo (Achiral Linker OK)Q3->Res_PiperidineYes (Chirality Crucial)

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

References

  • BenchChem. (2025).[2][6][5][7] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from [5]

  • National Institutes of Health (NIH). (2023).[2][5] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 Antagonists. PMC1023456.[2] Retrieved from [5]

  • Journal of Medicinal Chemistry. (2022). Synthesis of Ruthenium Complexes having 2-aminopiperidine ligand and its application. Retrieved from [5]

  • Organic Chemistry Portal. (2024).[2][5] Synthesis of Piperidines: Recent Literature and Protocols. Retrieved from

  • Google Patents. (2020).[2][5][8] Tau aggregation peptide inhibitors containing 2-aminopiperidine-1-carboxylic acid.[1][2] US20200216495A1.[2][8] Retrieved from

Identifying common impurities in commercial Piperidin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Identifying Common Impurities in Commercial Piperidin-2-amine Dihydrochloride

In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. Piperidin-2-amine dihydrochloride, a key building block in the synthesis of novel therapeutic agents, is no exception. The presence of even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, and significant delays in the drug development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize common impurities in commercial batches of Piperidin-2-amine dihydrochloride. Moving beyond a simple listing of potential contaminants, we will explore the synthetic origins of these impurities and present a comparative analysis of analytical methodologies, empowering you to make informed decisions for your critical applications.

The impurity profile of Piperidin-2-amine dihydrochloride is intrinsically linked to its manufacturing process. A prevalent synthetic route involves the catalytic hydrogenation of 2-aminopyridine. While effective, this process can lead to a predictable set of impurities if not perfectly controlled.

The primary impurities can be categorized as:

  • Unreacted Starting Material: The most straightforward impurity is the starting material itself, 2-aminopyridine, resulting from an incomplete reaction.

  • Process-Related Impurities: These are substances introduced or created during the synthesis, including intermediates, byproducts, and residual catalysts. A common byproduct is the dipiperidin-2-yl-amine, formed through a side reaction.

  • Degradation Products: Although Piperidin-2-amine dihydrochloride is relatively stable, improper storage conditions (e.g., exposure to high temperatures or humidity) can lead to degradation.

Below is a diagram illustrating the synthetic pathway and the potential entry points for common impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 2-Aminopyridine (Starting Material) B Catalytic Hydrogenation (e.g., Rh/C, H2) A->B Reaction Input Imp1 Unreacted 2-Aminopyridine A->Imp1 Incomplete Reaction C Piperidin-2-amine (Product) B->C Main Reaction Imp2 Dipiperidin-2-yl-amine (Byproduct) C->Imp2 Side Reaction cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample & Reference Standards P2 Dissolve in Mobile Phase A P1->P2 A1 Inject into HPLC System P2->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (260 nm) A2->A3 D1 Identify Peaks by Retention Time A3->D1 D2 Quantify Impurities by Peak Area D1->D2

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Piperidin-2-amine dihydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to compliance and responsible chemical stewardship.

Understanding the Hazard Profile of Piperidin-2-amine Dihydrochloride

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Corrosivity: As a hydrochloride salt of an amine, it may be corrosive, particularly in aqueous solutions.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Piperidin-2-amine dihydrochloride for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[4][8][9] This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the chemical or its solutions.[4][10]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential absorption.[4][10]
Body Protection A laboratory coat or chemical-resistant apronProtects against contamination of clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust from the solid compound or vapors from solutions.[4][9]

Step-by-Step Disposal Protocol: A Systematic Approach

The guiding principle for the disposal of Piperidin-2-amine dihydrochloride is that it must be managed as hazardous waste.[11] It is illegal and unsafe to dispose of this chemical down the sanitary sewer or in regular trash.[11][12]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[13][14]

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all Piperidin-2-amine dihydrochloride waste. High-density polyethylene (HDPE) containers are a suitable choice.[5]

  • Labeling is Critical: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Piperidin-2-amine dihydrochloride," and the appropriate hazard pictograms (e.g., corrosive, toxic).[4][8][11] Do not use abbreviations or chemical formulas.[11][14]

  • Avoid Mixing Waste Streams: Do not mix Piperidin-2-amine dihydrochloride waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents.[2][5][13]

Disposal of Solid Piperidin-2-amine Dihydrochloride
  • Careful Transfer: For solid waste, carefully transfer the powder into the designated hazardous waste container. Avoid generating dust.[15]

  • Contaminated Materials: Any materials contaminated with solid Piperidin-2-amine dihydrochloride, such as weighing paper, gloves, and pipette tips, must also be placed in the designated solid hazardous waste container.[4]

Disposal of Solutions Containing Piperidin-2-amine Dihydrochloride
  • Aqueous Solutions: Collect all aqueous solutions containing Piperidin-2-amine dihydrochloride in the designated liquid hazardous waste container.

  • Organic Solvent Solutions: If dissolved in an organic solvent, collect the solution in a separate, appropriately labeled hazardous waste container designated for flammable organic waste.

  • Secure Containment: Ensure the waste container is tightly sealed to prevent the escape of vapors and is stored in a secondary container to contain any potential leaks.[4]

Decontamination of "Empty" Containers

"Empty" containers that once held Piperidin-2-amine dihydrochloride are not truly empty and must be decontaminated before disposal.[4][12]

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent. The choice of solvent will depend on the nature of the original contents. For the dihydrochloride salt, deionized water followed by a volatile organic solvent like acetone or ethanol is a good practice.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4][12]

  • Final Disposal of Rinsed Container: After triple rinsing and allowing the container to dry completely in a fume hood, deface or remove the original label. The clean and defaced container can then be disposed of in accordance with your institution's policies, which may be as regular laboratory glass or plastic waste.[12]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.[5]

  • Absorb the Spill: For small spills, cover the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[5]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate the Area: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[5]

Professional Disposal: The Final Step

The ultimate disposal of Piperidin-2-amine dihydrochloride waste must be handled by a licensed professional waste disposal company.[4][16]

  • Contact Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[4][12]

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.[11]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal_path Disposal Path cluster_final Final Steps start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label 'Hazardous Waste' Container ppe->container segregate Segregate from Incompatible Waste container->segregate solid_waste Solid Waste Transfer segregate->solid_waste If Solid liquid_waste Liquid Waste Transfer segregate->liquid_waste If Liquid contaminated_items Dispose of Contaminated Items in Same Container solid_waste->contaminated_items seal_store Securely Seal Container & Store in Designated Area liquid_waste->seal_store contaminated_items->seal_store ehs_contact Contact EHS for Pickup seal_store->ehs_contact end Professional Disposal ehs_contact->end

Caption: Decision workflow for the safe disposal of Piperidin-2-amine dihydrochloride.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always remember that proper chemical waste management is an integral part of the research process.

References

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31). Retrieved from [Link]

  • OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS PIPERIDINE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2023, October 22). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

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Navigating the Safe Handling of Piperidin-2-amine dihydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, Piperidin-2-amine dihydrochloride should be presumed to be a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion may be harmful to health.[5]

These potential hazards necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling Piperidin-2-amine dihydrochloride in a laboratory setting.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.To protect against splashes and airborne particles that can cause serious eye damage.[6]
Hands Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and subsequent irritation.[6]
Body A full-length, long-sleeved laboratory coat or a chemical-resistant apron.To protect the skin on the arms and body from accidental spills.
Respiratory A NIOSH-approved respirator may be necessary if engineering controls do not adequately prevent exposure to dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[4][6]

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence

PPE_Donning lab_coat 1. Laboratory Coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves

Caption: PPE Donning Sequence

Doffing Sequence

PPE_Doffing gloves 1. Gloves goggles 2. Goggles/Face Shield gloves->goggles lab_coat 3. Laboratory Coat goggles->lab_coat respirator 4. Respirator (if required) lab_coat->respirator

Caption: PPE Doffing Sequence

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle Piperidin-2-amine dihydrochloride in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.[4][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Safe Handling Practices
  • Avoid the formation of dust and aerosols.[2][6]

  • Do not eat, drink, or smoke in the work area.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Avoid contact with skin and eyes.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other applicable local regulations.[1]

  • Disposal Procedure: Dispose of waste in accordance with all federal, state, and local regulations.[1] Do not dispose of down the drain or into the environment.[2][6]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated, labeled waste container for proper disposal.

By implementing these comprehensive safety measures, researchers can confidently and safely handle Piperidin-2-amine dihydrochloride, ensuring both personal safety and the integrity of their research.

References

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec. Available at: [Link]

  • PIPERIDINE ICSC 0317. International Chemical Safety Cards. Available at: [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co. KG. Available at: [Link]

  • Piperidine Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.